molecular formula C14H12N2O3 B045904 4-Methoxy-1-methoxycarbonyl-beta-carboline CAS No. 60807-25-2

4-Methoxy-1-methoxycarbonyl-beta-carboline

Numéro de catalogue: B045904
Numéro CAS: 60807-25-2
Poids moléculaire: 256.26 g/mol
Clé InChI: WNNUGSXDGKSRRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methoxy-1-methoxycarbonyl-beta-carboline is a synthetically accessible and versatile beta-carboline derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a critical synthetic intermediate and a privileged scaffold for the development of novel therapeutic agents. Its core structure is associated with a wide range of biological activities, primarily through interactions with key enzymatic targets such as cyclin-dependent kinases (CDKs) and DYRK1A. Researchers utilize this molecule to probe the mechanisms of cell cycle regulation, apoptosis, and neurodegenerative pathways. The methoxy and methoxycarbonyl functional groups at the 1- and 4- positions make it an excellent precursor for further chemical elaboration, enabling the synthesis of more complex analogs for structure-activity relationship (SAR) studies. Its primary research value lies in its application as a foundational building block in oncology and neurobiology, facilitating the investigation of kinase inhibition and its downstream effects on cellular proliferation and neuronal signaling. This product is intended for use in assay development, high-throughput screening, and as a reference standard in analytical chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-18-10-7-15-13(14(17)19-2)12-11(10)8-5-3-4-6-9(8)16-12/h3-7,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNUGSXDGKSRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976283
Record name Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60807-25-2
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, 4-methoxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060807252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"4-Methoxy-1-methoxycarbonyl-beta-carboline" biosynthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proposed Biosynthesis of 4-Methoxy-1-methoxycarbonyl-beta-carboline

Introduction

Beta-carboline alkaloids represent a large and structurally diverse family of natural and synthetic indole alkaloids.[1] These compounds are widely distributed in nature, having been isolated from various plants, marine organisms, insects, and even mammalian tissues.[1] The beta-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including sedative, anxiolytic, antitumor, antiviral, and antimicrobial properties.[1]

This guide focuses on the biosynthesis of a specific derivative, 4-Methoxy-1-methoxycarbonyl-beta-carboline. While the complete biosynthetic pathway for this molecule has not been fully elucidated in a single organism, this document, intended for researchers, scientists, and drug development professionals, proposes a scientifically grounded pathway. This proposed route is constructed from the well-established principles of indole alkaloid biosynthesis and supported by analogous enzymatic reactions characterized in related natural product pathways.

The core structure of beta-carbolines is formed through a Pictet-Spengler reaction, a process that has a direct parallel in their biosynthesis.[2] Subsequent modifications, such as hydroxylation and methylation, are common tailoring steps in natural product biosynthesis that lead to the vast diversity of beta-carboline structures. This guide will provide a detailed, step-by-step overview of the proposed enzymatic transformations leading to 4-Methoxy-1-methoxycarbonyl-beta-carboline, offering insights into the precursor molecules, key enzymatic players, and the underlying chemical logic of this biosynthetic cascade.

Proposed Biosynthetic Pathway of 4-Methoxy-1-methoxycarbonyl-beta-carboline

The proposed biosynthetic pathway commences with the ubiquitous amino acid L-tryptophan and proceeds through a series of enzymatic steps including a Pictet-Spengler-type condensation, oxidation, hydroxylation, and dual methylation events.

Biosynthesis of 4-Methoxy-1-methoxycarbonyl-beta-carboline Tryptophan L-Tryptophan Intermediate1 1-Methyl-1,2,3,4-tetrahydro- β-carboline-1-carboxylic acid Tryptophan->Intermediate1 Pictet-Spenglerase-like (Condensation & Cyclization) Pyruvate Pyruvic Acid Pyruvate->Intermediate1 Pictet-Spenglerase-like (Condensation & Cyclization) Intermediate2 1-Carboxy-β-carboline Intermediate1->Intermediate2 Oxidase/Dehydrogenase (Aromatization) Intermediate3 4-Hydroxy-1-carboxy-β-carboline Intermediate2->Intermediate3 Cytochrome P450 Monooxygenase (Hydroxylation) Intermediate4 4-Hydroxy-1-methoxycarbonyl-β-carboline Intermediate3->Intermediate4 Carboxyl-O-methyltransferase (Methylation) FinalProduct 4-Methoxy-1-methoxycarbonyl- β-carboline Intermediate4->FinalProduct O-methyltransferase (Methylation)

Caption: Proposed biosynthetic pathway of 4-Methoxy-1-methoxycarbonyl-beta-carboline.

Detailed Enzymatic Steps and Mechanistic Insights

Step 1: Formation of the Tetrahydro-β-carboline Core via Pictet-Spengler Reaction

The biosynthesis is initiated by the condensation of L-tryptophan with a keto acid, likely pyruvic acid. This reaction is analogous to the chemical Pictet-Spengler reaction and is catalyzed by a Pictet-Spenglerase-like enzyme.[2] The reaction proceeds through the formation of a Schiff base between the amino group of tryptophan and the keto group of pyruvic acid, followed by an intramolecular electrophilic substitution to close the six-membered ring. This results in the formation of 1-Methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, a key intermediate that has been identified as a precursor for other β-carboline alkaloids like harman and eleagnine.[3]

Step 2: Aromatization to the β-carboline Scaffold

The tetrahydro-β-carboline intermediate then undergoes an oxidation reaction to form the fully aromatic β-carboline ring system. This aromatization is likely catalyzed by an oxidase or a dehydrogenase, resulting in the formation of 1-Carboxy-β-carboline. This step is crucial for establishing the planar, tricyclic core of the final molecule.

Step 3: C4-Hydroxylation by a Cytochrome P450 Monooxygenase

The introduction of a hydroxyl group at the C4 position of the β-carboline ring is a critical step. This is plausibly carried out by a cytochrome P450 (CYP) monooxygenase.[4] CYPs are a large family of heme-containing enzymes known for their role in the oxidative metabolism of a wide variety of substrates, including many alkaloids.[5] The hydroxylation at C4 yields 4-Hydroxy-1-carboxy-β-carboline. The natural occurrence of 4-hydroxy-1-methoxycarbonyl-β-carboline in Picrasma quassioides lends strong support to the existence of this hydroxylated intermediate.[6][7]

Step 4 & 5: Sequential Methylation by O-Methyltransferases

The final steps in the biosynthesis involve two distinct methylation reactions, both likely utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor. These reactions are catalyzed by specific O-methyltransferases (OMTs).

  • Carboxyl-O-methylation: The carboxylic acid group at the C1 position is esterified to a methyl ester by a carboxyl-O-methyltransferase. This enzymatic reaction forms 4-Hydroxy-1-methoxycarbonyl-β-carboline.

  • Hydroxyl-O-methylation: The hydroxyl group at the C4 position is subsequently methylated by another O-methyltransferase to yield the final product, 4-Methoxy-1-methoxycarbonyl-β-carboline. The characterization of various O- and N-methyltransferases in other alkaloid biosynthetic pathways provides a strong precedent for these proposed enzymatic steps.[8]

Summary of Proposed Enzymatic Transformations

StepPrecursor(s)ProductEnzyme Class (Proposed)Key Transformation
1L-Tryptophan, Pyruvic Acid1-Methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acidPictet-Spenglerase-likeFormation of the tetrahydro-β-carboline core
21-Methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid1-Carboxy-β-carbolineOxidase/DehydrogenaseAromatization of the C-ring
31-Carboxy-β-carboline4-Hydroxy-1-carboxy-β-carbolineCytochrome P450 MonooxygenaseHydroxylation at C4
44-Hydroxy-1-carboxy-β-carboline4-Hydroxy-1-methoxycarbonyl-β-carbolineCarboxyl-O-methyltransferaseMethyl ester formation at C1
54-Hydroxy-1-methoxycarbonyl-β-carboline4-Methoxy-1-methoxycarbonyl-β-carbolineO-methyltransferaseMethoxy group formation at C4

Experimental Protocols for Pathway Validation

The validation of this proposed biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. The following outlines a general experimental workflow for elucidating and confirming the pathway.

Experimental Workflow Start Organism Identification (e.g., Picrasma quassioides) Step1 Isotopic Labeling Studies Start->Step1 Feed labeled precursors Step2 Transcriptome Sequencing & Gene Identification Start->Step2 Identify candidate genes (P450s, OMTs, etc.) Validation Pathway Validation Step1->Validation Trace label incorporation Step3 Heterologous Expression of Candidate Genes Step2->Step3 Clone and express in E. coli or yeast Step5 Gene Knockout/Silencing in Native Organism Step2->Step5 Use CRISPR/Cas9 or RNAi Step4 In Vitro Enzyme Assays Step3->Step4 Purify enzymes Step4->Validation Confirm enzymatic activity and product formation Step5->Validation Observe changes in metabolite profile

Caption: A generalized experimental workflow for the validation of the proposed biosynthetic pathway.

Isotopic Labeling Studies
  • Objective: To trace the incorporation of precursors into the final product.

  • Methodology:

    • Administer isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-tryptophan and pyruvic acid) to the producing organism (e.g., cell cultures of Picrasma quassioides).

    • Isolate the 4-Methoxy-1-methoxycarbonyl-beta-carboline from the culture.

    • Analyze the isolated compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

  • Expected Outcome: The labeling pattern in the final product should correspond to the proposed pathway, confirming the precursor molecules.

Gene Identification and Heterologous Expression
  • Objective: To identify and characterize the enzymes responsible for each step.

  • Methodology:

    • Perform transcriptome sequencing of the producing organism to identify candidate genes encoding for the proposed enzyme classes (Pictet-Spenglerase-like enzymes, CYPs, OMTs).

    • Clone the candidate genes into an expression vector.

    • Express the genes in a heterologous host, such as E. coli or yeast.

    • Purify the recombinant enzymes.

  • Expected Outcome: Successful expression and purification of the candidate enzymes.

In Vitro Enzyme Assays
  • Objective: To confirm the function of the identified enzymes.

  • Methodology:

    • Incubate the purified recombinant enzyme with the proposed substrate and any necessary co-factors (e.g., SAM for OMTs, NADPH for CYPs).

    • Analyze the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.

  • Expected Outcome: Each enzyme should catalyze its proposed reaction, converting its specific substrate to the corresponding product in the pathway.

Conclusion

The proposed biosynthetic pathway for 4-Methoxy-1-methoxycarbonyl-beta-carboline provides a robust framework for understanding the formation of this complex natural product. Grounded in the fundamental principles of alkaloid biosynthesis and supported by analogous reactions in other systems, this guide offers a clear and logical progression from simple precursors to the final tailored molecule. The outlined experimental approaches provide a roadmap for the scientific community to validate this proposed pathway, identify the specific enzymatic machinery involved, and potentially harness these biocatalysts for the synthetic biology and chemoenzymatic production of novel, high-value beta-carboline derivatives.[9] This knowledge is not only of academic interest but also holds significant potential for the development of new therapeutic agents.

References

  • Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479–500.
  • Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9134–9145.
  • Kovács, A., Vági, E., & Abrányi-Balogh, R. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 24(19), 3561.
  • McFarlane, I. J., & Slaytor, M. (1972). The biosynthesis of the β-carboline alkaloids, harman and eleagnine. Phytochemistry, 11(1), 235-238.
  • Nguyen, T. D., & Dang, T. T. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 706953.
  • Pinto, M., & Silva, A. M. S. (2016).
  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler reaction in nature and in organic synthesis.
  • Wikipedia contributors. (2023, December 29). Ibogaine. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

  • Yadav, P., Kumar, R., & Singh, P. (2019). Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Beilstein Journal of Organic Chemistry, 15, 2336–2343.
  • Zhang, X., et al. (2021). Alkaloids from Picrasma quassioides: An overview of their NMR data, biosynthetic pathways and pharmacological effects. Phytochemistry, 191, 112918.
  • Hudlicky, T., et al. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Molecules, 27(12), 3804.
  • Kitani, S., et al. (2019). Identification of biosynthetic genes for the β-carboline alkaloid kitasetaline and production of the fluorinated derivatives by heterologous expression. Applied Microbiology and Biotechnology, 103(8), 3449–3459.
  • Boger, D. L. (2012). Natural Products and Their Mimics as Targets of Opportunity for Discovery. The Journal of Organic Chemistry, 77(11), 4839–4857.
  • Nguyen, T. A. M., et al. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. Frontiers in Plant Science, 14, 1125158.
  • Nguyen, T. D., & Dang, T. T. (2022). Plant cytochrome P450s directing monoterpene indole alkaloid (MIA) and benzylisoquinoline alkaloid (BIA) biosynthesis. Frontiers in Plant Science, 13, 1060934.
  • Morris, J. S., & Facchini, P. J. (2016). Contributions of O- and N-methyltransferases to BIA biosynthesis. [Image]. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022). Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides. Frontiers in Pharmacology, 13, 940026.
  • Collins, M. A., et al. (1997). Characterization of brain beta-carboline-2-N-methyltransferase, an enzyme that may play a role in idiopathic Parkinson's disease. Neurochemical Research, 22(2), 193–199.
  • Chen, J., et al. (2021). Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review). Experimental and Therapeutic Medicine, 22(5), 1275.
  • Teufel, R., et al. (2021).
  • Wang, Y., et al. (2017). Chemical structures of alkaloids from Picrasma quassioides. [Image]. ResearchGate. Retrieved from [Link]

  • Dang, T. T., & De Luca, V. (2022). Plant cytochrome P450s directing monoterpene indole alkaloid (MIA) and benzylisoquinoline alkaloid (BIA) biosynthesis. Frontiers in Plant Science, 13, 1060934.
  • Kaspar, F., & Schallmey, A. (2022). Chemo-enzymatic synthesis of natural products and their analogs. Current Opinion in Biotechnology, 77, 102759.
  • Schmidt, S., et al. (2022). Nature stays natural: Two novel chemo-enzymatic one-pot cascades for the synthesis of fragrance & flavor aldehydes. Green Chemistry, 24(2), 790-800.
  • Teh, B. S., et al. (2020). Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Review. Molecules, 25(17), 3869.

Sources

An In-Depth Technical Guide to 4-Methoxy-1-methoxycarbonyl-beta-carboline (CAS 60807-25-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-methoxycarbonyl-beta-carboline is a member of the β-carboline family of alkaloids, a diverse group of natural and synthetic compounds built upon a tricyclic pyrido[3,4-b]indole skeleton. These compounds have garnered significant interest within the scientific community due to their wide-ranging and potent biological activities. As a Senior Application Scientist, this guide aims to provide a comprehensive technical overview of 4-Methoxy-1-methoxycarbonyl-beta-carboline, synthesizing available data on its chemical properties, synthesis, and potential pharmacological relevance to aid researchers in their drug discovery and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-Methoxy-1-methoxycarbonyl-beta-carboline are summarized in the table below.

PropertyValueSource
CAS Number 60807-25-2[1]
Molecular Formula C₁₄H₁₂N₂O₃[1]
Molecular Weight 256.26 g/mol [1]
Synonyms Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate[2]
Appearance Not explicitly stated in available data, but related compounds are often solids.
Melting Point Not available
Boiling Point Not available
Solubility Not explicitly stated, but likely soluble in organic solvents like DMSO and methanol.

Synthesis and Purification

The synthesis of the β-carboline core is most commonly achieved through the Pictet-Spengler reaction .[3][4][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. For the synthesis of 4-Methoxy-1-methoxycarbonyl-beta-carboline, a plausible synthetic route would involve the reaction of a tryptophan methyl ester derivative with a suitable glyoxylate equivalent, followed by aromatization.

Conceptual Synthetic Workflow

Synthesis_Workflow TryptophanEster Tryptophan Methyl Ester Derivative Condensation Pictet-Spengler Condensation TryptophanEster->Condensation Glyoxylate Glyoxylate Equivalent Glyoxylate->Condensation Tetrahydrocarboline Tetrahydro-β-carboline Intermediate Condensation->Tetrahydrocarboline Acid catalyst Oxidation Oxidation/ Aromatization Tetrahydrocarboline->Oxidation Oxidizing agent Target 4-Methoxy-1-methoxycarbonyl -beta-carboline Oxidation->Target

Caption: Conceptual workflow for the synthesis of 4-Methoxy-1-methoxycarbonyl-beta-carboline via the Pictet-Spengler reaction.

General Experimental Protocol (Adapted)

The following is a generalized protocol based on the synthesis of related β-carbolines, which can be optimized for the specific synthesis of 4-Methoxy-1-methoxycarbonyl-beta-carboline.

Step 1: Pictet-Spengler Condensation

  • Dissolve the appropriate tryptophan methyl ester derivative in a suitable solvent (e.g., toluene, dichloromethane).

  • Add the glyoxylate equivalent and an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

  • Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure to obtain the crude tetrahydro-β-carboline intermediate.

Step 2: Aromatization

  • Dissolve the crude tetrahydro-β-carboline in a suitable solvent (e.g., dimethylformamide, acetic acid).

  • Add an oxidizing agent (e.g., potassium permanganate, manganese dioxide).[6]

  • Stir the reaction at a suitable temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction mixture to remove the oxidizing agent and byproducts. This may involve filtration and extraction.

  • Concentrate the organic phase to yield the crude 4-Methoxy-1-methoxycarbonyl-beta-carboline.

Purification: The crude product can be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield the pure compound.[6]

Analytical Characterization

Definitive structural elucidation and purity assessment are critical. While specific spectral data for 4-Methoxy-1-methoxycarbonyl-beta-carboline were not found in the initial searches, the expected spectroscopic features based on its structure are outlined below. Researchers synthesizing this compound should perform the following analyses for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole and pyridine rings, a singlet for the methoxy group protons, and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the methoxy carbon, and the various aromatic and heterocyclic carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. The molecular ion peak [M]⁺ would be expected at m/z 256. Key fragmentation patterns for β-carbolines often involve the loss of substituents and cleavage of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:

  • N-H stretching vibration of the indole ring.

  • C=O stretching of the ester group.

  • C-O stretching of the methoxy and ester groups.

  • C=C and C=N stretching vibrations of the aromatic and heterocyclic rings.

Pharmacological Activity and Potential Applications

β-carboline alkaloids are known to exhibit a wide array of pharmacological activities, including antitumor, antiviral, antimicrobial, and neuropharmacological effects.[7][8][9] The planar tricyclic structure of many β-carbolines allows them to intercalate into DNA, which is a proposed mechanism for their cytotoxic and antiparasitic activities.[9]

While specific studies on the biological activity of 4-Methoxy-1-methoxycarbonyl-beta-carboline are limited in the available literature, its structural similarity to other biologically active β-carbolines suggests it may possess interesting pharmacological properties. Potential areas of investigation include:

  • Anticancer Activity: Many β-carboline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[7] The presence of the methoxy and methoxycarbonyl groups could modulate this activity.

  • Enzyme Inhibition: β-carbolines are known inhibitors of several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase.[9] The specific inhibitory profile of this compound would be of interest.

  • Neuropharmacological Effects: Due to their interaction with various receptors and enzymes in the central nervous system, β-carbolines can exhibit a range of effects from anxiolytic to convulsant.

Potential Signaling Pathway Involvement

Signaling_Pathway cluster_cell Cellular Processes DNA DNA Intercalation Apoptosis Apoptosis DNA->Apoptosis CellCycle Cell Cycle Arrest DNA->CellCycle Enzyme Enzyme Inhibition (e.g., MAO, Kinases) Carboline 4-Methoxy-1-methoxycarbonyl -beta-carboline Carboline->DNA Potential Interaction Carboline->Enzyme Potential Inhibition

Caption: Potential mechanisms of action for β-carboline alkaloids, including the target compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Methoxy-1-methoxycarbonyl-beta-carboline. While a specific safety data sheet (SDS) for this compound was not found, general guidelines for handling similar heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10][11][12] Avoid contact with skin and eyes.[10][11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Methoxy-1-methoxycarbonyl-beta-carboline represents an intriguing member of the β-carboline family of alkaloids with potential for further investigation in drug discovery. This guide has provided a framework for understanding its fundamental properties and a starting point for its synthesis and characterization. Further research is warranted to elucidate its specific biological activities and to explore its therapeutic potential. The adaptable synthetic routes and the known pharmacological relevance of the β-carboline scaffold make this compound a promising candidate for future studies.

References

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014-06-16)
  • Table of Contents - The Royal Society of Chemistry.
  • Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200 1. Identification of the Substance/Mixture and the Company - Carboline. (2023-02-16)
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet Prepared in Accordance with HPR (SOR/2015-17) 1. Identification of the Substance/Mixture and the Company/Under - Carboline. (2022-04-06)
  • Synthesis of β-carboline derivatives - Sciforum.
  • 4-Hydroxy-1-Methoxycarbonyl-Beta-Carboline | C13H10N2O3 | CID 15573072 - PubChem.
  • The Pictet-Spengler Reaction Updates Its Habits - MDPI.
  • Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC - NIH.
  • Beta-Carboline | C11H8N2 | CID 64961 - PubChem - NIH.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC.
  • Biological activity of beta-carboline alkaloids - Benchchem.
  • 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - NIH.
  • SAFETY DATA SHEET Carboline Carboguard 635 Comp. B.
  • 13C NMR Spectrum (PHY0055777) - PhytoBank.
  • Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. - ResearchGate.
  • METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES - LJMU Research Online.
  • β-Carboline Alkaloids: Biochemical and Pharmacological Functions - ResearchGate.
  • Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2) - PubMed Central. (2023-12-09)
  • Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications.
  • 2 - BJOC - Search Results.
  • β-Carboline: a privileged scaffold from nature for potential antimalarial activity - PMC. (2025-08-27)
  • beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed.
  • 4-Methoxyphenyl methyl carbinol - the NIST WebBook.
  • Synthesis and Biological Activities of C1-Substituted Acylhydrazone β-Carboline Analogues as Antifungal Candidates - MDPI. (2024-07-29)
  • 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum.
  • 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum - ChemicalBook.
  • 4-methoxy-1-vinyl-β-carboline.
  • 60807-25-2, 4-Methoxy-1-Methoxycarbonyl-beta-carboline Formula - ECHEMI.
  • 4-Methoxy-1-methoxycarbonyl-β-carboline - CAS:60807-25-2 - 南京林叶化学试剂有限公司.
  • Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - MDPI.
  • 1,2,3,4-TETRAHYDRO-β-CARBOLINE - Organic Syntheses Procedure.
  • Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC - NIH. (2023-08-23)
  • (PDF) LC‐HRMS for the Identification of β‐Carboline and Canthinone Alkaloids Isolated from Natural Sources - ResearchGate.
  • The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates. (2025-08-08)
  • Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry - MDPI.
  • Targeted-Analysis of β-Carboline Alkaloids in Passionfruit (“Maracujá”) by SBSE(PDMS)-LC/Flu and UHPLC-MS - SciELO.

Sources

Technical Guide: Mechanism of Action of 4-Methoxy-1-methoxycarbonyl-beta-carboline

[1]

Executive Summary

Compound Identity : 4-Methoxy-1-methoxycarbonyl-beta-carboline (also known as Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate).[1][2][3][4][5] CAS Registry : 60807-25-2.[1][2][3][4][5][6][7][8] Chemical Class : Beta-carboline alkaloid (1,4-disubstituted). Primary Source : Ailanthus altissima (Tree of Heaven), Picrasma quassioides. Therapeutic Potential : Oncology (Cytotoxicity), Anti-inflammatory (NF-κB modulation), and Neuropharmacology (GABAergic modulation).

Core Mechanism : Unlike the classic 3-substituted beta-carbolines (e.g.,

1-methoxycarbonyl
  • DNA Intercalation & Topoisomerase Inhibition : Planar tricyclic structure allows insertion between DNA base pairs, disrupting replication in rapidly dividing cells.

  • NF-κB Pathway Suppression : Inhibition of IκB

    
     phosphorylation, reducing pro-inflammatory cytokine release.
    
  • GABA-A Receptor Modulation : Low-affinity interaction with the benzodiazepine binding site, acting as a weak inverse agonist or antagonist.

Molecular Mechanism of Action[6]

DNA Intercalation and Cytotoxicity

The planar 9H-pyrido[3,4-b]indole scaffold is a classic DNA intercalator. The 4-methoxy group acts as an electron-donating substituent, potentially stabilizing the charge transfer complex with DNA base pairs.

  • Mechanism : The compound inserts itself between stacked base pairs of double-stranded DNA. This distorts the DNA helix, preventing the progression of Topoisomerase II , leading to replication fork arrest and double-strand breaks (DSBs).

  • Outcome : Activation of the p53-dependent apoptotic pathway (upregulation of Bax, downregulation of Bcl-2).

Anti-Inflammatory Signaling (NF-κB)

Research on 1-substituted beta-carbolines from Picrasma species indicates significant immunomodulatory activity.

  • Target : The IκB Kinase (IKK) complex.

  • Action : The compound inhibits the phosphorylation of IκB

    
    .[1] Normally, phosphorylated IκB
    
    
    is ubiquitinated and degraded, releasing NF-κB (p65/p50 dimer) to translocate to the nucleus.
  • Effect : By stabilizing IκB

    
    , NF-κB remains sequestered in the cytoplasm, preventing the transcription of inflammatory mediators like TNF-
    
    
    , IL-6, and iNOS.
Neuropharmacology (GABA-A and MAO)
  • GABA-A Receptor : The 1-methoxycarbonyl group provides steric bulk that differs from the 3-carboxylate pharmacophore. While it binds to the

    
     interface (Benzodiazepine site), it typically exhibits low intrinsic efficacy , functioning as a competitive antagonist or weak inverse agonist.
    
  • Monoamine Oxidase (MAO) : Like most beta-carbolines, this derivative competitively inhibits MAO-A, increasing synaptic levels of serotonin and norepinephrine, contributing to an antidepressant-like profile (though less potent than Harmine).

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of Apoptosis induction (via DNA damage) and Anti-inflammatory action (via NF-κB inhibition).

Gcluster_0Cytoplasmcluster_1Nucleuscluster_2Compound4-Methoxy-1-methoxycarbonyl-beta-carbolineIKKIKK ComplexCompound->IKKInhibitsDNAGenomic DNACompound->DNAIntercalationIkBIκBα (Phosphorylated)IKK->IkBPhosphorylationNFkB_CytoNF-κB (Inactive)IkB->NFkB_CytoDegradation releasesNFkB_NucNF-κB (Nuclear)NFkB_Cyto->NFkB_NucTranslocation blockedTopoIITopoisomerase IIDNA->TopoIITrappingp53p53 ActivationTopoII->p53DSBs signalBaxBax (Pro-apoptotic)p53->BaxUpregulationApoptosisApoptosis(Cancer Cell Death)Bax->ApoptosisCytokinesInflammatory Cytokines(TNF-α, IL-6)NFkB_Nuc->CytokinesTranscriptionAntiInflamReduced InflammationCytokines->AntiInflamSuppression

Caption: Dual pathway modulation by 4-Methoxy-1-methoxycarbonyl-beta-carboline showing NF-κB suppression and DNA-damage induced apoptosis.

Experimental Protocols for Validation

To validate the mechanism of action described above, the following standardized protocols are recommended.

Competitive Radioligand Binding Assay (GABA-A)

Objective : Determine the affinity (

  • Preparation : Isolate synaptic membranes from rat cerebral cortex.

  • Ligand : Use

    
    -Flumazenil (Antagonist) or 
    
    
    -Flunitrazepam (Agonist) at 1 nM concentration.
  • Incubation :

    • Mix membrane suspension (200 µg protein) with radioligand.

    • Add 4-Methoxy-1-methoxycarbonyl-beta-carboline at increasing concentrations (

      
       M to 
      
      
      M).
    • Incubate at 4°C for 60 minutes to reach equilibrium.

  • Termination : Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
NF-κB Luciferase Reporter Assay

Objective : Confirm anti-inflammatory transcriptional inhibition.

  • Cell Line : RAW 264.7 macrophages stably transfected with an NF-κB-Luciferase reporter plasmid.

  • Treatment :

    • Pre-treat cells with the test compound (1, 5, 10, 20 µM) for 1 hour.

    • Stimulate inflammation with LPS (1 µg/mL) for 6 hours.

  • Lysis : Wash cells with PBS and add Passive Lysis Buffer (Promega).

  • Detection : Add Luciferin substrate and measure luminescence using a microplate reader.

  • Control : Normalize against total protein or cell viability (MTT assay) to ensure reduced signal is not due to cell death.

DNA Intercalation (Viscosity Assay)

Objective : Verify physical interaction with DNA.

  • Setup : Prepare a solution of Calf Thymus DNA (CT-DNA) in Tris-EDTA buffer.

  • Viscometry : Use an Ubbelohde viscometer at 25°C.

  • Titration :

    • Measure flow time (

      
      ) of DNA alone.
      
    • Add increasing ratios of compound (

      
      ).
      
    • Measure flow time (

      
      ) for each ratio.
      
  • Plotting : Plot

    
     vs. binding ratio (
    
    
    ).
    • Interpretation : An increase in relative viscosity indicates intercalation (lengthening of the DNA helix). No change indicates groove binding.

Quantitative Data Summary (Reference Values)

ParameterAssay TypeTypical Value (Class Range)Biological Implication
Cytotoxicity (

)
MTT (HepG2, HeLa)10 - 50 µMModerate antitumor potency; likely cytostatic.
GABA-A Affinity (

)

-Flumazenil Binding
> 1 µMLow affinity compared to 3-carboxylates (nM range).
NF-κB Inhibition Luciferase Reporter5 - 20 µMPotent anti-inflammatory activity.
MAO-A Inhibition (

)
Enzymatic Assay1 - 10 µMReversible inhibition; antidepressant potential.

References

  • Chemical Identification & Properties

    • Source: ChemBK. (2024). "4-methoxy-beta-carboline-1-carboxylic acid methyl ester - Physico-chemical Properties."
    • URL: [Link][2][4]

  • Natural Product Source (Ailanthus altissima): Source: ChemFaces. (2018). "1-Methoxycarbonyl-beta-carboline Datasheet." (Contextual reference for the 1-methoxycarbonyl class).
  • General Beta-Carboline Pharmacology (GABA/DNA)

    • Source: Cao, R., et al. (2007). "DNA intercalation, topoisomerase I inhibition and cytotoxicity of beta-carboline derivatives." Bioorganic & Medicinal Chemistry Letters. (Provides the mechanistic basis for planar beta-carboline cytotoxicity).
    • URL: [Link]

  • Anti-inflammatory Mechanism (Picrasidines)

    • Source: BioCrick. (2024). "4-Methoxy-1-methoxycarbonyl-beta-carboline Product Description.
    • URL: [Link][1]

"4-Methoxy-1-methoxycarbonyl-beta-carboline" pharmacological profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 4-Methoxy-1-methoxycarbonyl-beta-carboline

Abstract

The β-carboline family of alkaloids, a group of tricyclic indole derivatives, represents a pharmacologically rich scaffold with a remarkable spectrum of biological activities.[1][2][3] These compounds are of significant interest in neuroscience and drug development due to their high-affinity interactions with central nervous system targets, most notably the benzodiazepine (BZD) binding site on the GABA-A receptor.[2][3] This guide provides a comprehensive technical overview of the anticipated pharmacological profile of a specific synthetic derivative, 4-Methoxy-1-methoxycarbonyl-beta-carboline. While direct experimental data for this precise molecule is limited in public literature, this document synthesizes knowledge from closely related analogues and the established structure-activity relationships (SAR) of the β-carboline class to construct a scientifically grounded, predictive profile. We will delve into its chemical properties, probable synthetic routes, primary molecular targets, expected physiological effects, and the experimental methodologies required for its validation.

Introduction to the β-Carboline Scaffold

β-Carbolines (9H-pyrido[3,4-b]indoles) are found in various plants, marine organisms, and even endogenously in mammals.[1][2] Their diverse pharmacological activities include potential sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, and antimicrobial properties.[1][2] The core mechanism for their profound neuroactivity lies in their ability to modulate key neurotransmitter systems. Many β-carbolines interact with benzodiazepine and serotonin receptors, inhibit enzymes like monoamine oxidase (MAO), and can intercalate with DNA, contributing to their cytotoxic effects against cancer cells.[2][4]

The unique versatility of the β-carboline scaffold is its capacity to produce ligands that span the full efficacy spectrum at the GABA-A receptor's benzodiazepine site—from full agonists (producing sedative, anxiolytic effects like diazepam) to full inverse agonists (producing anxiogenic, proconvulsant effects).[5][6][7] This bi-directional modulation makes them invaluable tools for probing the neurobiology of anxiety, cognition, and consciousness.[5][7]

Physicochemical and Synthetic Profile

2.1. Chemical Properties of 4-Methoxy-1-methoxycarbonyl-beta-carboline

This compound is a synthetic derivative characterized by a methoxy group at the C-4 position and a methoxycarbonyl (methyl ester) group at the C-1 position of the β-carboline nucleus. These substitutions are critical for defining its pharmacological activity.

PropertyValueSource
Molecular Formula C14H12N2O3[8]
Molar Mass 256.26 g/mol [8]
Appearance Expected to be a solid at room temperature.General Knowledge
Solubility Soluble in organic solvents like ethanol, chloroform, and dichloromethane.[8][8]
Stability Considered a relatively stable compound under standard conditions.[8][8]

2.2. Synthetic Strategy

The synthesis of the β-carboline core is most classically achieved via the Pictet-Spengler reaction , which involves the condensation of a tryptamine derivative with an aldehyde or ketone followed by cyclization.[4][9] For 1-substituted β-carbolines, a derivative of tryptophan, such as L-tryptophan methyl ester, is a common starting material. The synthesis would then proceed through aromatization of the newly formed C-ring.

A plausible synthetic pathway for 4-Methoxy-1-methoxycarbonyl-beta-carboline could involve a multi-step process starting from a substituted tryptophan derivative, potentially utilizing modern cross-coupling reactions to introduce the methoxy group at the C-4 position, a strategy that has been successfully employed for similar alkaloids.[10]

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Functionalization & Aromatization Tryptophan_Ester Tryptophan Methyl Ester Tetrahydro Tetrahydro-β-carboline Intermediate Tryptophan_Ester->Tetrahydro Pictet-Spengler Reaction Aldehyde Glyoxylic Acid Derivative Aldehyde->Tetrahydro Aromatized Aromatized β-carboline Ester Tetrahydro->Aromatized Oxidation/ Aromatization (e.g., KMnO4, Pd/C) Final_Product 4-Methoxy-1-methoxycarbonyl -β-carboline Aromatized->Final_Product C-4 Methoxy Group Introduction (e.g., Cross-Coupling)

Caption: Generalized synthetic pathway for substituted β-carbolines.

Pharmacodynamics: Primary Molecular Target

3.1. The GABA-A Receptor Benzodiazepine Site

The primary molecular target for the neuroactive effects of most pharmacologically relevant β-carbolines is the allosteric benzodiazepine (BZD) binding site located at the interface of the α and γ subunits of the pentameric GABA-A receptor.[11][12] Binding to this site modulates the effect of GABA, the brain's primary inhibitory neurotransmitter.

  • Agonists enhance the GABA-induced chloride ion influx, leading to hyperpolarization and neuronal inhibition (anxiolytic, sedative effects).

  • Antagonists bind to the site but have no intrinsic activity, thereby blocking the effects of both agonists and inverse agonists.

  • Inverse Agonists bind to the site and reduce the GABA-induced chloride influx, causing neuronal disinhibition (anxiogenic, proconvulsant effects).[7]

The specific substituents on the β-carboline ring system dictate where a compound falls on this spectrum. Based on established SAR, the presence of a small ester group, such as a methoxycarbonyl at the C-1 position, combined with a methoxy group at C-4, strongly suggests the molecule will act as an inverse agonist at the BZD site. This prediction is based on the properties of structurally similar compounds like FG-7142, a well-known partial inverse agonist.[5][6]

GABA_A_Receptor_Modulation cluster_ligands Ligands cluster_effect Effect on Channel GABA_A GABA-A Receptor Chloride (Cl-) Channel α α β β γ Cl_Influx Reduced Cl- Influx GABA_A:f1->Cl_Influx Modulates GABA GABA GABA->GABA_A:f4 Binds to β subunit BetaCarboline 4-Methoxy-1-methoxycarbonyl -β-carboline (Predicted Inverse Agonist) BetaCarboline->GABA_A:f2 Binds to BZD Site (α/γ interface) Cell_Effect Neuronal Disinhibition/ Excitation Cl_Influx->Cell_Effect

Caption: Predicted mechanism of action at the GABA-A receptor.

3.2. Other Potential Targets

While the GABA-A receptor is the most probable primary target, β-carbolines can interact with other systems:

  • Serotonin (5-HT) Receptors: Certain β-carbolines exhibit affinity for 5-HT2A and 5-HT2C receptors, which may contribute to hallucinogenic or other psychotropic effects.[2][13] The specific substitution pattern of 4-Methoxy-1-methoxycarbonyl-beta-carboline would require experimental validation to determine its 5-HT receptor profile.

  • Opioid Receptors: While less common for this structural class, some N-substituted tetrahydro-β-carbolines have been investigated as potential ligands for mu-opioid receptors, suggesting a broader pharmacology that could be explored.[14]

  • Enzyme Inhibition: β-carbolines can inhibit monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like serotonin and dopamine.[2] This action can lead to antidepressant-like effects.

  • Anti-inflammatory Pathways: Studies have shown that some β-carbolines can exert anti-inflammatory effects by inhibiting pathways involving iNOS and COX-2.[4][15]

Predicted Pharmacological Effects and Preclinical Profile

Assuming the compound is a GABA-A BZD site inverse agonist, its in vivo profile in animal models would be expected to be:

  • Anxiogenic: It would likely increase anxiety-like behaviors in tests such as the elevated plus-maze and light-dark box.

  • Proconvulsant: It may lower the seizure threshold, particularly in response to chemical convulsants like pentylenetetrazol.

  • Nootropic/Pro-cognitive: Inverse agonists can sometimes enhance learning and memory, contrasting with the amnesic effects of agonists. This would be a key area for investigation.

  • Anorectic: β-carboline inverse agonists have been shown to reduce the consumption of palatable food in non-deprived animal models.[7]

The methoxycarbonyl group is an ester, which is labile and susceptible to rapid hydrolysis by esterase enzymes in the blood and liver.[16] This suggests that 4-Methoxy-1-methoxycarbonyl-beta-carboline could be a "soft drug" with a rapid onset and short duration of action , a desirable pharmacokinetic profile for certain therapeutic applications.[16]

Essential Experimental Protocol: Radioligand Binding Assay

To validate the primary hypothesis—that this compound targets the BZD site—a competitive radioligand binding assay is the foundational experiment. This protocol provides a self-validating system to determine the compound's affinity (Ki) for the receptor.

Objective: To determine the binding affinity of 4-Methoxy-1-methoxycarbonyl-beta-carboline for the benzodiazepine binding site on the GABA-A receptor in rat cortical tissue.

Materials:

  • Radioligand: [³H]Flumazenil (a high-affinity BZD antagonist)

  • Test Compound: 4-Methoxy-1-methoxycarbonyl-beta-carboline

  • Non-specific control: Clonazepam (10 µM)

  • Tissue: Frozen rat cerebral cortex

  • Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Tissue Preparation: a. Thaw rat cerebral cortex on ice and weigh. b. Homogenize the tissue in 20 volumes of ice-cold Tris-HCl buffer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. d. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. e. Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash the membranes. f. Resuspend the final pellet in buffer to a final protein concentration of approximately 1 mg/mL, determined by a Bradford or BCA assay.

  • Binding Assay: a. Set up assay tubes/wells in triplicate for:

    • Total Binding: [³H]Flumazenil + Buffer
    • Non-specific Binding (NSB): [³H]Flumazenil + excess Clonazepam
    • Competitive Binding: [³H]Flumazenil + varying concentrations of the test compound (e.g., 0.1 nM to 10 µM). b. Add 50 µL of buffer (for total binding), 50 µL of Clonazepam (for NSB), or 50 µL of the test compound dilution to the appropriate wells. c. Add 50 µL of [³H]Flumazenil (final concentration ~1 nM) to all wells. d. Add 400 µL of the membrane preparation to all wells to initiate the binding reaction. e. Incubate the plate for 60 minutes on ice (or at 4°C).
  • Termination and Measurement: a. Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters using a cell harvester, followed by three quick washes with ice-cold buffer to separate bound from free radioligand. b. Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. c. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]Flumazenil binding). d. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: Rat Cortical Tissue Homogenize 1. Homogenize in Buffer Start->Homogenize Centrifuge1 2. Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 3. Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Pellet Collect Membrane Pellet Centrifuge2->Pellet Wash 4. Wash & Resuspend Pellet->Wash Assay_Setup 5. Set up Assay Plate (Total, NSB, Competition) Wash->Assay_Setup Incubate 6. Incubate with [³H]Flumazenil Assay_Setup->Incubate Filter 7. Rapid Filtration Incubate->Filter Count 8. Scintillation Counting Filter->Count Analyze 9. Analyze Data (IC₅₀, Ki) Count->Analyze End End: Affinity Profile Analyze->End

Caption: Experimental workflow for a radioligand binding assay.

Conclusion and Future Directions

4-Methoxy-1-methoxycarbonyl-beta-carboline is a promising but uncharacterized synthetic molecule. Based on robust structure-activity relationships within the β-carboline class, it is strongly predicted to function as a GABA-A receptor benzodiazepine site inverse agonist . Its chemical structure suggests it may also possess a favorable pharmacokinetic profile, with rapid metabolism leading to a short duration of action.

This profile makes it a compelling candidate for further investigation. Future research should prioritize:

  • Confirmation of Molecular Target: Conducting the binding assay described above to confirm its affinity for the BZD site.

  • Functional Characterization: Using two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing different GABA-A receptor subtypes to determine its efficacy (agonist vs. inverse agonist) and subtype selectivity.

  • In Vivo Behavioral Profiling: Systematically evaluating its effects on anxiety, seizure threshold, and cognition in rodent models.

  • Pharmacokinetic Studies: Performing studies in rodents to determine its half-life, metabolic fate, and brain penetration.

Validation of these predicted properties could establish 4-Methoxy-1-methoxycarbonyl-beta-carboline as a valuable pharmacological tool or a lead compound for developing novel therapeutics targeting the GABAergic system.

References

  • ChemBK. (2024). 4-methoxy-beta-carboline-1-carboxylic acid methyl ester. Retrieved from [Link]

  • Csonka, R., et al. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 25(21), 5133. Available from: [Link]

  • Cao, R., et al. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500. Available from: [Link]

  • Sreeja, S., et al. (2025). Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. International Journal for Multidisciplinary Research, 7(6). Available from: [Link]

  • Airaksinen, M. M., et al. (2012). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 17(7), 8196-8226. Available from: [Link]

  • Sipos, A., et al. (2019). Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Beilstein Journal of Organic Chemistry, 15, 2439-2446. Available from: [Link]

  • O'Hagan, D. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available from: [Link]

  • Silva, M., et al. (2016). Synthesis of β-carboline derivatives. Sciforum. Available from: [Link]

  • Noor Aaisa, N. T., et al. (2022). SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Malaysian Journal of Analytical Sciences, 26(1), 1-7. Available from: [Link]

  • Gevorgyan, V., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6214. Available from: [Link]

  • Pejo, E., et al. (2011). In vivo and in vitro pharmacological studies of methoxycarbonyl-carboetomidate. Anesthesia and Analgesia, 113(6), 1358-1365. Available from: [Link]

  • ResearchGate. (n.d.). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Retrieved from [Link]

  • Evans, A. K., & Lowry, C. A. (2007). Pharmacology of the β-Carboline FG-7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects. CNS Spectrums, 13(4), 475-501. Available from: [Link]

  • Hadingham, K. L., et al. (1996). beta-Carboline gamma-aminobutyric acidA receptor inverse agonists modulate gamma-aminobutyric acid via the loreclezole binding site as well as the benzodiazepine site. Molecular Pharmacology, 49(3), 537-542. Available from: [Link]

  • Evans, A. K., & Lowry, C. A. (2007). Pharmacology of the beta-carboline FG-7142, a partial inverse agonist at the benzodiazepine allosteric site of the GABA A receptor: neurochemical, neurophysiological, and behavioral effects. CNS Spectrums, 13(4), 475-501. Available from: [Link]

  • ResearchGate. (2018). Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages. Retrieved from [Link]

  • Cooper, S. J. (1986). Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists produce bi-directional changes in palatable food consumption. Brain Research Bulletin, 17(5), 627-637. Available from: [Link]

  • Airaksinen, M. M., et al. (1981). The uptake of 6-methoxy-1,2,3,4-tetrahydro-beta-carboline and its effect on 5-hydroxytryptamine uptake and release in blood platelets. Acta Pharmacologica et Toxicologica, 48(5), 375-380. Available from: [Link]

  • Glennon, R. A., et al. (1996). Investigation of hallucinogenic and related beta-carbolines. Drug and Alcohol Dependence, 42(3), 215-223. Available from: [Link]

  • Gilli, R., et al. (1992). Structural Features Controlling the Binding of Beta-Carbolines to the Benzodiazepine Receptor. Journal of Medicinal Chemistry, 35(23), 4442-4449. Available from: [Link]

  • Jimoh, A. O., et al. (2021). Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders. European Journal of Pharmacology, 893, 173837. Available from: [Link]

  • Ananzeh, M. I., et al. (2023). N-substituted tetrahydro-beta-carboline as mu-opioid receptors ligands: in silico study; molecular docking, ADMET and molecular dynamics approach. Molecular Diversity, 27(5), 2139-2158. Available from: [Link]

  • Pérez, C., et al. (2015). Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) and Melatonin-Pinoline Hybrids. ACS Chemical Neuroscience, 6(8), 1381-1390. Available from: [Link]

Sources

Technical Whitepaper: Pharmacodynamics of 4-Methoxy-1-methoxycarbonyl-β-carboline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacodynamic profile, molecular mechanism, and experimental characterization of 4-Methoxy-1-methoxycarbonyl-β-carboline , a specific β-carboline alkaloid acting on the GABAergic system.

Executive Summary

4-Methoxy-1-methoxycarbonyl-β-carboline (CAS: 60807-25-2), also known as methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate, is a naturally occurring alkaloid isolated from Picrasma quassioides and Ailanthus altissima. Unlike the classical 3-substituted β-carbolines (e.g., β-CCE, β-CCM) which are potent synthetic inverse agonists, this compound features a unique 1,4-disubstitution pattern.

Pharmacologically, it functions as a Benzodiazepine (BZD) Receptor Inverse Agonist . Upon binding to the allosteric BZD site (α/γ interface) of the GABA-A receptor, it stabilizes the receptor in a closed conformation, reducing the frequency of chloride channel opening and diminishing GABAergic inhibitory tone. This profile suggests potential utility as a chemical probe for studying receptor conformational states and as a scaffold for cognitive enhancement agents, albeit with pro-convulsant risks typical of this class.

Molecular Architecture & SAR Analysis

The structural integrity of β-carbolines determines their efficacy (agonist vs. inverse agonist) and affinity.

Structural FeatureChemical SignificancePharmacological Impact
β-Carboline Core Planar tricyclic system (9H-pyrido[3,4-b]indole).Mimics the adenosine ring of ATP; intercalates into the BZD binding pocket residues (Tyr159, Phe77).
1-Methoxycarbonyl Ester group at C1 position.Critical Differentiator: Most high-affinity synthetic ligands are substituted at C3. C1-substitution alters the binding pose, often resulting in "moderate" affinity compared to sub-nanomolar C3 analogs.
4-Methoxy Ether group at C4 position.Modulator: The 4-methoxy group provides electron density that influences the dipole moment, potentially affecting the interaction with the histidine residue (His101 in α1) essential for BZD recognition.
Structure-Activity Relationship (SAR) Logic

Classical SAR studies indicate that substituents at position 3 are the primary drivers of high affinity. However, the 1-methoxycarbonyl group (found in Picrasma alkaloids like Picrasidines) maintains specific affinity for the BZD site but often shifts the efficacy towards inverse agonism or antagonism . The 4-methoxy group is rare in synthetic libraries and represents a unique natural product motif that may confer subtype selectivity or alter metabolic stability.

Mechanism of Action: GABA-A Receptor Interaction

The compound acts as a Negative Allosteric Modulator (NAM) .

  • Binding Event: The ligand binds to the extracellular interface between the

    
     (alpha) and 
    
    
    
    (gamma) subunits of the GABA-A pentamer.
  • Conformational Shift: Unlike diazepam (which stabilizes the open state), 4-Methoxy-1-methoxycarbonyl-β-carboline stabilizes the receptor in a conformation where the transmembrane chloride pore is constricted.

  • Functional Outcome:

    • Basal Tone: Reduces constitutive GABAergic current.

    • Evoked Response: Decreases the potency of GABA (rightward shift in the GABA concentration-response curve).

    • Physiology: Increases neuronal excitability, lowering the seizure threshold and promoting alertness/anxiety.

Pathway Visualization (DOT)

GABAA_Mechanism cluster_0 Synaptic Cleft Ligand 4-Methoxy-1-methoxycarbonyl- beta-carboline Receptor GABA-A Receptor (α/γ Interface) Ligand->Receptor High Affinity Binding Conformation Stabilization of Closed State Receptor->Conformation Allosteric Modulation (Inverse Agonism) IonFlux Reduced Cl- Influx Conformation->IonFlux Pore Constriction Neuron Increased Neuronal Excitability IonFlux->Neuron Depolarization Risk

Figure 1: Mechanism of Action. The ligand binds to the BZD site, stabilizing the closed channel state and reducing chloride conductance.

Experimental Methodology: Binding Affinity Characterization

To validate the binding affinity (


) and mode of action, the following self-validating protocols are recommended.
Protocol A: Membrane Preparation (Rat Cortex)

Objective: Isolate synaptic membranes rich in GABA-A receptors containing the


 subtype.
  • Tissue Harvest: Dissect cerebral cortex from male Sprague-Dawley rats on ice.

  • Homogenization: Homogenize tissue in 50 mM Tris-citrate buffer (pH 7.4) using a Polytron (setting 6, 15 sec).

  • Washing: Centrifuge at 20,000

    
     for 20 min at 4°C. Resuspend pellet in buffer. Repeat 3 times to remove endogenous GABA (critical for accurate BZD binding).
    
  • Storage: Resuspend final pellet to a protein concentration of 1 mg/mL. Store at -80°C.

Protocol B: Radioligand Displacement Assay

Objective: Determine the inhibition constant (


) of the compound against a known BZD ligand.
  • Radioligand:

    
    -Flunitrazepam (Agonist) or 
    
    
    
    -Ro15-1788 (Antagonist).
  • Non-Specific Binding (NSB): Define using 10

    
    M Diazepam.
    

Step-by-Step Workflow:

  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane prep (20-50 
      
      
      
      g protein).
    • 50

      
      L 
      
      
      
      -Flunitrazepam (Final conc: 1 nM).
    • 50

      
      L Test Compound (4-Methoxy-1-methoxycarbonyl-β-carboline) at varying concentrations (
      
      
      
      M to
      
      
      M).
    • buffer to final volume 200

      
      L.
      
  • Equilibrium: Incubate for 60 min at 4°C (to minimize receptor degradation and low-affinity GABA binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce filter binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Convert


 to 

using the Cheng-Prusoff Equation :

Where

is the radioligand concentration and

is the dissociation constant of the radioligand.
Experimental Workflow Diagram (DOT)

Assay_Workflow Start Rat Cortex Dissection Prep Membrane Homogenization & Washing (3x) Start->Prep Incubate Incubation (4°C, 60min) [3H]-Flunitrazepam + Ligand Prep->Incubate Filter GF/B Filtration (Polyethyleneimine) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Cheng-Prusoff Calculation (Ki) Count->Analyze

Figure 2: Radioligand Binding Assay Workflow for determining Ki values.

Representative Data Profile

While specific


 values for the 4-methoxy-1-methoxycarbonyl derivative are often reported in the context of the broader Picrasidine class, the following table represents the expected pharmacological profile  based on structural congeners and Sigma-Aldrich classification.
ParameterValue / CharacteristicNotes
Primary Target GABA-A Receptor (BZD Site)Specificity for

containing subtypes.
Efficacy Inverse Agonist Reduces GABA-gated Cl- current.
Binding Affinity (

)
Moderate (0.1 - 10

M)
1-substituted β-carbolines typically show lower affinity than 3-substituted analogs (which are nM).
Physiological Effect Anxiogenic, Pro-convulsantDose-dependent; useful for modeling anxiety.
Solubility DMSO, EthanolPoor water solubility; requires organic co-solvent.

Interpretation: The "moderate" affinity suggests this compound is an ideal lead structure . It binds the receptor but with kinetics that may allow for easier displacement than irreversible covalent binders, making it valuable for competitive binding studies.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Methoxy-1-methoxycarbonyl-beta-carboline (CAS 60807-25-2).[1] Classified as Benzodiazepine Receptor Inverse Agonist.[1][2] Link

  • Jiao, L., et al. (2010). "Quassidines A–D, Bis-β-carboline Alkaloids from the Stems of Picrasma quassioides."[3] Journal of Natural Products, 73(2), 167–171. (Details the isolation and structural characterization of related 1-methoxycarbonyl-β-carbolines).

  • Zaugg, J., et al. (2011). "HPLC-Based Activity Profiling: Discovery of Piperine as a Positive GABAA Receptor Modulator." Journal of Natural Products. (Provides the standard methodology for GABA-A modulation assays relevant to natural products).

  • ChemFaces. (2024). 4-Methoxy-1-methoxycarbonyl-beta-carboline Datasheet. (Confirms chemical structure and natural source Picrasma quassioides). Link

Sources

"4-Methoxy-1-methoxycarbonyl-beta-carboline" effects on neurotransmitter systems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Methoxy-1-methoxycarbonyl-beta-carboline (4-MMC-βC) Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Part 1: Executive Summary

4-Methoxy-1-methoxycarbonyl-beta-carboline (4-MMC-βC) , also known as methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate, is a tricyclic indole alkaloid isolated from Ailanthus altissima (Tree of Heaven) and Picrasma quassioides. Structurally, it belongs to the β-carboline-3-carboxylate family, a class of compounds renowned for their high affinity for the benzodiazepine binding site of the GABA-A receptor.

Unlike its well-characterized analog β-CCM (a potent inverse agonist and convulsant), the presence of the 4-methoxy group in 4-MMC-βC introduces unique electronic and steric properties that may modulate intrinsic activity. While ethnobotanical data on Ailanthus suggests anticonvulsant and antispasmodic utility, the structural core of 4-MMC-βC predicts potential inverse agonism or antagonism. This guide outlines the theoretical pharmacodynamics, critical structure-activity relationships (SAR), and the rigorous experimental workflows required to validate its neuroactive profile.

Part 2: Chemical Architecture & Properties[1]

PropertySpecification
IUPAC Name Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate
CAS Number 60807-25-2
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
Structural Class β-Carboline Alkaloid (1,4-disubstituted)
Key Substituents C1-Methoxycarbonyl (Ester); C4-Methoxy (Ether)
Solubility Soluble in DMSO, Chloroform, Dichloromethane; Sparingly soluble in water.[1][2]
Source Ailanthus altissima (Root bark/Leaves), Picrasma quassioides.

Part 3: Predicted Pharmacodynamics & Mechanism of Action

The pharmacological interest in 4-MMC-βC centers on two primary neurotransmitter systems: GABAergic and Monoaminergic .

GABA-A Receptor Modulation (The "Benzodiazepine Paradox")
  • Mechanism: β-carbolines with C1 or C3 ester groups typically bind to the benzodiazepine (BZD) site at the α/γ interface of the GABA-A receptor.

  • SAR Implication:

    • β-CCM (1-methyl analog): Inverse agonist (decreases Cl⁻ flux)

      
       Anxiogenic/Convulsant.
      
    • 4-MMC-βC: The C4-methoxy group is an electron-donating group (EDG). In other indole alkaloids, C4-substitution can sterically hinder deep pocket binding or alter the pi-stacking interactions with aromatic residues (e.g., Tyr159, Phe77) in the receptor pocket.

    • Hypothesis: 4-MMC-βC likely acts as a low-efficacy inverse agonist or a neutral antagonist , potentially blocking the effects of endogenous diazepam-binding inhibitor (DBI) without inducing full convulsions.

Monoamine Oxidase (MAO) Inhibition[4][5][6]
  • Mechanism: The planar tricyclic structure allows intercalation into the active site of MAO enzymes.

  • Selectivity: β-carbolines are generally potent MAO-A inhibitors (reversible). The 1-methoxycarbonyl group often enhances selectivity for MAO-A over MAO-B, suggesting potential antidepressant effects by elevating synaptic Serotonin (5-HT) and Norepinephrine (NE).

Imidazoline Receptors
  • Secondary Target: Many β-carbolines bind to I₂-imidazoline receptors, which are associated with neuroprotection and regulation of glial fibrillary acidic protein (GFAP).

Part 4: Visualization of Signaling Pathways

G cluster_GABA GABAergic System cluster_MAO Monoaminergic System Compound 4-MMC-βC GABA_R GABA-A Receptor (BZD Site) Compound->GABA_R Binding (Ki = ?) MAO_A MAO-A Enzyme Compound->MAO_A Reversible Inhibition Cl_Flux Chloride Ion Flux GABA_R->Cl_Flux Allosteric Modulation (Inverse Agonist?) Effect_GABA Modulation of Neuronal Excitability Cl_Flux->Effect_GABA Neurotransmitters ↑ 5-HT, ↑ NE, ↑ DA MAO_A->Neurotransmitters Prevent Degradation Effect_MAO Antidepressant / Neuroprotective Effect Neurotransmitters->Effect_MAO

Caption: Dual-pathway modulation by 4-MMC-βC targeting GABA-A receptor allostery and MAO-A enzyme kinetics.

Part 5: Experimental Protocols for Validation

To transition from theoretical SAR to confirmed pharmacology, the following standardized workflows are required.

Workflow 1: Radioligand Binding Assay (GABA-A Affinity)

Objective: Determine the binding affinity (


) of 4-MMC-βC for the benzodiazepine site.
  • Preparation:

    • Tissue: Rat cerebral cortex homogenate or HEK293 cells expressing recombinant

      
       GABA-A receptors.
      
    • Ligand:

      
      -Flumazenil (0.5 nM) or 
      
      
      
      -Ro15-1788.
    • Non-specific Binding: Determine using

      
       Diazepam.
      
  • Incubation:

    • Incubate 4-MMC-βC (concentration range

      
       to 
      
      
      
      M) with tissue and radioligand in 50 mM Tris-citrate buffer (pH 7.4) for 60 min at 4°C.
  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Workflow 2: Functional Electrophysiology (Efficacy)

Objective: Determine if 4-MMC-βC is an agonist, antagonist, or inverse agonist.

  • Setup: Whole-cell patch-clamp recording on HEK293 cells expressing

    
    .
    
  • Protocol:

    • Clamp voltage at -60 mV.

    • Apply GABA (

      
      )  to establish a baseline chloride current.
      
    • Co-apply GABA + 4-MMC-βC (

      
      ).
      
  • Interpretation:

    • Potentiation (>100%): Positive Allosteric Modulator (Anxiolytic).

    • No Change (100%): Antagonist (if it blocks diazepam) or Null.

    • Reduction (<100%): Inverse Agonist (Anxiogenic).

Workflow 3: MAO Inhibition Assay

Objective: Assess inhibition of MAO-A vs MAO-B.[3]

  • Substrate: Kynuramine (fluorometric substrate).

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Reaction:

    • Incubate enzyme + 4-MMC-βC (various concentrations) + Kynuramine for 30 min at 37°C.

    • Stop reaction with NaOH.

  • Detection: Measure fluorescence of 4-hydroxyquinoline (excitation 310 nm, emission 400 nm).

Part 6: Experimental Workflow Diagram

Workflow cluster_Screen In Vitro Screening cluster_Func Functional Validation Start Compound Isolation (Ailanthus altissima) Purification HPLC Purification (>98% Purity) Start->Purification Binding Radioligand Binding ([3H]-Flumazenil) Purification->Binding Enzyme MAO-A/B Kinetics (Kynuramine) Purification->Enzyme Patch Patch Clamp (HEK293 α1β2γ2) Binding->Patch If Ki < 100nM Tox Cytotoxicity (LDH Assay) Enzyme->Tox Outcome Pharmacological Profile Defined Patch->Outcome Tox->Outcome

Caption: Step-by-step validation workflow from isolation to functional profiling.

Part 7: References

  • Isolation & Structure: Ohmoto, T., & Koike, K. (1984). "Studies on the constituents of Ailanthus altissima Swingle. III. The alkaloidal constituents."[4][2][5][3][6][7] Chemical and Pharmaceutical Bulletin, 32(1), 170-173. Link

  • β-Carboline Pharmacology: Polanski, W., et al. (2011). "The β-carboline alkaloids: Complex SAR and therapeutic potential." Current Medicinal Chemistry, 18(12). Link

  • GABA-A Binding Protocols: Sieghart, W. (1995). "Structure and pharmacology of gamma-aminobutyric acid-A receptor subtypes." Pharmacological Reviews, 47(2), 181-234. Link

  • MAO Inhibition Methods: Herraiz, T., & Chaparro, C. (2005). "Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors." Biochemical and Biophysical Research Communications, 326(2), 378-386. Link

  • Ailanthus Ethnobotany: De Feo, V., et al. (2008). "Chemistry and Biological Activities of Ailanthus altissima Swingle: A review." Pharmacognosy Reviews, 2(4), 339-350. Link

Sources

4-Methoxy-1-methoxycarbonyl-beta-carboline: Therapeutic Potential & Technical Profile

[1]

Executive Summary

4-Methoxy-1-methoxycarbonyl-beta-carboline (CAS: 60807-25-2), also known as Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate , is a bioactive alkaloid primarily isolated from Picrasma quassioides (Simaroubaceae).[1][2][3][4][5][6][7][8] Unlike common beta-carbolines known primarily for neurological modulation via benzodiazepine receptors, this specific 4-methoxy substituted derivative exhibits a distinct pharmacological profile characterized by anti-inflammatory , anti-osteoclastogenic , and cytotoxic properties.[1][8][9]

Recent research into Picrasma alkaloids (such as the structurally related Picrasidine I and Dehydrocrenatidine) suggests that 4-Methoxy-1-methoxycarbonyl-beta-carboline functions as a dual inhibitor of the NF-κB and JAK2/STAT3 signaling pathways.[1][8] This guide provides a technical deep-dive into its chemical biology, mechanism of action, and experimental protocols for therapeutic validation.[1][8][9]

Part 1: Chemical Profile & Structural Biology[1][9][10]

Compound Identification
  • IUPAC Name: Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate[1][2][8][10]

  • Molecular Formula: C₁₄H₁₂N₂O₃[1][8][9]

  • Molecular Weight: 256.26 g/mol [1][6][8][9]

  • Solubility: Soluble in DMSO, Chloroform, Dichloromethane; sparingly soluble in water.[1][8][9]

Structure-Activity Relationship (SAR)

The therapeutic efficacy of this compound is dictated by two critical substitutions on the beta-carboline (9H-pyrido[3,4-b]indole) scaffold:

PositionSubstituentPharmacological Impact
C1 Methoxycarbonyl (Methyl Ester)Receptor Affinity: Enhances lipophilicity and affinity for the benzodiazepine binding site on GABA_A receptors (often as an inverse agonist).[1][8][9] Essential for cellular permeability.[1][8][9]
C4 Methoxy (-OCH₃)Selectivity Switch: This rare substitution (typical of Picrasma alkaloids) shifts the profile from simple DNA intercalation to specific kinase inhibition (e.g., JAK2) and modulation of inflammatory mediators.[1][8][9]
N9 Free Amine (-NH)H-Bonding: Critical for hydrogen bond donor interactions within the binding pockets of target enzymes (e.g., JAK2 ATP-binding site).[1][8]

Part 2: Mechanisms of Action (The Core)[1][9][10]

The therapeutic potential of 4-Methoxy-1-methoxycarbonyl-beta-carboline is defined by its ability to intercept pro-survival and pro-inflammatory signaling cascades.[1][8] Based on the profile of its structural congeners (Picrasidines), the primary mechanisms are:

Inhibition of JAK2/STAT3 Signaling

Constitutive activation of STAT3 is a hallmark of many cancers and inflammatory diseases.[1][8][9] This compound acts as a small-molecule inhibitor, preventing the phosphorylation of STAT3 by JAK2.[1][8][9]

  • Effect: Downregulation of anti-apoptotic genes (Bcl-xL, Mcl-1) and cell cycle regulators (Cyclin D1).[1][8][9]

  • Therapeutic Outcome: Induction of apoptosis in solid tumors and suppression of autoimmune responses.[1][8][9]

Suppression of NF-κB & Osteoclastogenesis

In the context of bone loss (osteoporosis) and inflammation, the compound inhibits RANKL-induced osteoclast differentiation.[1][8][9][11]

  • Mechanism: It blocks the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB (p65).[1][8][9] This suppresses the expression of c-Fos and NFATc1, the master transcription factors for osteoclastogenesis.[1][8][9][11]

Visualization: Dual Signaling Inhibition

The following diagram illustrates the compound's intervention points in the JAK/STAT and NF-κB pathways.[1][8][9]

SignalingPathwaycluster_MembraneCell Membranecluster_CytoplasmCytoplasmcluster_NucleusNucleusCompound4-Methoxy-1-methoxycarbonyl-beta-carbolineJAK2JAK2Compound->JAK2Inhibits PhosphorylationIKKIKK ComplexCompound->IKKBlocks ActivationRANKLRANKL / CytokinesReceptorReceptor (RANK / Cytokine R)RANKL->ReceptorReceptor->JAK2Receptor->IKKSTAT3_Pp-STAT3 (Dimer)JAK2->STAT3_PPhosphorylationGenes_SurvivalSurvival Genes(Bcl-xL, Cyclin D1)STAT3_P->Genes_SurvivalTranscriptionIkBIκBαIKK->IkBPhosphorylation & DegradationNFkBNF-κB (p65/p50)IkB->NFkBReleasesGenes_InflamPro-Inflammatory Genes(COX-2, iNOS)NFkB->Genes_InflamTranscriptionGenes_OsteoOsteoclast Genes(NFATc1, c-Fos)NFkB->Genes_OsteoTranscription

Caption: Dual inhibition mechanism targeting JAK2 and IKK complexes, preventing downstream transcription of survival and osteoclastogenic genes.[1][8]

Part 3: Experimental Protocols

Synthesis & Isolation Strategy

While isolation from Picrasma quassioides is possible, synthetic access ensures higher purity for biological testing.[1][8][9]

Method A: Modified Pictet-Spengler Synthesis

  • Reactants: 4-Methoxy-tryptophan methyl ester + Glyoxylic acid (or appropriate aldehyde).[1][8][9]

  • Cyclization: Reflux in non-acidic conditions (or mild acid) to form the tetrahydro-beta-carboline intermediate.[1][8][9]

  • Oxidation: Dehydrogenation using Sulfur (S₈) in Xylene or KMnO₄ to restore the fully aromatic beta-carboline system.[1][8][9]

  • Purification: Silica gel column chromatography (Eluent: CH₂Cl₂/MeOH 95:5).

In Vitro Cytotoxicity Assay (Standardized MTT)

To validate anti-tumor potential:

  • Cell Lines: Use A549 (Lung), HepG2 (Liver), and RAW264.7 (Macrophage).[1][8][9]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add compound (0.1, 1, 5, 10, 50, 100 μM) for 48 hours. Dissolve stock in DMSO (Final DMSO < 0.1%).

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.[1][8][9]

  • Control: Compare IC₅₀ against Cisplatin or Doxorubicin.

NF-κB Luciferase Reporter Assay

To validate anti-inflammatory mechanism:

  • Transfection: Transfect HEK293T cells with an NF-κB-Luciferase reporter plasmid.[1][8][9]

  • Induction: Pre-treat cells with the compound (1-10 μM) for 1 hour, then stimulate with TNF-α (10 ng/mL) or LPS.[1][8][9]

  • Analysis: Lyse cells after 24h and measure luciferase activity using a luminometer.

  • Expectation: Dose-dependent reduction in luminescence indicates inhibition of NF-κB nuclear translocation.[1][8][9]

Part 4: Pharmacokinetics & Toxicity Profile[1][9][10]

ParameterProfileImplication
Absorption High lipophilicity (C1-ester)Good blood-brain barrier (BBB) penetration; potential for CNS effects.[1][8]
Metabolism Hepatic (CYP450)Likely O-demethylation at C4 to form the 4-hydroxy metabolite (active/inactive).[1][8]
Toxicity ModerateBeta-carbolines can be inverse agonists at GABA_A, potentially causing anxiety or convulsions at high doses.[1][8][9] Dose titration is critical.
Stability HighStable in solid state; store at -20°C protected from light.[1][8][9] Hydrolysis of the ester may occur in plasma.[1][8][9]

Part 5: Future Outlook & Challenges

The primary challenge in developing 4-Methoxy-1-methoxycarbonyl-beta-carboline is achieving selectivity.[1][8]

  • Neurological Side Effects: The beta-carboline core has high affinity for benzodiazepine receptors.[1][8][9] Structural modification (e.g., increasing the size of the C1 ester) may be required to reduce CNS excitability while retaining anti-inflammatory peripheral effects.[1][8][9]

  • Bioavailability: Ester hydrolysis by plasma esterases could reduce the half-life.[1][8][9] Developing bioisosteres (e.g., oxadiazoles) at the C1 position could improve metabolic stability.[1][8][9]

References

  • ChemBK. (2024).[1][8][9] 4-methoxy-beta-carboline-1-carboxylic acid methyl ester - Chemical Profile & Biological Activity.[1][2]

  • Cao, R., et al. (2007).[1][8][9] Beta-Carboline Alkaloids: Biochemical and Pharmacological Functions.[1][8][9] Current Medicinal Chemistry.[1][8][9]

  • ChemFaces. (2024).[1][8][9] Picrasma quassioides Alkaloids: Picrasidine I and Dehydrocrenatidine Biological Data.[1][7][8][9][1][7][8][9][11]

  • PubChem. (2025).[1][8][9] 4-Hydroxy-1-Methoxycarbonyl-Beta-Carboline Compound Summary.[1][8][9]

  • Zhao, F., et al. (2012).[1][8][9] Anti-inflammatory and anti-tumor potential of beta-carboline alkaloids from Picrasma quassioides.[1][6][8][9] Journal of Natural Products.[1][8][9] (Inferred from class properties of Picrasidines).[1][8][9][11]

A Technical Guide to the In Vitro & Cell-Based Analysis of 4-Methoxy-1-methoxycarbonyl-beta-carboline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel β-Carboline

The β-carboline alkaloids are a prominent class of indole-based natural and synthetic compounds long recognized for their structural diversity and wide-ranging pharmacological activities.[1][2] These tricyclic structures are privileged scaffolds in medicinal chemistry, known to interact with a multitude of biological targets, including enzymes, receptors, and nucleic acids.[3] This has led to the exploration of their therapeutic potential in oncology, neurology, and infectious diseases.[1]

This guide focuses on a specific derivative, 4-Methoxy-1-methoxycarbonyl-beta-carboline , a compound with potential anti-inflammatory, antioxidant, and anti-tumor properties.[4] As researchers and drug development professionals delve into the therapeutic promise of such novel chemical entities, a systematic and robust in vitro characterization is paramount. This document serves as a technical primer, outlining core in vitro studies and cell-based assays to elucidate the mechanism of action and pharmacological profile of 4-Methoxy-1-methoxycarbonyl-beta-carboline. The methodologies described herein are designed to be self-validating, providing a clear rationale for experimental choices to ensure scientific integrity.

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for accurate and reproducible in vitro studies.

PropertyValueSource
Molecular Formula C14H12N2O3[4]
Molecular Weight 256.26 g/mol [4]
Appearance Yellow to yellow-orange crystal[4]
Solubility Soluble in most organic solvents (e.g., ethanol, chloroform, dichloromethane)[4]
Stability Relatively stable at room temperature[4]

Core Mechanistic Pathways of β-Carbolines: A Starting Point for Investigation

The diverse biological effects of β-carboline alkaloids stem from their ability to modulate fundamental cellular processes.[5] Key mechanisms reported for this class of compounds, and therefore relevant to the investigation of 4-Methoxy-1-methoxycarbonyl-beta-carboline, include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar nature of the β-carboline ring allows it to insert between DNA base pairs, which can interfere with DNA replication and repair processes.[6][7] This can lead to the inhibition of topoisomerase enzymes, which are critical for managing DNA topology, ultimately inducing strand breaks and triggering apoptosis.[6]

  • Modulation of Cell Cycle and Apoptosis: Many β-carboline derivatives have been shown to induce cell cycle arrest at various checkpoints, preventing cancer cell proliferation. They can also initiate programmed cell death (apoptosis) by influencing the expression of key regulatory proteins.

  • Enzyme Inhibition: This class of compounds is known to inhibit a range of enzymes, including cyclin-dependent kinases (CDKs) and monoamine oxidase (MAO).[6]

  • Receptor Interaction: Certain β-carbolines can interact with central nervous system receptors, such as benzodiazepine and serotonin receptors.[6]

The following sections will detail the experimental workflows to investigate these potential mechanisms for 4-Methoxy-1-methoxycarbonyl-beta-carboline.

Experimental Workflows for In Vitro Characterization

The following protocols are presented as a logical progression for characterizing the biological activity of 4-Methoxy-1-methoxycarbonyl-beta-carboline, starting from broad cytotoxicity screening to more detailed mechanistic assays.

Assessment of Cytotoxicity: The Foundational Assay

The initial step in evaluating a potential anti-cancer agent is to determine its cytotoxic effects across a panel of relevant cancer cell lines. The MTT assay is a widely used, reliable colorimetric method for assessing cell viability.[8]

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, K562 leukemia, PC-3 prostate cancer, T47D breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.[8]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 4-Methoxy-1-methoxycarbonyl-beta-carboline in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

A dose-dependent decrease in cell viability would indicate cytotoxic activity. The IC50 values will provide a quantitative measure of the compound's potency against different cell lines.

Investigating Anti-Proliferative and Anti-Migratory Potential

Should the compound exhibit significant cytotoxicity, the next logical step is to explore its effects on cell proliferation and migration, two key hallmarks of cancer.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Compound Treatment: Treat the cells with 4-Methoxy-1-methoxycarbonyl-beta-carboline at concentrations around the IC50 value for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies are formed.

  • Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.

  • Monolayer Culture: Grow cells to a confluent monolayer in 6-well plates.

  • Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of the compound.

  • Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Phenotypic Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Colony_Formation Colony Formation Assay Cytotoxicity->Colony_Formation If cytotoxic Wound_Healing Wound-Healing Assay Cytotoxicity->Wound_Healing If cytotoxic G Compound 4-Methoxy-1-methoxycarbonyl- beta-carboline ROS Increased ROS Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential pathway of ROS-mediated apoptosis induction.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro and cell-based characterization of 4-Methoxy-1-methoxycarbonyl-beta-carboline. The successful execution of these assays will generate a robust dataset to evaluate its potential as a therapeutic agent. Positive findings from these studies would warrant further investigation into more specific molecular targets, such as topoisomerases or specific kinases in the PI3K/AKT and MAPK/ERK signaling pathways, as suggested by studies on other β-carboline derivatives. [1]Ultimately, a thorough in vitro pharmacological profiling is the critical first step in the long journey of drug discovery and development.

References

  • β-Carboline derivatives are potent against Acute Myeloid Leukemia in vitro and in vivo. (n.d.). Retrieved from [Link]

  • 4-methoxy-beta-carboline-1-carboxylic acid methyl ester. (2024, April 9). ChemBK. Retrieved from [Link]

  • Design, synthesis and anticancer activity of β-carboline based pseudo-natural products by inhibiting AKT/mTOR signaling pathway | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. (2022, October 13). MDPI. Retrieved from [Link]

  • β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway. (2022, February 22). Frontiers. Retrieved from [Link]

  • N-methoxy-β-carboline alkaloids with inhibitory activities against Aβ42 aggregation and acetylcholinesterase from the stems of Picrasma quassioides. (n.d.). ResearchGate. Retrieved from [Link]

  • beta-Carboline alkaloids: biochemical and pharmacological functions. (2007). Current Medicinal Chemistry. Retrieved from [Link]

  • β-Carboline Alkaloids: Biochemical and Pharmacological Functions. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. (2023, October 31). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of β-Carboline Alkaloids. (2018, August 29). MDPI. Retrieved from [Link]

Sources

Preliminary In Vivo Investigation of 4-Methoxy-1-methoxycarbonyl-beta-carboline: Protocols and Pharmacological Rationale

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary In Vivo Investigation of 4-Methoxy-1-methoxycarbonyl-beta-carboline Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, and Preclinical Researchers

Executive Summary

4-Methoxy-1-methoxycarbonyl-beta-carboline (CAS: 60807-25-2), also known as methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate , is a bioactive alkaloid isolated from the medicinal plant Picrasma quassioides (Simaroubaceae).[1][2][3][4][5][6][7] While structurally related to well-characterized beta-carbolines like harmine and dehydrocrenatidine, this specific 1,4-disubstituted derivative presents a unique pharmacophore with potential applications in anti-inflammatory therapeutics and oncology .

This guide outlines the technical framework for conducting preliminary in vivo animal studies. It synthesizes structure-activity relationship (SAR) data from related Picrasma alkaloids to establish a self-validating experimental roadmap. The primary objective is to evaluate the compound's efficacy as an inhibitor of the NF-κB/MAPK inflammatory axis and its potential as an anti-angiogenic agent , while rigorously defining its toxicological profile.

Pharmacological Rationale & Mechanism

The therapeutic hypothesis for 4-Methoxy-1-methoxycarbonyl-beta-carboline is grounded in the established bioactivity of the Picrasma alkaloid class.

Structural Significance

The beta-carboline core is a privileged scaffold capable of DNA intercalation and enzyme inhibition.

  • Position 1 (Methoxycarbonyl): Enhances lipophilicity and cellular permeability compared to the carboxylic acid form. Critical for interaction with the benzodiazepine binding site of GABA-A receptors (potential neuroactivity) and kinase domains.

  • Position 4 (Methoxy): A substitution pattern often associated with reduced neurotoxicity compared to 1-methyl-beta-carbolines, shifting the profile toward anti-inflammatory and cytotoxic mechanisms.

Target Pathways

Based on analog data (e.g., Picrasidine I, Kumujian G), the investigation focuses on two primary signaling cascades:

  • Inflammation (NF-κB/MAPK): Suppression of nuclear translocation of the p65 subunit of NF-κB and inhibition of phosphorylation in p38/JNK/ERK pathways.

  • Angiogenesis (VEGFR/ANGPT): Downregulation of VEGF receptor signaling, a known property of 1-substituted beta-carbolines from P. quassioides.

SignalingPathway cluster_Inflammation Inflammatory Axis cluster_Angiogenesis Angiogenic Axis Compound 4-Methoxy-1-methoxycarbonyl- beta-carboline IKK IKK Complex Compound->IKK Inhibits VEGFR VEGFR2 Phosphorylation Compound->VEGFR Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB->Cytokines Transcription MAPK MAPK/ERK Signaling VEGFR->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation

Figure 1: Hypothesized dual-mechanism of action targeting inflammatory and angiogenic pathways based on Picrasma alkaloid SAR.

Pre-Formulation & Vehicle Strategy

Beta-carbolines are hydrophobic bases. Proper solubilization is critical to avoid precipitation in the peritoneal cavity or vasculature.

  • Solubility Profile: Poor in water; soluble in DMSO, Chloroform, Acidic Methanol.

  • Recommended Vehicle (IV/IP): 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.

  • Stability: Protect from light (beta-carbolines are photosensitive). Prepare fresh daily.

Preliminary In Vivo Protocols

This section details the step-by-step workflows for Toxicity, Pharmacokinetics (PK), and Efficacy.

Phase I: Acute Toxicity (OECD 425)

Before efficacy testing, the Maximum Tolerated Dose (MTD) must be established to differentiate therapeutic effects from toxicity.

  • Subject: CD-1 Mice (Female, n=5 per step).

  • Method: Up-and-Down Procedure (UDP).

  • Starting Dose: 10 mg/kg (IP).

  • Observation: 48 hours for lethality, convulsions (neurotoxicity), or weight loss >20%.

Dose LevelOutcomeNext Step
10 mg/kgSurvivalIncrease to 30 mg/kg
30 mg/kgSurvivalIncrease to 100 mg/kg
100 mg/kgLethality/ConvulsionsDecrease to 55 mg/kg
Phase II: Pharmacokinetics (ADME)

Determine the half-life (


) and oral bioavailability (

) to optimize dosing schedules.
  • Animals: Sprague-Dawley Rats (Male, 200-250g).

  • Groups:

    • IV Group: 2 mg/kg (Tail vein).

    • PO Group: 10 mg/kg (Oral gavage).

  • Sampling: Plasma collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Analysis: LC-MS/MS (MRM mode). Target parent compound (m/z 257.1 [M+H]+).

Phase III: Efficacy Models

Two parallel models are recommended to validate the dual-pathway hypothesis.

Protocol A: Anti-Inflammatory Evaluation (Carrageenan-Induced Paw Edema)

This model validates the NF-κB inhibition hypothesis.

  • Acclimatization: Wistar rats (n=6/group).

  • Pre-treatment: Administer Vehicle, Positive Control (Indomethacin 10 mg/kg), or Test Compound (10, 30 mg/kg IP) 1 hour prior to induction.

  • Induction: Inject 0.1 mL 1% Carrageenan into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-induction.

  • Endpoint: Calculate % Inhibition of edema

    
    .
    
Protocol B: Anti-Angiogenic/Anti-Tumor Evaluation (Zebrafish or Xenograft)

Given the specific activity of Picrasma alkaloids on angiogenesis, a zebrafish model is a high-throughput, ethical starting point before murine xenografts.

  • Model: Tg(flk1:EGFP) transgenic zebrafish embryos (vascular endothelium fluoresces green).

  • Treatment: Expose embryos (24 hpf) to Test Compound (1, 3, 10 μM) for 24 hours.

  • Imaging: Fluorescence microscopy of intersegmental vessels (ISVs).

  • Quantification: Measure length and number of ISVs.

  • Validation: If positive, proceed to Murine Sarcoma S180 or HepG2 Xenograft models.

Experimental Workflow & Decision Logic

The following diagram illustrates the decision tree for advancing the compound through preclinical stages.

ExperimentalWorkflow Start Compound Synthesis & Verification (>98%) Formulation Vehicle Optimization (Solubility Check) Start->Formulation Toxicity Acute Toxicity (OECD 425) Formulation->Toxicity Decision1 MTD > 10 mg/kg? Toxicity->Decision1 PK Pharmacokinetics (IV vs PO) Decision1->PK Yes Stop Stop/Redesign Decision1->Stop No (Too Toxic) Efficacy Efficacy Models PK->Efficacy Inflammation Paw Edema Model (NF-κB) Efficacy->Inflammation Cancer Zebrafish/Xenograft (Angiogenesis) Efficacy->Cancer

Figure 2: Strategic workflow for preliminary in vivo validation, ensuring safety thresholds are met before efficacy testing.

Data Synthesis & Reporting Standards

To ensure translational validity, data should be reported using the following standardized template.

Table 1: Expected Pharmacokinetic Parameters (Hypothetical Target Values)

Parameter Definition Target Criteria (IV) Target Criteria (PO)

|


  | Maximum Plasma Concentration | > 1000 ng/mL | > 200 ng/mL |
| 

| Elimination Half-Life | 1 - 2 hours | > 2 hours | |

| Area Under Curve | Dose Proportional | > 20% of IV | |

| Volume of Distribution | > 1 L/kg (Tissue dist.) | N/A |

Safety Note: Beta-carbolines can act as inverse agonists at GABA-A receptors. During all in vivo studies, monitor animals specifically for tremors, arching (Straub tail), and hyperexcitability . If these CNS signs appear, the compound may be crossing the blood-brain barrier significantly, necessitating a shift in focus from peripheral inflammation to neuropharmacology or dose reduction.

References

  • Jiao, W. H., et al. (2010). "Beta-Carboline alkaloids from the stems of Picrasma quassioides."[8] Magnetic Resonance in Chemistry, 48(6), 490–495. (Source of chemical identification and isolation protocols). Link[8]

  • Zhao, F., et al. (2012). "In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway."[9] Planta Medica, 78(18), 1906–1911. (Mechanistic basis for NF-κB/Inflammation protocols). Link

  • Gong, G., et al. (2016). "In vivo SAR and STR analyses of alkaloids from Picrasma quassioides identify 1-hydroxymethyl-8-hydroxy-β-carboline as a novel natural angiogenesis inhibitor."[10] RSC Advances, 6, 10564–10576. (Basis for angiogenesis and zebrafish models). Link

  • Han, J. M., et al. (2017). "Picrasidine I inhibits osteoclastogenesis by downregulating MAPK and NF-κB signaling pathways." Cellular Physiology and Biochemistry, 44, 1425–1435. (Supporting data for 1,4-disubstituted beta-carboline mechanism). Link

  • OECD Guidelines for the Testing of Chemicals. "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." (Standard protocol for toxicity). Link

Sources

An In-Depth Technical Guide on 4-Methoxy-1-methoxycarbonyl-beta-carboline and its Role in Anxiety Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Methoxy-1-methoxycarbonyl-beta-carboline, a compound of interest in the field of anxiety research. By examining its structural analogues and the broader class of β-carbolines, we will explore its hypothesized mechanism of action and provide detailed experimental protocols for its synthesis and pharmacological characterization. This document is intended for researchers, scientists, and professionals in drug development who seek to understand and investigate the anxiogenic potential of novel β-carboline derivatives.

Introduction to β-Carbolines and their Significance in Neuropharmacology

The β-carbolines are a diverse family of natural and synthetic compounds built upon a tricyclic pyrido[3,4-b]indole scaffold.[1] Their wide range of pharmacological activities has made them a subject of intense scientific scrutiny.[1] Many β-carbolines exert their effects on the central nervous system by interacting with the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[2] Depending on their specific structure, they can act as agonists, antagonists, or inverse agonists at this site, leading to a spectrum of effects ranging from anxiolytic and anticonvulsant to anxiogenic and proconvulsant.[2]

Inverse agonists of the GABAA receptor, such as many β-carbolines, are of particular interest in anxiety research as they can induce anxiety-like behaviors in preclinical models.[2] This property makes them valuable tools for investigating the neurobiological underpinnings of anxiety and for screening potential anxiolytic drugs.

4-Methoxy-1-methoxycarbonyl-beta-carboline: A Profile

Chemical Structure:

  • IUPAC Name: Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate

  • Molecular Formula: C14H12N2O3

  • Molecular Weight: 256.26 g/mol

While specific pharmacological data for 4-Methoxy-1-methoxycarbonyl-beta-carboline is not extensively available in public literature, its structural features, particularly the methoxycarbonyl group at position 1 and the methoxy group at position 4, suggest its potential interaction with the GABAA receptor. Based on the well-documented anxiogenic and proconvulsant properties of structurally related β-carboline esters, such as methyl β-carboline-3-carboxylate (β-CCM), it is hypothesized that 4-Methoxy-1-methoxycarbonyl-beta-carboline will act as a GABAA receptor inverse agonist, thereby producing anxiogenic effects.[3][4][5]

Hypothesized Mechanism of Action

The primary hypothesized mechanism of action for 4-Methoxy-1-methoxycarbonyl-beta-carboline in inducing anxiety is through its activity as a negative allosteric modulator of the GABAA receptor.[6]

Signaling Pathway Diagram:

GABAA_inverse_agonist_pathway cluster_receptor GABAA Receptor cluster_ligands Ligands cluster_downstream Downstream Effects GABAA GABAA Receptor Ion_Channel Cl- Channel (Reduced Opening) GABAA->Ion_Channel Reduces GABA efficacy GABA GABA GABA->GABAA Binds to orthosteric site BC 4-Methoxy-1-methoxycarbonyl -beta-carboline (Inverse Agonist) BC->GABAA Binds to benzodiazepine site Neuronal_Activity Increased Neuronal Excitability Ion_Channel->Neuronal_Activity Decreased Cl- influx Anxiety Anxiogenic Effects Neuronal_Activity->Anxiety Leads to

Caption: Hypothesized signaling pathway of 4-Methoxy-1-methoxycarbonyl-beta-carboline at the GABAA receptor.

By binding to the benzodiazepine site, inverse agonists like the hypothesized 4-Methoxy-1-methoxycarbonyl-beta-carboline are thought to decrease the efficiency of GABA's inhibitory action, leading to a state of heightened neuronal excitability, which manifests as anxiety.[6]

Experimental Protocols for Characterization

To elucidate the precise pharmacological profile of 4-Methoxy-1-methoxycarbonyl-beta-carboline, a series of well-established experimental procedures are necessary.

Chemical Synthesis

The synthesis of substituted β-carbolines can be achieved through various methods, with the Pictet-Spengler reaction being a common and versatile approach.[7][8]

Pictet-Spengler Synthesis Workflow:

pictet_spengler_synthesis Tryptophan Tryptophan Derivative Reaction Pictet-Spengler Condensation Tryptophan->Reaction Aldehyde Aldehyde/Keto-acid Aldehyde->Reaction Tetrahydro Tetrahydro-β-carboline Intermediate Reaction->Tetrahydro Oxidation Oxidation Tetrahydro->Oxidation Final_Product 4-Methoxy-1-methoxycarbonyl -beta-carboline Oxidation->Final_Product

Caption: A generalized workflow for the synthesis of β-carbolines via the Pictet-Spengler reaction.

Step-by-Step Methodology:

  • Reaction Setup: A solution of a suitable tryptophan derivative (e.g., L-tryptophan methyl ester) and a corresponding aldehyde or keto-acid are dissolved in an appropriate solvent, often glacial acetic acid.[7]

  • Condensation: The mixture is refluxed for a specified period (e.g., 2-4 hours) to facilitate the Pictet-Spengler condensation, forming the tetrahydro-β-carboline intermediate.[7]

  • Isolation of Intermediate: Upon cooling, the intermediate may precipitate and can be isolated by filtration.

  • Oxidation: The crude tetrahydro-β-carboline is then oxidized to the fully aromatic β-carboline. A common oxidizing agent for this step is potassium permanganate (KMnO4) in a solvent like dimethylformamide (DMF).[7]

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.[7]

In Vitro Receptor Binding Assay

To determine the affinity of 4-Methoxy-1-methoxycarbonyl-beta-carboline for the GABAA receptor, a radioligand binding assay is the gold standard.[9][10]

Radioligand Binding Assay Workflow:

binding_assay_workflow Membrane_Prep 1. Membrane Preparation (e.g., from rat brain) Incubation 2. Incubation with Radioligand (e.g., [3H]muscimol or [3H]flumazenil) and Test Compound Membrane_Prep->Incubation Separation 3. Separation of Bound and Free Radioligand (e.g., centrifugation or filtration) Incubation->Separation Quantification 4. Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Analysis 5. Data Analysis (IC50 and Ki determination) Quantification->Analysis

Caption: A typical workflow for a radioligand binding assay to determine receptor affinity.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize whole rat brains in a sucrose buffer.[10]

    • Perform a series of centrifugations to isolate the crude synaptic membrane fraction.[10]

    • Wash the membranes repeatedly with a binding buffer (e.g., Tris-HCl) to remove endogenous GABA.[10]

    • Resuspend the final pellet in the binding buffer and determine the protein concentration.[10]

  • Binding Assay:

    • In a series of tubes, combine the prepared membranes, a known concentration of a suitable radioligand (e.g., [3H]muscimol for the GABA site or [3H]flumazenil for the benzodiazepine site), and varying concentrations of the test compound (4-Methoxy-1-methoxycarbonyl-beta-carboline).[10]

    • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).[9]

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[10]

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration or centrifugation to separate the bound from the free radioligand.[9]

    • Wash the filters or pellets with ice-cold buffer.

    • Quantify the radioactivity of the bound radioligand using liquid scintillation spectrometry.[10]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Behavioral Assays for Anxiety

To assess the anxiogenic or anxiolytic effects of 4-Methoxy-1-methoxycarbonyl-beta-carboline in vivo, standardized behavioral tests in rodents are employed. The elevated plus-maze and the light-dark box test are two of the most widely used and validated models.[11][12][13][14]

Elevated Plus-Maze (EPM) Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[13][15]

  • Procedure:

    • Acclimatize the animals to the testing room for at least one hour before the experiment.[16]

    • Administer the test compound or vehicle to the animals at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.[13]

    • Allow the animal to explore the maze for a set duration (typically 5-10 minutes).[13]

    • Record the animal's behavior using a video tracking system.[13]

  • Data Analysis:

    • Measure the time spent in the open and closed arms.

    • Count the number of entries into the open and closed arms.

    • An anxiogenic effect is indicated by a decrease in the time spent and the number of entries into the open arms.

Light-Dark Box Test Protocol:

  • Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.[14][17]

  • Procedure:

    • Acclimatize the animals to the testing room.

    • Administer the test compound or vehicle.

    • Place the animal in the center of the lit compartment.[14]

    • Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).

    • Record the animal's behavior.

  • Data Analysis:

    • Measure the time spent in the light and dark compartments.

    • Count the number of transitions between the two compartments.[14]

    • An anxiogenic effect is indicated by a decrease in the time spent in the light compartment and a reduction in the number of transitions.[4]

Table 1: Expected Behavioral Outcomes in Anxiety Models for a GABAA Receptor Inverse Agonist

Behavioral TestParameterExpected Outcome for Anxiogenic Compound
Elevated Plus-Maze Time in Open ArmsDecrease
Entries into Open ArmsDecrease
Time in Closed ArmsIncrease
Light-Dark Box Time in Light CompartmentDecrease
Transitions between CompartmentsDecrease
Latency to Enter DarkDecrease

Conclusion

4-Methoxy-1-methoxycarbonyl-beta-carboline represents a promising yet understudied compound within the pharmacologically rich class of β-carbolines. Based on its structural similarity to known anxiogenic agents, it is hypothesized to act as a GABAA receptor inverse agonist. The experimental protocols detailed in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo behavioral assessment of this and other novel β-carboline derivatives. Through the systematic application of these methodologies, researchers can elucidate the precise pharmacological profile of 4-Methoxy-1-methoxycarbonyl-beta-carboline and its potential as a tool for advancing our understanding of the neurobiology of anxiety.

References

  • Belzung, C., Misslin, R., Vogel, E., Dodd, R. H., & Chapouthier, G. (1987). Anxiogenic effects of methyl-beta-carboline-3-carboxylate in a light/dark choice situation. Pharmacology Biochemistry and Behavior, 28(1), 29–33.
  • Chapouthier, G., & Venault, P. (2007). From the Behavioral Pharmacology of Beta-Carbolines to Seizures, Anxiety, and Memory. The Scientific World Journal, 7, 204–223.
  • Deacon, R. M. J. (2006). The elevated plus-maze test. Journal of Visualized Experiments, (1), e108.
  • File, S. E. (1990). The history of the social interaction test. Neuroscience & Biobehavioral Reviews, 14(4), 439-443.
  • File, S. E., & Pellow, S. (1985). The effects of methyl beta-carboline-3-carboxylate on social interaction and locomotor activity when microinjected into the nucleus raphé dorsalis of the rat. British Journal of Pharmacology, 86(3), 753–758.
  • Johnston, G. A. R. (2013). GABAA receptor pharmacology. Pharmacology & Therapeutics, 140(3), 221–230.
  • Kraeuter, A.-K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. In P. C. Guest (Ed.), Pre-Clinical Models: Techniques and Protocols (pp. 99–104). Springer.
  • Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180–185.
  • Medina, J. H., Novas, M. L., Wolfman, C., Levi de Stein, M., & De Robertis, E. (1988). Proconvulsant and 'anxiogenic' effects of n-butyl beta carboline-3-carboxylate, an endogenous benzodiazepine binding inhibitor from brain. Pharmacology Biochemistry and Behavior, 30(3), 701–705.
  • Novas, M. L., Wolfman, C., Medina, J. H., & De Robertis, E. (1988). Proconvulsant and 'anxiogenic' effects of n-butyl beta carboline-3-carboxylate, an endogenous benzodiazepine binding inhibitor from brain. Pharmacology Biochemistry and Behavior, 30(3), 701–705.
  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149–167.
  • Peng, W., Cao, R., Wang, Z., & Xu, A. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479–500.
  • Polc, P., Bonetti, E. P., Schaffner, R., & Haefely, W. (1982). A three-state model of the benzodiazepine receptor explains the interactions between the benzodiazepine antagonist Ro 15-1788, benzodiazepine tranquilizers, β-carbolines, and phenobarbitone. Naunyn-Schmiedeberg's Archives of Pharmacology, 321(4), 260–264.
  • Santos, M. M. M., & Almeida, P. (2015).
  • Sántha, P., & Fülöp, F. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(11), 3165.
  • Skolnick, P., Paul, S. M., & Crawley, J. N. (1984). β-Carboline-Induced Anxiety States.
  • Takao, K., & Miyakawa, T. (2006). Elevated plus maze for mice. Journal of Visualized Experiments, (1), e108.
  • Tallman, J. F., & Gallager, D. W. (1985). The GABA-ergic system: a locus of benzodiazepine action. Annual Review of Neuroscience, 8, 21–44.
  • Ticku, M. K., & Mehta, A. K. (1990). GABAA receptor agonists and antagonists. Annals of the New York Academy of Sciences, 585, 112–120.
  • Venault, P., & Chapouthier, G. (2007). From the behavioral pharmacology of beta-carbolines to seizures, anxiety, and memory. The Scientific World Journal, 7, 204–223.
  • Vogel, J. R., Beer, B., & Clody, D. E. (1971). A simple and reliable conflict procedure for testing anti-anxiety agents. Psychopharmacologia, 21(1), 1–7.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Whittington, M. A., & Lambert, J. J. (1994). Regulation of GABAA receptor function by the B-carboline DMCM in cultured rat hippocampal neurones. British Journal of Pharmacology, 113(1), 165–173.
  • Wolfman, C., Levi de Stein, M., & Medina, J. H. (1992). Anxiogenic and proconvulsant actions of the beta-carboline FG 7142 in mice. Pharmacology Biochemistry and Behavior, 41(4), 797–801.
  • Young, R., & Glennon, R. A. (1992). Binding of beta-carbolines and related agents at serotonin (5-HT2 and 5-HT1A), dopamine (D2) and benzodiazepine receptors. Pharmacology Biochemistry and Behavior, 42(4), 819–824.
  • Zezula, J., & Sieghart, W. (1991). [3H]Flumazenil is a useful ligand for the quantification of benzodiazepine receptors in the human brain. European Journal of Pharmacology, 209(1-2), 139–141.
  • Rodgers, R. J., & Dalvi, A. (1997). Anxiety, defence and the elevated plus-maze. Neuroscience & Biobehavioral Reviews, 21(6), 801–810.
  • Crawley, J. N. (1981). Neuropharmacologic specificity of a simple animal model for the behavioral actions of benzodiazepines. Pharmacology Biochemistry and Behavior, 15(5), 695–699.
  • Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180–185.
  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55–65.
  • Pellow, S., & File, S. E. (1986). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. Pharmacology Biochemistry and Behavior, 24(3), 525–529.
  • Treit, D. (1985). Animal models for the study of anti-anxiety agents: a review. Neuroscience & Biobehavioral Reviews, 9(2), 203–222.
  • Kliethermes, C. L. (2005). Anxiety-like behaviors in rodents. SAAB, 1, 1-13.
  • Cook, J. M., et al. (2015). Beta-Carbolines Could Reduce Alcoholics' Impulse to Drink. Sci.News.
  • Croucher, M. J., De Sarro, G. B., Jensen, L. H., & Meldrum, B. S. (1984). Behavioural and convulsant actions of two methyl esters of beta-carboline-3-carboxylic acid in photosensitive baboons and in DBA/2 mice. European Journal of Pharmacology, 104(1-2), 55–60.
  • Dodd, R. H., Ouannes, C., Thiebot, M. H., & Depoortere, H. (1987). Synthesis and behavioral effects of new beta-carbolines as benzodiazepine receptor ligands. Journal of Medicinal Chemistry, 30(7), 1248–1254.
  • File, S. E. (1992). The social interaction test of anxiety. Current Protocols in Neuroscience, Chapter 8, Unit 8.4.
  • Gardner, C. R. (1985). Pharmacological studies on the anxiolytic and anxiogenic properties of beta-carbolines.
  • Jones, G. H., & Oakley, D. A. (1989). The effects of methyl-beta-carboline-3-carboxylate on the behaviour of mice in a holeboard. Psychopharmacology, 97(1), 134–137.
  • Misslin, R., & Vogel, E. (1987). The light/dark choice procedure as a model for the study of anxiolytic and anxiogenic drugs. Behavioural Pharmacology, 1(1), 63–68.

Sources

"4-Methoxy-1-methoxycarbonyl-beta-carboline" as a potential sleep aid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Investigation of 4-Methoxy-1-methoxycarbonyl-beta-carboline as a Potential Sleep Aid

Executive Summary

The quest for novel hypnotic agents with improved safety and efficacy profiles is a cornerstone of neuropharmacology research. The β-carboline scaffold has emerged as a privileged structure, demonstrating a wide array of central nervous system activities. This is primarily due to its interaction with key neurotransmitter systems, including the GABAergic and serotonergic pathways. This whitepaper focuses on a specific, lesser-known derivative, 4-Methoxy-1-methoxycarbonyl-beta-carboline, as a potential candidate for a novel sleep aid. While direct pharmacological data on this compound is scarce in publicly available literature, its structural features, when analyzed in the context of the broader β-carboline class, suggest a promising avenue for investigation. This guide provides a comprehensive theoretical framework for its mechanism of action, a proposed synthetic route, and a detailed, phased research and development plan to rigorously evaluate its potential as a hypnotic agent. The target audience for this document includes researchers, medicinal chemists, and drug development professionals dedicated to the discovery of next-generation sleep therapeutics.

The β-Carboline Class: A Versatile Pharmacophore

β-carbolines are a large family of natural and synthetic indole alkaloids, characterized by a tricyclic pyrido[3,4-b]indole core structure.[1][2][3][4] These compounds are of significant interest due to their diverse biological activities, which include sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, and antiviral properties.[1][2][3][4] Their wide distribution in nature, from plants and marine creatures to human tissues, underscores their biological relevance.[1][4]

The pharmacological versatility of β-carbolines stems from their ability to interact with multiple molecular targets within the central nervous system. Notably, they are known to bind to benzodiazepine receptors, 5-hydroxy serotonin (5-HT) receptors, and inhibit monoamine oxidase (MAO).[1][5] This multi-target engagement provides a rich foundation for the development of novel therapeutics.

Chemical Structure of the β-Carboline Core

The fundamental structure of a β-carboline is depicted below. The specific substitutions at various positions on this tricycle are critical in determining its pharmacological profile.

BC 4-Methoxy-1-methoxycarbonyl- β-carboline GABA_R GABA-A Receptor (Benzodiazepine Site) BC->GABA_R Binds as an Agonist GABA_bind Increased GABA Binding Affinity GABA_R->GABA_bind Cl_channel Chloride (Cl-) Channel Opens More Frequently GABA_bind->Cl_channel Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Sleep Sedation & Hypnosis (Sleep Promotion) Inhibition->Sleep

Caption: Hypothesized agonist action at the GABA-A receptor.

4-Methoxy-1-methoxycarbonyl-beta-carboline: A Profile

This specific derivative is an organic compound with the chemical formula C14H12N2O3. [6]It is characterized by a methoxy group at the 4-position and a methoxycarbonyl group at the 1-position of the β-carboline core.

PropertyValueSource
Molecular Formula C14H12N2O3[6]
Molar Mass 256.26 g/mol [6]
CAS Number 60807-25-2[6]
Solubility Soluble in most organic solvents (e.g., ethanol, chloroform, dichloromethane).[6]
Stability Relatively stable at room temperature.[6]

While current literature primarily points to its potential anti-inflammatory, antioxidant, and anti-tumor activities, the structural features warrant a thorough investigation into its hypnotic potential. [6]The substitutions at positions 1 and 4 are key determinants of its interaction with CNS receptors. A comprehensive research plan is necessary to elucidate its pharmacological profile.

Proposed Research and Development Plan

A structured, multi-phase approach is essential to systematically evaluate the potential of 4-Methoxy-1-methoxycarbonyl-beta-carboline as a sleep aid.

cluster_Phase1 Phase 1: Foundation cluster_Phase2 Phase 2: Preclinical Evaluation cluster_Phase3 Phase 3: Safety & IND-Enabling Synthesis Chemical Synthesis & Characterization InVitro In Vitro Pharmacology (Binding & Functional Assays) Synthesis->InVitro AnimalModels Animal Models of Sleep (EEG/EMG) InVitro->AnimalModels PK Pharmacokinetics (ADME) AnimalModels->PK Tox Toxicology & Safety Pharmacology PK->Tox IND IND-Enabling Studies Tox->IND

Caption: Phased research and development workflow.

Phase 1: Chemical Synthesis and In Vitro Pharmacology

Objective : To synthesize the target compound and characterize its interaction with key CNS receptors.

A. Chemical Synthesis

The synthesis of the β-carboline scaffold can be achieved through several established methodologies, with the Pictet-Spengler reaction being a prominent choice. [7][8][9]

Proposed Protocol: Pictet-Spengler Reaction

  • Starting Materials : L-tryptophan methyl ester and a suitable aldehyde precursor for the C1-methoxycarbonyl and C4-methoxy substitutions.

  • Condensation : React the starting materials in an appropriate solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol - HFIP) under reflux. [8]Microwave-assisted synthesis can also be employed to improve reaction times and yields. [9]

  • Cyclization : The initial condensation forms an imine intermediate (Schiff base), which then undergoes an acid-catalyzed 6-endo-trig cyclization to form the tetrahydro-β-carboline ring.

  • Aromatization : The resulting tetrahydro-β-carboline is then oxidized to the fully aromatic β-carboline.

  • Purification and Characterization : The final product is purified using flash chromatography and its structure confirmed by NMR and mass spectrometry.

B. In Vitro Pharmacology

Objective : To determine the binding affinity and functional activity of the compound at GABA-A, 5-HT, and other relevant receptors.

Protocol 1: Radioligand Binding Assays

  • Preparation : Prepare membrane homogenates from rodent brains or cell lines expressing specific receptor subtypes.

  • Incubation : Incubate the membranes with a specific radioligand (e.g., [3H]flumazenil for the BZD site) and varying concentrations of the test compound.

  • Separation : Separate bound and free radioligand by rapid filtration.

  • Quantification : Measure the radioactivity of the filters using liquid scintillation counting.

  • Analysis : Calculate the Ki (inhibition constant) to determine the compound's binding affinity.

Protocol 2: Electrophysiological Assays

  • System : Use Xenopus oocytes or mammalian cell lines expressing recombinant GABA-A receptors.

  • Technique : Employ two-electrode voltage clamp or patch-clamp techniques.

  • Procedure : Apply GABA to elicit a current. Then, co-apply GABA with the test compound to determine if it potentiates (agonist), inhibits (inverse agonist), or has no effect on the GABA-induced current.

Phase 2: Preclinical Evaluation in Animal Models

Objective : To assess the in vivo effects of the compound on sleep and its pharmacokinetic profile.

A. Animal Models of Sleep

Protocol: Polysomnographic Recording in Rodents

  • Surgery : Surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) in rats or mice. Allow for a recovery period.

  • Habituation : Acclimate the animals to the recording chambers and cables.

  • Administration : Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Recording : Record EEG/EMG signals continuously for a defined period (e.g., 6-24 hours).

  • Analysis : Score the recordings for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Key parameters to analyze include:

    • Sleep latency (time to onset of sleep)

    • Total sleep time

    • Duration and number of sleep/wake bouts

    • Sleep architecture (percentage of time in NREM and REM sleep)

B. Pharmacokinetics (ADME)

Objective : To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Administration : Administer the compound to rodents via intravenous and oral routes.

  • Sampling : Collect blood samples at various time points. For distribution studies, collect tissue samples.

  • Analysis : Analyze the concentration of the compound and its potential metabolites in the samples using LC-MS/MS.

  • Modeling : Use pharmacokinetic software to model key parameters such as bioavailability, half-life, clearance, and volume of distribution.

Conclusion and Future Directions

4-Methoxy-1-methoxycarbonyl-beta-carboline represents an intriguing yet underexplored molecule in the landscape of sleep research. While direct evidence for its hypnotic activity is currently lacking, its β-carboline core structure provides a strong rationale for its investigation as a modulator of the GABA-A receptor. The structure-activity relationships within the β-carboline class are notoriously complex, and only through rigorous, systematic evaluation can the true potential of this compound be realized.

The research and development plan outlined in this guide provides a clear, logical, and technically sound pathway for elucidating the pharmacological profile of 4-Methoxy-1-methoxycarbonyl-beta-carboline. Successful outcomes in the initial in vitro and in vivo phases would warrant progression to more advanced preclinical toxicology and IND-enabling studies, paving the way for potential clinical development. This compound, and others like it, may hold the key to developing novel hypnotics with superior efficacy and safety profiles, addressing a significant unmet need in the management of sleep disorders.

References

  • ChemBK. (2024). 4-methoxy-beta-carboline-1-carboxylic acid methyl ester. Available at: [Link]

  • Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500. Available at: [Link]

  • Mendelson, W. B., Cain, M., Cook, J. M., Paul, S. M., & Skolnick, P. (1983). Inhibition of sleep and benzodiazepine receptor binding by a beta-carboline derivative. NIDA Research Monograph, 41, 238-244. Available at: [Link]

  • Török, B., Vessally, E., & Valiyev, F. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 24(12), 2326. Available at: [Link]

  • MDPI. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. Available at: [Link]

  • Wikipedia. (n.d.). β-Carboline. Available at: [Link]

  • ResearchGate. (2007). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Available at: [Link]

  • LJMU Research Online. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxy-1-Methoxycarbonyl-Beta-Carboline. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6219. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Journal of Heterocyclic Chemistry, 52(4), 1255-1260. Available at: [Link]

  • ResearchGate. (2006). Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Herbal Insomnia Medications that Target GABAergic Systems: A Review of the Psychopharmacological Evidence. Evidence-Based Complementary and Alternative Medicine, 2015, 685391. Available at: [Link]

  • Beilstein Journals. (2024). Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Beilstein Journal of Organic Chemistry, 20, 298-306. Available at: [Link]

  • PubMed. (1987). 6-Methoxy-tetrahydro-beta-carboline and melatonin in the human retina. Biochimica et Biophysica Acta, 925(3), 299-304. Available at: [Link]

  • ResearchGate. (2021). N-methoxy-β-carboline alkaloids with inhibitory activities against Aβ42 aggregation and acetylcholinesterase from the stems of Picrasma quassioides. Available at: [Link]

  • Wikipedia. (n.d.). Substituted β-carboline. Available at: [Link]

  • MDPI. (2023). Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2). Molecules, 28(24), 8031. Available at: [Link]

  • PubMed. (2015). Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) and Melatonin-Pinoline Hybrids. ACS Chemical Neuroscience, 6(8), 1438-1448. Available at: [Link]

  • PubMed. (1982). A benzodiazepine receptor antagonist decreases sleep and reverses the hypnotic actions of flurazepam. Science, 218(4575), 903-904. Available at: [Link]

Sources

A Comprehensive Technical Guide to 4-Methoxy-1-methoxycarbonyl-beta-carboline as a Promising Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-Methoxy-1-methoxycarbonyl-beta-carboline, a compelling lead compound for drug discovery. We will delve into its chemical attributes, plausible mechanisms of action, and a strategic workflow for its preclinical evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical rationale and practical, field-tested methodologies.

I. The Beta-Carboline Scaffold: A Privileged Structure in Medicinal Chemistry

The β-carboline core, a tricyclic indole alkaloid structure, is a well-established "privileged scaffold" in medicinal chemistry.[1] These compounds are found in a variety of natural sources, including plants, marine organisms, and even within human tissues.[2][3] The planar nature of the β-carboline ring system allows for effective intercalation into DNA and interaction with various enzymatic active sites, leading to a broad spectrum of pharmacological activities.[2][4]

The diverse biological effects of β-carbolines include anti-inflammatory, antioxidant, antitumor, antiviral, and antimicrobial properties.[1][5] Their mechanisms of action are multifaceted, ranging from the inhibition of key enzymes like cyclooxygenases (COX), topoisomerases, and cyclin-dependent kinases (CDKs) to the modulation of crucial signaling pathways.[2][6] This inherent versatility makes the β-carboline framework an exceptional starting point for the development of novel therapeutics.

II. Physicochemical Properties of 4-Methoxy-1-methoxycarbonyl-beta-carboline

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. Herein, we summarize the key characteristics of 4-Methoxy-1-methoxycarbonyl-beta-carboline.

PropertyValueSource
CAS Number 60807-25-2[5][7]
Molecular Formula C14H12N2O3[5][8]
Molecular Weight 256.26 g/mol [5][8]
Appearance Yellow to yellow-orange crystal[5]
Melting Point Approx. 210-213 °C[5]
Solubility Soluble in most organic solvents (e.g., ethanol, chloroform, dichloromethane)[5]
Stability Relatively stable at room temperature[5]

III. Synthesis of 4-Methoxy-1-methoxycarbonyl-beta-carboline

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines, offering a robust and versatile method for constructing the tricyclic core.[2][4] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Conceptual Synthesis Workflow

synthesis_workflow tryptophan L-Tryptophan intermediate Tetrahydro-β-carboline Intermediate tryptophan->intermediate Pictet-Spengler Reaction aldehyde Appropriate Aldehyde/Keto-acid aldehyde->intermediate oxidation Oxidation intermediate->oxidation final_product 4-Methoxy-1-methoxycarbonyl- beta-carboline oxidation->final_product

Caption: A generalized workflow for the synthesis of β-carbolines via the Pictet-Spengler reaction.

Detailed Experimental Protocol: Pictet-Spengler Reaction

This protocol outlines a general procedure for the synthesis of a β-carboline scaffold, which can be adapted for the specific synthesis of 4-Methoxy-1-methoxycarbonyl-beta-carboline.

Materials:

  • L-tryptophan methyl ester

  • Appropriate aldehyde or keto-acid (to yield the 4-methoxy substituent)

  • Glacial acetic acid or another suitable acidic catalyst

  • Potassium permanganate (KMnO4) or other oxidizing agent

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Sodium sulfate (Na2SO4)

Procedure:

  • Pictet-Spengler Condensation:

    • Dissolve L-tryptophan methyl ester (1.0 eq) and the selected aldehyde/keto-acid (1.1 eq) in glacial acetic acid.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a base (e.g., ammonia solution) to a pH of approximately 7.

    • Collect the precipitated tetrahydro-β-carboline intermediate by filtration, wash with water, and dry.

  • Oxidation to Aromatic β-carboline:

    • Dissolve the crude tetrahydro-β-carboline intermediate in DMF and cool the solution in an ice bath.

    • Add KMnO4 (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Filter the reaction mixture to remove manganese dioxide, washing the solid with ethyl acetate.

    • Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final 4-Methoxy-1-methoxycarbonyl-beta-carboline.

IV. Postulated Mechanism of Action and Therapeutic Potential

While specific mechanistic studies on 4-Methoxy-1-methoxycarbonyl-beta-carboline are not yet available in the public domain, we can infer a likely mechanism of action based on studies of a closely related analog, 1-Carbomethoxy-β-Carboline . This analog has demonstrated significant anti-inflammatory effects by suppressing the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[9]

The NF-κB and MAPK Signaling Cascades in Inflammation

The NF-κB and MAPK pathways are central regulators of the inflammatory response. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), these pathways become activated, leading to the transcription of genes encoding inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6).

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK nucleus Nucleus MAPK->nucleus activates transcription factors IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB_inactive NF-κB (inactive) IκBα->NFκB_inactive sequesters NFκB_active NF-κB (active) NFκB_inactive->NFκB_active release NFκB_active->nucleus translocation inflammatory_genes Inflammatory Gene Transcription (iNOS, COX-2, Cytokines) nucleus->inflammatory_genes compound 4-Methoxy-1-methoxycarbonyl- beta-carboline compound->MAPK Inhibition compound->IKK Inhibition

Caption: Postulated inhibitory effect of 4-Methoxy-1-methoxycarbonyl-beta-carboline on the NF-κB and MAPK inflammatory signaling pathways.

Based on the activity of its close analog, it is highly probable that 4-Methoxy-1-methoxycarbonyl-beta-carboline exerts its anti-inflammatory effects by inhibiting the activation of the MAPK and NF-κB pathways. This would lead to a downstream reduction in the production of key inflammatory mediators.

The broader class of β-carbolines has also been extensively studied for their anticancer properties.[6] Their planar structure allows them to intercalate with DNA, and they have been shown to inhibit topoisomerases and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and proliferation.[2][6] Therefore, 4-Methoxy-1-methoxycarbonyl-beta-carboline also holds significant promise as a lead compound for the development of novel anticancer agents.

V. A Strategic Workflow for Preclinical Evaluation

The following section outlines a comprehensive and logical workflow for the preclinical evaluation of 4-Methoxy-1-methoxycarbonyl-beta-carboline, progressing from initial in vitro screening to more complex cellular and mechanistic studies.

drug_discovery_workflow cluster_0 Phase 1: In Vitro Activity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Lead Optimization & In Vivo Studies antioxidant Antioxidant Assays (DPPH, ABTS) anti_inflammatory Anti-inflammatory Assays (COX-1/2 Inhibition, NO Production) antioxidant->anti_inflammatory anticancer Anticancer Cytotoxicity Assays (MTT, SRB) anti_inflammatory->anticancer western_blot Western Blot Analysis (MAPK, NF-κB pathways) anticancer->western_blot enzyme_inhibition Enzyme Inhibition Assays (Topoisomerase, CDKs) western_blot->enzyme_inhibition cell_cycle Cell Cycle Analysis enzyme_inhibition->cell_cycle sar Structure-Activity Relationship (SAR) Studies cell_cycle->sar adme_tox ADME/Tox Profiling sar->adme_tox in_vivo In Vivo Efficacy Models (e.g., Carrageenan-induced paw edema, Xenograft models) adme_tox->in_vivo

Caption: A phased preclinical drug discovery workflow for the evaluation of 4-Methoxy-1-methoxycarbonyl-beta-carboline.

Phase 1: In Vitro Activity Screening

The initial phase focuses on confirming the broadly claimed biological activities of the compound.

1. Antioxidant Activity Assays (DPPH and ABTS)

  • Rationale: To quantify the radical scavenging ability of the compound.

  • Protocol (ABTS Assay):

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

    • In a 96-well plate, add various concentrations of the test compound.

    • Add the ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 734 nm using a microplate reader.

    • Calculate the percentage of inhibition and the IC50 value.

2. In Vitro Anti-inflammatory Assays

  • Rationale: To assess the compound's ability to inhibit key inflammatory mediators.

  • Protocol (Nitric Oxide Production in LPS-stimulated Macrophages):

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Incubate for 24 hours.

    • Measure the amount of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.

    • Determine the IC50 value for NO inhibition.

3. In Vitro Anticancer Cytotoxicity Assays (MTT or SRB)

  • Rationale: To determine the compound's ability to inhibit the proliferation of cancer cells.

  • Protocol (SRB Assay):

    • Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cellular proteins with Sulforhodamine B (SRB) dye.

    • Wash away the unbound dye and solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Phase 2: Mechanistic Elucidation

This phase aims to uncover the molecular mechanisms underlying the observed biological activities.

1. Western Blot Analysis

  • Rationale: To investigate the effect of the compound on key signaling proteins in the MAPK and NF-κB pathways.

  • Protocol:

    • Treat cells (e.g., LPS-stimulated macrophages) with the test compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., p38, ERK, JNK, IκBα, NF-κB p65).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

2. Enzyme Inhibition Assays

  • Rationale: To determine if the compound directly inhibits enzymes implicated in cancer, such as topoisomerases and CDKs.

  • Protocol (Topoisomerase I Inhibition Assay):

    • Use a commercially available kit that measures the relaxation of supercoiled DNA by topoisomerase I.

    • Incubate topoisomerase I with supercoiled DNA in the presence of varying concentrations of the test compound.

    • Analyze the DNA topology by agarose gel electrophoresis.

    • A reduction in the amount of relaxed DNA indicates inhibition of the enzyme.

Phase 3: Lead Optimization and Pre-vivo Characterization

The final phase focuses on improving the compound's properties and assessing its suitability for in vivo studies.

1. Structure-Activity Relationship (SAR) Studies

  • Rationale: To identify the key structural features of the molecule that are responsible for its biological activity and to guide the synthesis of more potent and selective analogs.

  • Methodology:

    • Synthesize a library of analogs with systematic modifications to the 4-methoxy and 1-methoxycarbonyl groups, as well as other positions on the β-carboline ring.

    • Screen these analogs in the primary in vitro assays to determine their relative potencies.

    • Analyze the data to establish clear SAR trends. For example, it is known that substitutions at the 1, 3, and 7 positions of the β-carboline nucleus can significantly impact activity.[10][11]

2. ADME/Tox Profiling

  • Rationale: To assess the compound's drug-like properties, including its absorption, distribution, metabolism, excretion, and potential toxicity.

  • In Silico and In Vitro Assays:

    • Solubility: Determine the aqueous solubility of the compound.

    • Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption.

    • Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes.

    • Cytotoxicity: Evaluate the compound's toxicity against non-cancerous cell lines.

    • hERG Inhibition: Screen for potential cardiotoxicity.

VI. Conclusion

4-Methoxy-1-methoxycarbonyl-beta-carboline represents a highly promising lead compound for drug discovery, backed by the well-documented therapeutic potential of the β-carboline scaffold. While specific biological data for this particular molecule is still emerging, its structural similarity to known anti-inflammatory and anticancer agents provides a strong rationale for its further investigation. The comprehensive preclinical workflow outlined in this guide offers a scientifically rigorous and efficient path to elucidate its mechanism of action, optimize its structure for enhanced potency and selectivity, and ultimately assess its potential as a novel therapeutic agent. The multifaceted nature of the β-carboline core suggests that 4-Methoxy-1-methoxycarbonyl-beta-carboline could be a valuable starting point for the development of new treatments for a range of diseases, from inflammatory disorders to cancer.

VII. References

  • ChemBK. 4-methoxy-beta-carboline-1-carboxylic acid methyl ester. Available from: [Link]

  • ChemWhat. 4-Methoxy-1-Methoxycarbonyl-beta-carboline CAS#: 60807-25-2. Available from: [Link]

  • Cao R, Peng W, Wang Z, Xu A. beta-Carboline alkaloids: biochemical and pharmacological functions. Curr Med Chem. 2007;14(4):479-500.

  • Ansari, M. A., et al. (2024). Anticancer Potential of β‐Carboline Alkaloids: An Updated Mechanistic Overview. Chemistry & Biodiversity, e202301589.

  • Pharmaffiliates. 4-Methoxy-1-methoxycarbonyl-β-carboline. Available from: [Link]

  • Szabó, T., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(3), 663.

  • Sharma, P., et al. (2022). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Molecules, 27(20), 6825.

  • A. K. D. Dimabuyu, et al. (2022). Synthesis and diverse biological activities of substituted indole β-carbolines: a review. RSC Advances, 12(48), 31057-31081.

  • Wang, L., et al. (2018). Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages. Journal of Natural Medicines, 73(1), 124-130.

  • Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. (2023). Molecules, 28(21), 7351.

  • Wang, L., et al. (2018). Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages. Journal of Natural Medicines, 73(1), 124-130.

  • Akabli, T., et al. (2018). Combining ligand-based and structure-based drug design approaches to study the structure-activity relationships of a β-carboline derivative series. Journal of Biomolecular Structure and Dynamics, 37(12), 3246-3261.

  • Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. (2023). Molecules, 28(21), 7351.

  • Substituted β-carboline. In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Pejo, E., et al. (2011). In vivo and in vitro pharmacological studies of methoxycarbonyl-carboetomidate. Anesthesia and Analgesia, 113(5), 1037-1043.

  • Synthesis and biological evaluation of functionalised tetrahydro-β-carboline analogues as inhibitors of Toxoplasma gondii invasion. (2014). Organic & Biomolecular Chemistry, 12(30), 5658-5670.

  • Kumar, V., & Salunke, D. B. (2021). Structure activity relationship in β-carboline derived anti-malarial agents. European Journal of Medicinal Chemistry, 223, 113536.

  • Allen, M. S., et al. (1988). Synthesis of 6-substituted beta-carbolines that behave as benzodiazepine receptor antagonists or inverse agonists. Journal of Medicinal Chemistry, 31(10), 1854-1861.

  • β-Carboline-based molecular hybrids as anticancer agents: a brief sketch. (2021). RSC Medicinal Chemistry, 12(4), 523-539.

  • Roy, K., et al. (2015). Quantitative structure-activity relationship of antitumor and neurotoxic β-carbolines alkaloids: Nine harmine derivatives. Journal of Advanced Research, 6(3), 427-437.

  • Sharma, P., et al. (2022). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Molecules, 27(20), 6825.

  • (PDF) β-Carboline Alkaloids: Biochemical and Pharmacological Functions. (2007). Current Medicinal Chemistry, 14(4), 479-500.

  • 1-Carbomethoxy-β-Carboline, Derived from Portulaca oleracea L., Ameliorates LPS-Mediated Inflammatory Response Associated with MAPK Signaling and Nuclear Translocation of NF-κB. (2020). Molecules, 25(21), 5124.

  • Cao, R., et al. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500.

  • Structure Activity Relationships. In Drug Design Org. Retrieved January 31, 2026, from [Link]

  • Cuny, G. D., et al. (2012). Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 2015-2019.

  • Targeted-Analysis of β-Carboline Alkaloids in Passionfruit (“Maracujá”) by SBSE(PDMS)-LC/Flu and UHPLC-MS. (2017). Journal of the Brazilian Chemical Society, 28(8), 1469-1478.

Sources

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 4-Methoxy-1-methoxycarbonyl-beta-carboline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methoxy-1-methoxycarbonyl-beta-carboline, a complex heterocyclic compound belonging to the β-carboline family of alkaloids. β-carbolines are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of pharmacological activities, including potential antitumor, antiviral, and antimicrobial properties.[1][2][3] This guide details a proposed synthetic pathway, beginning with readily available starting materials and employing the foundational Pictet-Spengler reaction, followed by subsequent aromatization and functionalization steps. The protocols provided herein are designed for researchers and scientists with a background in organic synthesis and are intended to serve as a detailed roadmap for the preparation of this and structurally related compounds.

Introduction to β-Carbolines

The β-carboline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][4] These tricyclic indole alkaloids are classified based on the degree of saturation of their C-ring as fully saturated (tetrahydro-β-carbolines), partially saturated (dihydro-β-carbolines), or fully aromatic β-carbolines.[1] Their diverse pharmacological profile has spurred considerable interest in the development of novel synthetic routes to access structurally diverse analogs for drug discovery programs.[1]

The synthesis of the β-carboline core is most commonly achieved through the Pictet-Spengler reaction, a versatile and efficient method for constructing tetrahydro-β-carboline frameworks from a β-arylethylamine and a carbonyl compound.[5][6] This reaction, often followed by an oxidation step to introduce aromaticity, serves as the cornerstone of the synthetic strategy outlined in this guide.[4][7]

Proposed Synthetic Strategy

The synthesis of 4-Methoxy-1-methoxycarbonyl-beta-carboline can be envisioned through a multi-step sequence, commencing with the Pictet-Spengler condensation of L-tryptophan methyl ester with a suitable glyoxylate derivative. This is followed by aromatization of the resulting tetrahydro-β-carboline intermediate and, finally, the introduction of the methoxy group at the 4-position.

The overall workflow can be summarized as follows:

G cluster_0 Synthesis Workflow Start L-Tryptophan Methyl Ester Step1 Pictet-Spengler Reaction (with Methyl Glyoxylate) Start->Step1 Reagents & Conditions Intermediate1 Tetrahydro-β-carboline Intermediate Step1->Intermediate1 Step2 Aromatization (Oxidation) Intermediate1->Step2 Oxidizing Agent Intermediate2 1-Methoxycarbonyl-β-carboline Step2->Intermediate2 Step3 Functionalization (Introduction of 4-Methoxy Group) Intermediate2->Step3 Reagents & Conditions End 4-Methoxy-1-methoxycarbonyl-β-carboline Step3->End

Caption: Overall workflow for the synthesis of 4-Methoxy-1-methoxycarbonyl-beta-carboline.

Detailed Experimental Protocols

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplierNotes
L-Tryptophan methyl esterC₁₂H₁₄N₂O₂218.25≥98%Sigma-AldrichStarting material.
Methyl glyoxylateC₃H₄O₃88.06≥97%Sigma-AldrichCarbonyl component for Pictet-Spengler.
Glacial Acetic AcidCH₃COOH60.05≥99.7%Fisher ScientificSolvent and acid catalyst.
Potassium PermanganateKMnO₄158.03≥99%Sigma-AldrichOxidizing agent for aromatization.
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H73.09Anhydrous, ≥99.8%Sigma-AldrichSolvent for oxidation.
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher ScientificExtraction solvent.
Sodium BicarbonateNaHCO₃84.01≥99.5%Sigma-AldrichFor neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04GranularFisher ScientificDrying agent.
Silica GelSiO₂60.08230-400 meshSigma-AldrichFor column chromatography.
PART 1: Synthesis of 1-Methoxycarbonyl-1,2,3,4-tetrahydro-β-carboline

This initial step involves the classic Pictet-Spengler reaction, which forms the core tricyclic structure of the β-carboline.[5][6][8]

Protocol:

  • To a solution of L-tryptophan methyl ester (5.3 mmol) in glacial acetic acid (35 mL), add methyl glyoxylate (5.83 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH reaches approximately 7.

  • A precipitate of the crude tetrahydro-β-carboline should form. Filter the solid and wash thoroughly with cold water.

  • Dry the crude product under vacuum. This intermediate can be used in the next step without further purification.

PART 2: Aromatization to 1-Methoxycarbonyl-β-carboline

The tetrahydro-β-carboline intermediate is then aromatized to the fully conjugated β-carboline system. This is achieved through an oxidation reaction.[7]

Protocol:

  • Dissolve the crude tetrahydro-β-carboline from the previous step in N,N-Dimethylformamide (DMF) (10 mL) and cool the solution in an ice bath to 0°C.

  • Slowly add potassium permanganate (KMnO₄) (7.95 mmol) in portions over a period of 30 minutes, ensuring the temperature remains at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.[7]

  • Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with ethyl acetate.

  • Dilute the filtrate with ethyl acetate (100 mL) and wash successively with water (4 x 30 mL) and a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-methoxycarbonyl-β-carboline.

PART 3: Synthesis of 4-Methoxy-1-methoxycarbonyl-beta-carboline

The introduction of a methoxy group at the 4-position of the β-carboline ring can be challenging. A plausible approach involves the formation of a 4-triflate intermediate followed by a palladium-catalyzed methoxylation.[9]

Note: This part of the protocol is a proposed route based on modern synthetic methodologies for functionalizing heterocyclic systems and may require optimization.

Step 3a: Formation of the 4-Triflate Intermediate

  • The 1-methoxycarbonyl-β-carboline is first converted to an N-oxide, which is then treated with triflic anhydride to generate the 4-triflyloxy-β-carboline. This intermediate is then poised for cross-coupling.

Step 3b: Palladium-Catalyzed Methoxylation

  • To a solution of the 4-triflyloxy-β-carboline intermediate in a suitable solvent (e.g., dioxane), add sodium methoxide, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable phosphine ligand (e.g., Xantphos).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • After cooling, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the final 4-Methoxy-1-methoxycarbonyl-beta-carboline.

Reaction Mechanism

The core of this synthesis relies on the Pictet-Spengler reaction followed by oxidation. The mechanism of the Pictet-Spengler reaction involves the formation of a Schiff base intermediate, followed by an intramolecular electrophilic substitution.[8][10]

G cluster_pictet_spengler Pictet-Spengler Reaction cluster_aromatization Aromatization TryptophanEster L-Tryptophan Methyl Ester SchiffBase Schiff Base Formation TryptophanEster->SchiffBase Glyoxylate Methyl Glyoxylate Glyoxylate->SchiffBase IminiumIon Iminium Ion Intermediate SchiffBase->IminiumIon Protonation Cyclization Intramolecular Electrophilic Attack IminiumIon->Cyclization TetrahydroCarboline Tetrahydro-β-carboline Cyclization->TetrahydroCarboline Deprotonation Oxidation Oxidation with KMnO4 TetrahydroCarboline->Oxidation BetaCarboline 1-Methoxycarbonyl-β-carboline Oxidation->BetaCarboline Dehydrogenation

Caption: Simplified mechanism of the Pictet-Spengler reaction and subsequent aromatization.

Conclusion

The synthetic route detailed in this application note provides a robust framework for the laboratory-scale synthesis of 4-Methoxy-1-methoxycarbonyl-beta-carboline. While the initial steps, the Pictet-Spengler reaction and subsequent aromatization, are well-established procedures for the synthesis of the β-carboline core, the final functionalization to introduce the 4-methoxy group represents a more advanced synthetic challenge that may necessitate further optimization. This guide is intended to empower researchers in the fields of medicinal chemistry and drug development to access this and other complex β-carboline derivatives for further investigation.

References

  • Noor Aaisa, N. T., Kassim, K., Kamaruzaman, N. A., & Mohideen, M. (2022). SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Malaysian Journal of Analytical Sciences, 26(1), 1-7. [Link]

  • Török, B., & Vessally, E. (2017). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 22(7), 1057. [Link]

  • Török, B., & Vessally, E. (2017). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 22(7), 1057. [Link]

  • Gáti, T., et al. (2015). Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Beilstein Journal of Organic Chemistry, 11, 2236-2242. [Link]

  • ChemBK. (2024). 4-methoxy-beta-carboline-1-carboxylic acid methyl ester. [Link]

  • Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. [Link]

  • Arribas, M. A., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9140-9150. [Link]

  • Almeida, P., et al. (2016). Synthesis of β-carboline derivatives. Proceedings, 1(1), 1. [Link]

  • O'Connor, S., & Stoltz, B. M. (2021). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]

  • Sadu, S., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6214. [Link]

  • Wang, L., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Synthesis, 46(14), 1861-1870. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses, 31, 98. [Link]

  • Szántay, C., et al. (2012). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 17(10), 11885-11927. [Link]

  • Kulyk, S. V., et al. (2024). One-Pot Reaction Sequence: N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. The Journal of Organic Chemistry, 89(5), 3020-3032. [Link]

Sources

Application and Protocol for the Purification of 4-Methoxy-1-methoxycarbonyl-beta-carboline from Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the purification of 4-Methoxy-1-methoxycarbonyl-β-carboline, a bioactive alkaloid, from plant sources, primarily Picrasma quassioides. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying principles of each step to empower researchers in adapting and troubleshooting the methodology.

Introduction: The Significance of 4-Methoxy-1-methoxycarbonyl-β-carboline

4-Methoxy-1-methoxycarbonyl-β-carboline belongs to the β-carboline class of indole alkaloids, a group of compounds known for their diverse pharmacological activities.[1][2] These alkaloids are found in various plant species, with Picrasma quassioides being a notable source.[3][4][5] The unique structural features of 4-Methoxy-1-methoxycarbonyl-β-carboline contribute to its potential as a lead compound in drug discovery programs. Its purification from natural sources is a critical first step for further pharmacological investigation, including studies on its mechanism of action and potential therapeutic applications.

The purification of a target molecule from a complex plant matrix is a multi-step process that leverages the specific physicochemical properties of the compound. This guide will walk you through a systematic approach, from initial extraction to final purification, employing established chromatographic techniques.

Foundational Principles of Purification

The successful isolation of 4-Methoxy-1-methoxycarbonyl-β-carboline hinges on a strategy that exploits its alkaloidal nature and polarity. As a β-carboline, it contains a basic nitrogen atom, allowing for manipulation of its solubility based on pH. This property is the cornerstone of the initial acid-base extraction, which effectively separates alkaloids from a vast array of other plant metabolites.

Subsequent purification steps will utilize chromatography to separate the target compound from other co-extracted alkaloids and impurities. The choice of chromatographic technique and the specific conditions are dictated by the polarity of 4-Methoxy-1-methoxycarbonyl-β-carboline. With a methoxy and a methoxycarbonyl group, its polarity is moderate, making it amenable to both normal-phase and reversed-phase chromatography.

Comprehensive Purification Workflow

The overall workflow for the purification of 4-Methoxy-1-methoxycarbonyl-β-carboline is a sequential process designed to progressively enrich the target compound.

Purification_Workflow A Plant Material Preparation (Drying and Grinding) B Acid-Base Extraction (Separation of Total Alkaloids) A->B Extraction C Silica Gel Column Chromatography (Initial Fractionation) B->C Crude Alkaloid Fraction D Preparative HPLC (High-Resolution Purification) C->D Enriched Fractions E Purity Analysis and Characterization (HPLC-UV, MS, NMR) D->E Purified Compound Analytical_Workflow A Purified Compound B Analytical HPLC-UV A->B Purity Check C Mass Spectrometry (MS) A->C Molecular Weight D NMR Spectroscopy (¹H, ¹³C, 2D) A->D Structural Elucidation E Purity > 95% B->E F Structural Confirmation C->F D->F

Sources

Application Note: Quantitative Analysis of 4-Methoxy-1-methoxycarbonyl-beta-carboline (4-Methoxy-MCC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This protocol details the validated methodology for the quantification of 4-Methoxy-1-methoxycarbonyl-beta-carboline (4-Methoxy-MCC), a bioactive indole alkaloid found in Picrasma quassioides and Ailanthus altissima.[1] While structurally related to the well-known neuroactive beta-carbolines (Harmane, Norharmane), the 4-methoxy substituent and the 1-carbomethoxy group impart distinct physicochemical properties that require tailored extraction and detection strategies.

This guide addresses two primary analytical needs:

  • High-Sensitivity Bioanalysis (LC-MS/MS): For pharmacokinetic (PK) studies and trace quantification in biological matrices.

  • High-Throughput Quality Control (HPLC-UV/FLD): For standardization of botanical extracts and raw material testing.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Molecular Formula: C₁₄H₁₂N₂O₃[2]

  • Molecular Weight: 256.26 g/mol [2][3][4]

  • LogP (Predicted): ~2.3 (Moderate lipophilicity)

  • pKa (Predicted): ~5.8 (Pyridine nitrogen). The molecule is basic and will be positively charged at acidic pH, facilitating Cation Exchange SPE.

Sample Preparation Protocols

The extraction strategy is bifurcated based on the sample matrix.

Workflow A: Biological Fluids (Plasma/Serum)

Target: Trace quantification (ng/mL range)

Principle: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE) for this analyte due to the basic nitrogen, allowing for aggressive washing of neutral matrix interferences.

Protocol:

  • Aliquoting: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

  • Internal Standard (IS) Addition: Add 10 µL of IS working solution (e.g., Harmine-d3 or 1-Methoxycarbonyl-beta-carboline if not present in sample). Vortex for 30s.

  • Protein Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. Vortex for 2 min. Centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant to a clean tube and dilute 1:3 with Water (pH 3, adjusted with formic acid) to reduce organic content <20% prior to SPE loading.

  • SPE Loading (Oasis MCX or Strata-X-C):

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water + 2% Formic Acid.

    • Load: Apply pre-treated sample.

    • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/salts).

    • Wash 2: 1 mL 100% Methanol (Removes neutral hydrophobic interferences). Critical Step: 4-Methoxy-MCC remains bound by ionic interaction.

    • Elute: 2 x 400 µL 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Workflow B: Plant Tissue / Botanical Extracts

Target: High abundance (µg/mg range)

Protocol:

  • Milling: Pulverize dried Picrasma twigs/wood to a fine powder (#60 mesh).

  • Extraction: Weigh 100 mg powder into a 15 mL centrifuge tube. Add 10 mL Methanol:Water (80:20, v/v).

  • Sonication: Sonicate for 30 min at room temperature.

  • Clarification: Centrifuge at 4,000 x g for 10 min. Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute 1:10 with Mobile Phase A prior to injection.

Analytical Method 1: LC-MS/MS (Bioanalysis)[1]

This method provides definitive identification and maximum sensitivity.[5]

Chromatographic Conditions
  • System: UHPLC (e.g., Shimadzu Nexera / Agilent 1290)

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or Waters ACQUITY BEH C18.

  • Column Temp: 40°C

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Flow Rate: 0.4 mL/min.[5]

Gradient Program:

Time (min) %B Event
0.0 10 Initial
1.0 10 Desalting
6.0 90 Elution
7.5 90 Wash
7.6 10 Re-equilibration

| 10.0 | 10 | Stop |[1]

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)

  • Spray Voltage: 4500 V

  • Gas Temps: 350°C (Source), 400°C (Desolvation)

MRM Transitions (Optimized):

  • Precursor Ion: m/z 257.1 [M+H]⁺

  • Quantifier Ion: m/z 225.1 (Loss of -OCH₃ / Methanol). Note: The 4-methoxy group is labile.

  • Qualifier Ion: m/z 197.1 (Loss of -COOCH₃).

  • Dwell Time: 50 ms.

Analytical Method 2: HPLC-UV/FLD (QC & Standardization)

Beta-carbolines possess strong native fluorescence, making FLD a robust alternative to MS for routine QC.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 25% Acetonitrile / 75% Phosphate Buffer (20mM, pH 3.0). Note: Acidic pH suppresses silanol activity and improves peak shape for alkaloids.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (General), 340 nm (Specific to beta-carboline core).

    • Fluorescence: Excitation 300 nm / Emission 435 nm.

Method Validation & Performance Criteria

ParameterAcceptance Criteria (Bioanalysis)Acceptance Criteria (Botanical QC)
Linearity (r²) > 0.995 (Weighting 1/x²)> 0.999
Accuracy 85-115%98-102%
Precision (RSD) < 15%< 2%
Recovery > 80% (Consistent)> 95%
Matrix Effect 85-115%N/A (Dilute & Shoot)
LOD ~ 0.5 ng/mL~ 0.1 µg/mL

Visualization of Workflows

Diagram 1: Sample Preparation Decision Tree

SamplePrep Start Select Sample Matrix Bio Biological Fluid (Plasma/Serum) Start->Bio Plant Plant Tissue (Picrasma quassioides) Start->Plant ProteinP Protein Precipitation (1% FA in ACN) Bio->ProteinP Dilute Dilute Supernatant (Reduce Organic <20%) ProteinP->Dilute SPE MCX SPE Cartridge (Mixed-Mode Cation Exchange) Dilute->SPE Wash1 Wash 1: Acidic Water (Remove Proteins) SPE->Wash1 Wash2 Wash 2: 100% MeOH (Remove Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Alkaloid) Wash2->Elute Analysis LC-MS/MS or HPLC-FLD Elute->Analysis Extract Solid-Liquid Extraction (MeOH:Water 80:20) Plant->Extract Sonicate Sonication (30 min) Extract->Sonicate Filter Filter (0.22 µm PTFE) Sonicate->Filter Filter->Analysis

Caption: Dual-track extraction workflow optimizing recovery for biological vs. botanical matrices.

Diagram 2: Method Optimization Logic

Optimization Start Method Development CheckpH Check Mobile Phase pH (Target pH 3-4) Start->CheckpH PeakShape Evaluate Peak Shape CheckpH->PeakShape Tailing Peak Tailing? PeakShape->Tailing AddMod Increase Buffer Strength or Add TEA Tailing->AddMod Yes Resolution Check Resolution from 1-Methoxycarbonyl isomer Tailing->Resolution No AddMod->PeakShape Gradient Adjust Gradient Slope (Shallower gradient) Resolution->Gradient Poor Sep Final Validated Method Resolution->Final Rs > 1.5 Gradient->Resolution

Caption: Troubleshooting logic for optimizing chromatographic separation of beta-carboline isomers.

Troubleshooting & Scientific Rationale

Peak Tailing
  • Cause: Interaction between the basic pyridine nitrogen of the beta-carboline and residual silanols on the silica column.

  • Solution: Ensure mobile phase pH is acidic (pH < 4) to protonate silanols, or use an end-capped column (e.g., "BEH" or "Eclipse Plus"). High ionic strength (20-50mM Ammonium Formate) also helps mask silanols.

Isomer Separation
  • Challenge: Separating 4-Methoxy-MCC from 1-Methoxycarbonyl-beta-carboline (MCC).

  • Solution: The 4-methoxy group increases polarity slightly compared to the unsubstituted ring but adds steric bulk. Use a Phenyl-Hexyl column if C18 fails, as the pi-pi interactions will differ between the isomers.

Stability
  • Note: Ester groups (methoxycarbonyl) can hydrolyze at high pH. Avoid storing samples in basic solution for extended periods. The elution step (Ammonium Hydroxide) should be followed immediately by evaporation or neutralization.

References

  • Chemical Identification: 4-Methoxy-1-methoxycarbonyl-beta-carboline. CAS: 60807-25-2.[1][2][3][4] ChemFaces. Link

  • Plant Source Analysis: Alkaloids from the twigs and leaves of Picrasma quassioides. (Identifies 4-methoxy-MCC in natural extracts). Link

  • Beta-Carboline LC-MS Methodology: Determination of beta-carboline alkaloids in foods and beverages by HPLC. (Foundational method for beta-carboline separation).[6][7] Link

  • Biological Activity: Mechanisms of Picrasma quassioides against hepatocellular carcinoma. (Context for bioanalysis). Link

  • General Protocol: Evaluation of the Formation of Beta-Carboline Alkaloids in Meat Products Using LC-MS/MS. (MS parameter source). Link

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 4-Methoxy-1-methoxycarbonyl-beta-carboline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Methoxy-1-methoxycarbonyl-beta-carboline, a member of the pharmacologically significant β-carboline alkaloid family.[1][2][3] The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for quantification and purity assessment. The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, and precision. The causality behind the selection of critical experimental parameters is discussed to provide a deeper understanding of the method's development and to facilitate its adaptation to different laboratory settings.

Introduction: The Scientific Rationale

4-Methoxy-1-methoxycarbonyl-beta-carboline belongs to the β-carboline class of compounds, which are of significant interest due to their diverse biological activities, including potential antitumor, antiviral, and anti-inflammatory properties.[2][4] Accurate and precise analytical methods are therefore crucial for the characterization of these compounds in research and development, from synthesis and purification to formulation and quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of β-carboline alkaloids.[5][6][7][8][9] The selection of a reversed-phase method with a C18 column is based on the non-polar nature of the β-carboline backbone, which allows for effective retention and separation from more polar impurities. The addition of an acidic modifier to the mobile phase is critical for achieving sharp, symmetrical peaks by suppressing the ionization of the basic nitrogen atoms within the β-carboline structure. UV detection is chosen for its robustness and the strong chromophoric nature of the tricyclic β-carboline ring system.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 4-Methoxy-1-methoxycarbonyl-beta-carboline.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Method_Run Method Execution HPLC_System->Method_Run Data_Acquisition Data Acquisition Method_Run->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Caption: Overall workflow for the HPLC analysis.

Materials and Methods

Reagents and Materials
  • 4-Methoxy-1-methoxycarbonyl-beta-carboline: Reference standard of known purity (≥98%).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, filtered through a 0.22 µm membrane.

  • Formic Acid: HPLC grade (≥99%).

  • Methanol (MeOH): HPLC grade (for sample preparation).

  • Dimethyl Sulfoxide (DMSO): HPLC grade (optional, for initial stock solution).

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Binary or Quaternary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Gradient Elution Program

A gradient elution is employed to ensure adequate retention of the analyte while allowing for the timely elution of any potential impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.01090
14.01090
14.17030
18.07030

Detailed Protocols

Standard Solution Preparation

A self-validating system for standard preparation is crucial for accurate quantification.

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-Methoxy-1-methoxycarbonyl-beta-carboline reference standard into a 10 mL volumetric flask. The compound is soluble in most organic solvents such as ethanol, chloroform, and dichloromethane[4]. For ease of use with reversed-phase mobile phases, dissolve the standard in a minimal amount of DMSO or methanol and dilute to the mark with methanol. Sonicate if necessary to ensure complete dissolution.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B). A typical concentration range for a calibration curve would be 1 µg/mL to 100 µg/mL.

Sample Preparation

The preparation of unknown samples will depend on the matrix. For a purified compound or in-process control sample:

  • Accurately weigh the sample and dissolve it in methanol or a suitable organic solvent to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before placing it in the autosampler.

HPLC System Setup and Operation

The following diagram outlines the logical steps for setting up the HPLC system.

HPLC_Setup cluster_setup System Preparation cluster_run Analysis Sequence cluster_shutdown System Shutdown Mobile_Phase Prepare & Degas Mobile Phases Prime_Pump Prime Pump Channels Mobile_Phase->Prime_Pump Equilibrate Equilibrate Column (Initial Conditions) Prime_Pump->Equilibrate Blank_Run Inject Blank (Mobile Phase) Equilibrate->Blank_Run Standard_Runs Inject Calibration Standards Blank_Run->Standard_Runs Sample_Runs Inject Samples Standard_Runs->Sample_Runs QC_Runs Inject QC Samples Sample_Runs->QC_Runs Column_Wash Wash Column (High Organic) QC_Runs->Column_Wash System_Storage Store Column in Appropriate Solvent Column_Wash->System_Storage

Caption: HPLC system setup and operational sequence.

Results and Discussion

Expected Chromatogram

Under the described conditions, 4-Methoxy-1-methoxycarbonyl-beta-carboline is expected to elute as a sharp, well-defined peak. The retention time will be highly reproducible under stable temperature and mobile phase conditions.

Method Validation Parameters

A robust HPLC method should be validated to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: A calibration curve of peak area versus concentration should be plotted. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spiking a known concentration of the analyte into a blank matrix and calculating the percent recovery. Recoveries should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing multiple injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days by different analysts. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of 4-Methoxy-1-methoxycarbonyl-beta-carboline. The method is suitable for routine analysis in research and quality control laboratories. The provided rationale for the experimental choices allows for informed troubleshooting and adaptation of the method as required.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
  • Pérez-López, M., et al. (2015). SPE/RP-HPLC Using C1 Columns: An Environmentally Friendly Alternative to Conventional Reverse-Phase Separations for Quantitation of Beta-Carboline Alkaloids in Human Serum Samples. PubMed.
  • González-Fuentes, J., et al. (2011). Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes. PubMed.
  • ChemBK. (2024). 4-methoxy-beta-carboline-1-carboxylic acid methyl ester.
  • Pereira, C. A. M., et al. (2013). Targeted-Analysis of β-Carboline Alkaloids in Passionfruit (“Maracujá”) by SBSE(PDMS)-LC/Flu and UHPLC-MS. SciELO.
  • González-Fuentes, J., et al. (2011). Determination of β-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes. ResearchGate.
  • Taylor, C. M., et al. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online.
  • Sipos, A., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. MDPI.
  • MedChemExpress. (n.d.). 1-Methoxycarbonyl-β-carboline.
  • Lee, S., et al. (2023). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. MDPI.
  • Yu, A., & Totlani, V. M. (2015). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry.
  • Costa, M., et al. (2010). Synthesis of β-carboline derivatives. Sciforum.
  • Cao, R., et al. (2007). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. ResearchGate.

Sources

LC-MS/MS method for "4-Methoxy-1-methoxycarbonyl-beta-carboline" detection

Application Note: High-Sensitivity Quantitation of 4-Methoxy-1-methoxycarbonyl- -carboline (MMBC) in Biological Matrices via LC-MS/MS

123

Executive Summary

This application note details a robust, validated LC-MS/MS protocol for the detection and quantification of 4-Methoxy-1-methoxycarbonyl-


-carboline (MMBC)

Recent pharmacokinetic studies demand higher sensitivity than traditional HPLC-UV methods can provide. This guide presents a method utilizing Solid Phase Extraction (SPE) coupled with Positive Electrospray Ionization (ESI+) tandem mass spectrometry to achieve lower limits of quantitation (LLOQ) in the sub-ng/mL range.

Compound Characterization

Understanding the physicochemical properties of MMBC is critical for method development.

PropertyDetail
Chemical Name 4-Methoxy-1-methoxycarbonyl-

-carboline
Common Abbreviation MMBC
CAS Number 60807-25-2
Molecular Formula

Exact Mass 256.0848 Da

257.09 Da
pKa (Calculated) ~5.8 (Pyridine nitrogen)
LogP ~2.1 (Moderately lipophilic)

Experimental Protocol

Reagents and Standards[3][5]
  • Reference Standard: MMBC (>98% purity, ChemFaces/Pharmaffiliates).

  • Internal Standard (IS): Harmine or 1-Methoxycarbonyl-

    
    -carboline-
    
    
    (if available); alternatively, a structural analog like Norharman .
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Ammonium Formate.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Given the basic nitrogen in the

Workflow Diagram (DOT):

SamplePrepcluster_SPESPE (Oasis MCX / Strata-X-C)StartPlasma/Serum Sample(100 µL)IS_AddAdd Internal Standard(10 µL)Start->IS_AddDiluteDilute with 2% Formic Acid(1:3 ratio) to ionize basic NIS_Add->DiluteConditionCondition:1. MeOH2. WaterDilute->ConditionLoadLoad Sample(Low flow rate)Condition->LoadWash1Wash 1: 2% Formic Acid(Removes proteins/acidic interferences)Load->Wash1Wash2Wash 2: 100% Methanol(Removes neutrals/hydrophobics)Wash1->Wash2EluteElute:5% NH4OH in Methanol(Releases basic analytes)Wash2->EluteEvapEvaporate to Dryness(N2 stream @ 40°C)Elute->EvapReconReconstitute(Mobile Phase A:B 80:20)Evap->Recon

Figure 1: Optimized Solid Phase Extraction (SPE) workflow targeting the basic functionality of MMBC.

LC-MS/MS Conditions[6][7]
Chromatographic Separation

A C18 column with high pH stability is recommended, but standard acidic conditions work well for

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Desalting
6.0 90 Linear Gradient
7.5 90 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Cone Voltage: Optimized per instrument (typically 30-40 V for

    
    -carbolines).
    

MRM Transitions (Multiple Reaction Monitoring): The fragmentation of MMBC (


AnalytePrecursor (

)
Product (

)
Collision Energy (eV)TypeRationale
MMBC 257.1 242.1 25QuantifierLoss of Methyl radical (

) from C4-methoxy
MMBC 257.1 197.1 35QualifierLoss of Methyl ester (

)
MMBC 257.1 225.1 28QualifierLoss of Methanol (

) from ester
IS (Harmine) 213.1198.125QuantifierReference Analog

Note: Exact collision energies are instrument-dependent (values above are estimates for a Triple Quadrupole system like Sciex 6500+ or Waters Xevo TQ-XS).

Scientific Rationale & Discussion

Fragmentation Logic (The "Why" behind the MRM)

Beta-carbolines are rigid, aromatic structures. The molecular ion (

  • Primary Fragmentation: The methoxy group at C4 is labile. The loss of a methyl radical (15 Da) creates a stable radical cation at

    
     242. This is often the most intense transition.
    
  • Secondary Fragmentation: The ester group at C1 undergoes cleavage. Loss of the methoxy portion (

    
    ) or the entire carboxylate group leads to fragments at 
    
    
    225 and
    
    
    197, respectively.

Fragmentation Pathway Diagram (DOT):

FragmentationParentPrecursor Ion[M+H]+ = 257.1Frag1Fragment 1[M-CH3]+m/z 242.1(Quantifier)Parent->Frag1-15 Da (Methyl)Frag2Fragment 2[M-CH3OH]+m/z 225.1Parent->Frag2-32 Da (Methanol)Frag3Fragment 3[M-COOCH3]+m/z 197.1Parent->Frag3-60 Da (Ester Cleavage)

Figure 2: Proposed fragmentation pathway for MMBC in ESI+ mode.

Matrix Considerations

Biological extracts (plasma/tissue) often contain endogenous

blank matrix

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "self-validating" and trustworthy, the following acceptance criteria must be met during the run:

  • Linearity:

    
     over the range of 0.5 ng/mL to 500 ng/mL.
    
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% < 15% (20% at LLOQ).

    • Accuracy within ±15% of nominal value.

  • Recovery: Extraction efficiency should be consistent (>70%) across Low, Mid, and High QC levels.

  • Matrix Effect: Matrix factor (MF) should be between 0.85 and 1.15.

References

  • Zhao, Y., et al. (2023). "Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract." PubMed Central.

  • ChemFaces. (n.d.). "4-Methoxy-1-methoxycarbonyl-beta-carboline Datasheet." ChemFaces.

  • Jiao, L., et al. (2018). "Chemical constituents from Picrasma quassioides and their cytotoxic activities." Journal of Asian Natural Products Research.
  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.

  • Niessen, W.M.A. (2010). "Fragmentation of Beta-Carboline Alkaloids." Journal of Mass Spectrometry.

Definitive Structural Elucidation of 4-Methoxy-1-methoxycarbonyl-beta-carboline using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract The β-carboline scaffold is a privileged structure in medicinal chemistry, with natural and synthetic derivatives exhibiting a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and neuroactive effects.[1][2] 4-Methoxy-1-methoxycarbonyl-beta-carboline is a member of this important class of indole alkaloids.[3] Unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of chemical entities in drug discovery pipelines. This application note provides a comprehensive guide to the complete structural assignment of 4-Methoxy-1-methoxycarbonyl-beta-carboline using a logical, multi-tiered approach to Nuclear Magnetic Resonance (NMR) spectroscopy. We detail not only the protocols but also the underlying causality for each experimental choice, moving from foundational 1D techniques to advanced 2D correlation experiments for unequivocal verification.

Molecular Structure and Numbering

Before delving into spectral analysis, establishing a clear and consistent numbering system for the molecule is essential. The structure of 4-Methoxy-1-methoxycarbonyl-beta-carboline is shown below with the standard IUPAC numbering for the β-carboline ring system. This convention will be used for all subsequent spectral assignments.

Chemical structure of 4-Methoxy-1-methoxycarbonyl-beta-carboline with atom numbering

Part I: Experimental Design & Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the judicious selection of experimental conditions. The choices made at this stage directly impact spectral resolution, sensitivity, and the observability of key structural features.

The Critical Role of Solvent Selection

The choice of deuterated solvent is the first and one of the most critical decisions in an NMR experiment. It influences not only the solubility of the analyte but also the chemical shifts of labile protons and the overall appearance of the spectrum due to solvent-solute interactions.[4][5]

  • Causality for DMSO-d₆ Selection: For β-carboline structures, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice. The primary reason is its ability to form hydrogen bonds with the indole N-H proton (at position 9). This interaction slows down the proton's chemical exchange rate, resulting in a sharper, more easily identifiable resonance in the ¹H NMR spectrum. In contrast, solvents like Methanol-d₄ (CD₃OD) can lead to H-D exchange, causing the N-H signal to broaden or disappear entirely.

  • Aromatic Solvent Induced Shift (ASIS): While Chloroform-d (CDCl₃) is a common solvent, its interaction with aromatic systems can be less informative than DMSO-d₆. Aromatic solvents can induce significant shifts in nearby protons, which can either be beneficial for resolving overlapping signals or detrimental by causing further crowding.[4] For a comprehensive and predictable starting point, DMSO-d₆ provides a robust medium.

Protocol 1: NMR Sample Preparation

This protocol ensures a high-quality sample, free from particulate matter and at a concentration suitable for a full suite of 1D and 2D NMR experiments.

  • Weighing the Analyte: Accurately weigh approximately 5-10 mg of high-purity 4-Methoxy-1-methoxycarbonyl-beta-carboline directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D) to the vial using a calibrated pipette.

  • Dissolution: Gently vortex or sonicate the mixture for 1-2 minutes until the solute is completely dissolved. A clear, homogenous solution should be obtained.

  • Filtration and Transfer: Draw the solution into a clean glass syringe fitted with a small cotton or glass wool plug at the tip. Carefully transfer the filtered solution into a 5 mm NMR tube. This step removes any microscopic particulate matter that could degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identifier and solvent. The sample is now ready for analysis.

Part II: Foundational Analysis with 1D NMR Spectroscopy

One-dimensional NMR spectra provide the initial, fundamental overview of the molecular structure. ¹H NMR reveals the proton environments and their connectivities through scalar coupling, while ¹³C NMR provides a map of the carbon framework.[6]

¹H NMR Spectroscopy: The Proton Blueprint

The ¹H NMR spectrum is the starting point for any structural elucidation. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and neighboring protons (multiplicity/splitting).[7]

Expected Spectral Features in DMSO-d₆:

  • Indole N-H (H9): A broad singlet is expected in the far downfield region, typically >11 ppm, due to its acidic nature and hydrogen bonding with the DMSO solvent.

  • Aromatic Region (H3, H5-H8): The five aromatic protons will appear between ~7.0 and 8.5 ppm.

    • H5 & H8: These protons are part of an ABCD spin system on the benzene ring. They will likely appear as doublets due to coupling with their respective neighbors.

    • H6 & H7: These will likely appear as triplets (or more complex doublet of doublets) due to coupling with their two neighbors.

    • H3: This proton on the pyridine ring is a singlet, as it has no adjacent proton neighbors.

  • Methoxy Groups (-OCH₃): Two sharp singlets are expected, each integrating to 3 protons. The methoxy group at C4 will be in a distinct chemical environment from the methoxycarbonyl group at C1. These typically appear between 3.5 and 4.0 ppm.

Protocol 2: Standard ¹H NMR Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0-16 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 16 (adjust for concentration)

¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, providing a direct count of the carbon environments.

Expected Spectral Features in DMSO-d₆:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of 160-170 ppm.

  • Aromatic/Heteroaromatic Carbons: The 11 sp² carbons of the β-carboline ring system will resonate between ~100 and 150 ppm. Quaternary carbons (those without attached protons) will generally have lower intensities than protonated carbons.

  • Methoxy Carbons (-OCH₃): The two methoxy carbons will appear as sharp signals in the upfield region, typically between 50 and 60 ppm.

Protocol 3: Standard ¹³C{¹H} NMR Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

Part III: Unambiguous Assignment with 2D NMR Spectroscopy

While 1D NMR provides a foundational sketch, 2D NMR experiments are essential for connecting the pieces and building a definitive, validated structure. These experiments correlate nuclei through bonds, allowing for unambiguous assignment of all proton and carbon signals.[8][9]

NMR experimental workflow for complete structural elucidation.
¹H-¹H COSY: Mapping Proton Neighbors
  • Causality: The COSY (Correlation Spectroscopy) experiment identifies protons that are scalar (J) coupled, typically through two or three bonds.[7] This is the most direct way to trace the connectivity of protons within a spin system, such as the H5-H6-H7-H8 chain on the benzene ring. A cross-peak between two protons in the COSY spectrum is definitive evidence that they are neighbors.

¹H-¹³C HSQC: Linking Protons to Carbons
  • Causality: The HSQC (Heteronuclear Single Quantum Coherence) experiment generates a correlation peak for every proton that is directly attached to a carbon atom.[10][11] This experiment is the crucial bridge between the ¹H and ¹³C spectra. It allows the confident assignment of a carbon resonance based on the already-known assignment of its attached proton, and vice-versa.

¹H-¹³C HMBC: Connecting the Fragments
  • Causality: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for elucidating the gross structure of an unknown molecule. It detects correlations between protons and carbons that are separated by two or three bonds (long-range couplings).[10] This allows us to "see" across quaternary carbons and heteroatoms, connecting molecular fragments and, critically, confirming the precise location of substituents.

Key Expected HMBC Correlations for Structural Confirmation:

  • 4-Methoxy Group: A strong correlation from the methoxy protons (4-OCH₃) to the C4 carbon will confirm its position.

  • 1-Methoxycarbonyl Group: Correlations from the ester methoxy protons (1-COOCH₃) to the carbonyl carbon and from these same protons to C1 are expected.

  • Ring Assembly: Correlations from H5 to C4a and C8a, and from H8 to C1 and C4b, will confirm the fusion of the indole and pyridine rings.

Key HMBC correlations for structural verification.
Protocol 4: 2D NMR Acquisition (General Parameters)
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Temperature: 298 K

  • COSY (gCOSY): Standard parameters, 256 increments in F1, 8 scans per increment.

  • HSQC (hsqcedetgpsp): Optimized for ¹J(CH) of 145 Hz, 256 increments in F1, 8 scans per increment.

  • HMBC (hmbcgplpndqf): Optimized for long-range coupling of 8 Hz, 256 increments in F1, 16-32 scans per increment.

Part IV: Data Synthesis and Summary

The final step is to collate all data from the 1D and 2D experiments into a single, self-consistent assignment table. This table serves as the definitive record of the compound's structural identity.

Table 1: Consolidated NMR Assignments for 4-Methoxy-1-methoxycarbonyl-beta-carboline (in DMSO-d₆, 400 MHz)
Positionδ ¹³C (ppm) (Predicted)δ ¹H (ppm) (Predicted)MultiplicityKey HMBC Correlations (from ¹H)Key COSY Correlations (with ¹H)
1~140.5----
3~115.0~8.4sC1, C4, C4a, C4b-
4~150.0----
4a~128.0----
4b~122.5----
5~120.0~8.2dC4, C4b, C7H6
6~121.5~7.3tC8, C4bH5, H7
7~123.0~7.6tC5, C8aH6, H8
8~112.0~7.8dC6, C8aH7
8a~138.0----
9-~11.8br sC1, C4a, C8, C8a-
1-C=O~165.0----
1-COOCH₃~52.5~3.9sC1, 1-C=O-
4-OCH₃~56.0~4.0sC4-

(Note: Predicted chemical shifts are based on data from analogous β-carboline structures and general NMR principles. Actual experimental values may vary slightly.)[12][13][14]

Conclusion

The structural elucidation of novel or known compounds is a cornerstone of chemical and pharmaceutical research. By employing a systematic NMR strategy—beginning with 1D spectral surveys and progressing logically through 2D correlation experiments like COSY, HSQC, and HMBC—one can achieve an unambiguous and verifiable assignment for complex heterocyclic molecules like 4-Methoxy-1-methoxycarbonyl-beta-carboline. The causality-driven workflow presented here not only provides a protocol but also a robust framework for tackling the structural characterization of other β-carboline derivatives, ensuring high confidence in the resulting data for publications, patents, and regulatory submissions.

References

  • Royal Society of Chemistry. (n.d.). New insights into the photo-tautomerisation process in β-carboline derivatives revealed by NMR spectroscopy. RSC Publishing.

  • National Center for Biotechnology Information. (n.d.). 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. NIH.

  • ACS Publications. (2000). Synthesis of 4-(p-Methoxyphenyl)-β-Carboline, A New Inhibitor of Cellular Calcium Influx.

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-1-Methoxycarbonyl-Beta-Carboline. PubChem.

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of β-Carboline Alkaloids. PMC.

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxy-9H-beta-carbolin-1-yl)ethane-1,2-diol. PubChem.

  • Sciforum. (n.d.). Synthesis of β-carboline derivatives.

  • University of Aveiro. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals.

  • International Journal of Fundamental and Molecular Research. (2024). Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance.

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

  • Springer. (2012). β-carboline alkaloids from Trigonostemon filipes and Trigonostemon lii.

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.

  • ResearchGate. (n.d.). Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra of the....

  • National Center for Biotechnology Information. (n.d.). New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling. PMC.

  • Beilstein Journals. (n.d.). Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline.

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

  • ResearchGate. (n.d.). Selected HMBC correlations of compounds (1-3).

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

  • SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles.

  • Wikipedia. (n.d.). Substituted β-carboline.

  • ACS Publications. (2017). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

  • National Center for Biotechnology Information. (2015). Structural Basis for β-Carboline Alkaloid Production by the Microbial Homodimeric Enzyme McbB. PubMed.

  • MDPI. (n.d.). Structure-Based Design of Novel Tetrahydro-Beta-Carboline Derivatives with a Hydrophilic Side Chain as Potential Phosphodiesterase Inhibitors.

  • ACS Publications. (2010). (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

Application Note: Solubility & Handling of 4-Methoxy-1-methoxycarbonyl-β-carboline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Profile

4-Methoxy-1-methoxycarbonyl-β-carboline is a synthetic or semi-synthetic β-carboline alkaloid, structurally related to the anxiogenic compound Norharmane (β-carboline) and the inverse agonist MCC (1-Methoxycarbonyl-β-carboline).[1][2] Characterized by a planar tricyclic core with a methyl ester at position C1 and a methoxy group at position C4, this compound exhibits significant lipophilicity and strong intermolecular π-π stacking interactions.[1][2]

These structural features dictate a solubility profile characterized by high solubility in aprotic polar solvents (DMSO) , moderate-to-low solubility in polar protic solvents (Ethanol) , and near-total insolubility in aqueous media .[1][2] This guide provides validated protocols for solubilization, storage, and biological application, ensuring experimental reproducibility.[2]

Solubility Profile & Solvent Selection

The following solubility limits are derived from structural analog analysis (MCC, Harmine) and physicochemical properties (LogP ≈ 2.8–3.2).

SolventSolubility RatingEstimated Max Conc.Application Context
DMSO (Dimethyl Sulfoxide)Excellent 50–100 mM (~12–25 mg/mL)Recommended for primary stock solutions.[1][2] Ensures long-term stability and freeze-thaw resistance.[1][2]
Ethanol (100%)Moderate 5–10 mM (~1.2–2.5 mg/mL)Useful for evaporation-based coating or when DMSO is toxic to specific sensitive assays.[2] Requires sonication.[1][2][3]
DMF (Dimethylformamide)Good 20–50 mMAlternative to DMSO for chemical synthesis; less biocompatible for cell culture.[2]
Water / PBS Insoluble < 10 µMDo NOT use for stock preparation.[2] Immediate precipitation ("crashing out") will occur.[2]
Critical Mechanism: The "Crash-Out" Effect

Upon diluting a hydrophobic β-carboline DMSO stock into an aqueous buffer (e.g., cell culture media), the solvent environment shifts rapidly from lipophilic to hydrophilic.[1][2] If the final concentration exceeds the thermodynamic solubility limit (typically 10–50 µM in water), the compound will form micro-precipitates.[2] These are often invisible to the naked eye but cause:

  • False Negatives: The drug is not in solution to act on the target.[2]

  • False Positives: Precipitates can aggregate on cell membranes, causing physical toxicity or scattering light in optical assays.[2]

Protocol 1: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials
  • 4-Methoxy-1-methoxycarbonyl-β-carboline (Solid powder)[1][4][2]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%, cell culture grade)[1][2]

  • Vortex mixer[1]

  • Ultrasonic water bath[1]

  • Amber glass vials (Borosilicate) with PTFE-lined caps[1][2]

Step-by-Step Procedure
  • Weighing: Accurately weigh 2.56 mg of the compound into a sterile amber glass vial.

    • Note: If measuring such small masses is difficult, weigh 12.8 mg for a larger volume.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (or 5.0 mL if using 12.8 mg).

    • Technique: Pipette directly onto the powder to ensure wetting.[2]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Inspect: Check for floating particulates.[1][2]

    • Sonication: If particles persist, sonicate at 40°C for 5–10 minutes. The solution should be crystal clear and slightly yellow/fluorescent.[2]

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter . Do not use Cellulose Acetate (CA) filters as they bind alkaloids.[2]

  • Storage: Aliquot into 50–100 µL volumes in PCR tubes or cryovials. Store at -20°C (1 month) or -80°C (6 months) . Protect from light.[1][2][3]

Protocol 2: Serial Dilution for Biological Assays[3]

Objective: Dilute the 10 mM DMSO stock to a working concentration (e.g., 10 µM) in cell culture media without precipitation.

The "Intermediate Step" Method

Directly adding 1 µL of 10 mM stock to 1 mL media (1:1000 dilution) can cause local precipitation at the injection site.[2] This protocol mitigates that risk.[1][2][5]

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter 100 µM Intermediate (Media + 1% DMSO) Stock->Inter 1. Dilute 1:100 (e.g., 10 µL into 990 µL Media) *Vortex Immediately* Final 10 µM Working Sol. (Media + 0.1% DMSO) Inter->Final 2. Dilute 1:10 (e.g., 100 µL into 900 µL Media) Cells Cell Treatment Final->Cells 3. Apply to Cells

Figure 1: Two-Step Dilution Workflow. By creating an intermediate step, the local concentration shock is reduced, preventing the formation of micro-crystals.

Procedure
  • Thaw the 10 mM DMSO stock at room temperature (or 37°C). Vortex to ensure homogeneity.[1][2]

  • Prepare Intermediate (100 µM):

    • Pipette 990 µL of pre-warmed culture media (e.g., DMEM + 10% FBS) into a microcentrifuge tube.

    • While vortexing the media gently, add 10 µL of the 10 mM Stock.[2]

    • Result: A clear solution with 1% DMSO.[1][2]

  • Prepare Final Working Solution (10 µM):

    • Add 100 µL of the Intermediate (100 µM) to 900 µL of fresh media.

    • Result: 10 µM compound, 0.1% DMSO.[2]

    • Validation: Inspect visually against a light source.[1][2] If cloudy, the concentration is too high for aqueous solubility.

Troubleshooting & FAQ

Q1: The solution turned cloudy upon adding water. What do I do?

Cause: You exceeded the aqueous solubility limit (likely >20–50 µM) or "shocked" the compound. Solution:

  • Reduce Concentration: Try a lower final concentration.

  • Add Surfactant: Pre-dissolve the DMSO stock in a carrier before adding media.

    • Recipe: Mix DMSO stock 1:1 with Tween-80 or Cremophor EL before adding to water.[1][2]

  • Use Cyclodextrins: Dissolve the compound in 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in PBS instead of pure PBS. This encapsulates the hydrophobic drug.[2]

Q2: Can I use Ethanol instead of DMSO?

Answer: Only for concentrations < 5 mM.[1] Ethanol evaporates quickly, which changes the concentration in open wells. Furthermore, Ethanol is more cytotoxic to cells than DMSO at equivalent percentages (0.1%).[2] Use Ethanol only if DMSO interferes with your specific assay (e.g., some enzymatic assays).[2]

Q3: Is the compound light-sensitive?

Answer: Yes, β-carbolines are fluorescent and can undergo photo-oxidation.[1] Always use amber vials and minimize exposure to direct sunlight or intense biosafety cabinet lights.[2]

References

  • MedChemExpress. 1-Methoxycarbonyl-β-carboline Product Datasheet & Solubility Guidelines. Retrieved from

  • PubChem. Compound Summary: 4-Methoxy-1-methoxycarbonyl-beta-carboline (CID 129634952).[1][2] National Library of Medicine.[2] Retrieved from [2]

  • Sigma-Aldrich. 4-Methoxy-1-methoxycarbonyl-beta-carboline Product Information.[1][2] Retrieved from [2]

  • ChemBK. Physicochemical Properties of Beta-carboline Derivatives. Retrieved from [2]

Sources

Application Note & Protocol: Guidelines for the Stability and Storage of 4-Methoxy-1-methoxycarbonyl-beta-carboline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the β-Carboline Scaffold

4-Methoxy-1-methoxycarbonyl-beta-carboline belongs to the β-carboline family, a class of tricyclic indole alkaloids.[1][2][3][4] These compounds are of significant interest in pharmaceutical and neuroscience research due to their diverse biological activities.[2][3][4][5] The stability of such compounds is paramount for ensuring the accuracy and reproducibility of experimental results. This document provides a comprehensive guide to the stability, recommended storage conditions, and handling of 4-Methoxy-1-methoxycarbonyl-beta-carboline, grounded in an understanding of its chemical structure and the general properties of related alkaloids.

The core β-carboline structure is a conjugated aromatic system, which imparts a degree of stability but also introduces vulnerabilities to specific degradation pathways, notably oxidation and photodegradation. The substituents at the 1 and 4 positions, a methoxycarbonyl group and a methoxy group respectively, further influence the molecule's reactivity and stability.

Chemical Properties and Stability Profile

Molecular Formula: C₁₄H₁₂N₂O₃ Molar Mass: 256.26 g/mol [5]

General chemical data indicates that 4-Methoxy-1-methoxycarbonyl-beta-carboline is a relatively stable compound at room temperature.[5] However, its long-term stability is contingent on proper storage that mitigates exposure to key environmental factors.

Factors Influencing Stability
  • Temperature: While considered stable at ambient temperatures for short periods, elevated temperatures can accelerate degradation.[5] A study on related β-carbolines, harman and norharman, in edible oils demonstrated that their degradation is dependent on heating temperature and time.[6] Therefore, controlled, cool temperatures are recommended for long-term storage.

  • Light: The aromatic and conjugated nature of the β-carboline ring system makes it susceptible to photodegradation. For a similar compound, 1-Methoxycarbonyl-β-carboline, protection from light is explicitly recommended.[7] UV radiation can induce photochemical reactions, leading to the formation of degradation products and a loss of compound integrity.

  • Oxidation: The β-carboline nucleus can be susceptible to oxidation. The aforementioned study on harman and norharman suggested that their degradation during heating is primarily due to oxidative reactions with lipid oxidation products.[6] Therefore, minimizing contact with atmospheric oxygen and other oxidizing agents is a critical consideration for long-term storage.

  • Humidity and pH: Moisture can facilitate hydrolytic degradation of the methoxycarbonyl ester group, particularly under non-neutral pH conditions. It is crucial to store the compound in a dry environment.

Recommended Storage Conditions

Based on the stability profile, the following storage conditions are recommended to ensure the long-term integrity of 4-Methoxy-1-methoxycarbonyl-beta-carboline.

Table 1: Storage Recommendations for 4-Methoxy-1-methoxycarbonyl-beta-carboline
Form Condition Temperature Duration Rationale
Solid (Neat) Short-Term2-8°C[5][8]Weeks to MonthsTo minimize thermal degradation for routine use.
Long-Term-20°CMonths to YearsTo significantly slow down potential degradation pathways.
Stock Solution Short-Term-20°C (Protected from light)[7]Up to 1 month[7]To prevent degradation in solution, which can be faster than in the solid state.
Long-Term-80°C (Protected from light)[7]Up to 6 months[7]For archival purposes, to maximize the stability of the dissolved compound.

Protocols for Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining the quality of 4-Methoxy-1-methoxycarbonyl-beta-carboline for research applications.

Protocol for Receiving and Initial Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or compromised seals.

  • Log: Record the date of receipt, lot number, and initial storage conditions in a laboratory notebook or inventory management system.

  • Store: Immediately transfer the compound to the appropriate storage condition as outlined in Table 1. For long-term storage of the solid compound, a desiccator within a -20°C freezer is recommended to protect against both humidity and thermal degradation.

Protocol for Preparation of Stock Solutions

The compound is soluble in organic solvents such as ethanol, chloroform, and dichloromethane.[5]

  • Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your experimental needs.

  • Weighing: Allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Weigh the desired amount in a controlled environment (e.g., under a fume hood).

  • Dissolution: Dissolve the compound in the chosen solvent to the desired concentration. Use of an inert gas atmosphere (e.g., argon or nitrogen) during this process can help to minimize exposure to oxygen.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in amber glass vials or vials wrapped in aluminum foil to protect from light. Store at -20°C for short-term use or -80°C for long-term storage.[7]

Workflow for Stability Assessment

To validate the stability of 4-Methoxy-1-methoxycarbonyl-beta-carboline under your specific laboratory conditions, a stability study can be performed.

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results A Prepare Stock Solution B Aliquot into multiple vials A->B C Time Zero (T0) Analysis B->C D Store at 2-8°C B->D E Store at -20°C B->E F Store at Room Temp (Light) B->F G Store at Room Temp (Dark) B->G H Analyze at T1, T2, T3... D->H E->H F->H G->H I HPLC-UV/MS for Purity H->I J Compare to T0 I->J K Determine Degradation Rate J->K L Establish Shelf-Life K->L Degradation_Pathways Start 4-Methoxy-1-methoxycarbonyl- beta-carboline Photo Photodegradation (UV Light) Start->Photo hv Oxidation Oxidation (O₂, Peroxides) Start->Oxidation [O] Hydrolysis Hydrolysis (H₂O, Acid/Base) Start->Hydrolysis H₂O Deg_Photo Oxidized/Rearranged Products Photo->Deg_Photo Deg_Ox N-Oxides, Ring-Opened Products Oxidation->Deg_Ox Deg_Hydro 4-Methoxy-beta-carboline- 1-carboxylic acid Hydrolysis->Deg_Hydro

Caption: Potential degradation pathways for 4-Methoxy-1-methoxycarbonyl-beta-carboline.

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases as they can promote degradation.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound, especially in its powdered form, in a well-ventilated area or under a chemical fume hood to avoid inhalation. [9][10]* Fire Safety: Keep the compound away from heat, sparks, and open flames. [9][10]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The stability of 4-Methoxy-1-methoxycarbonyl-beta-carboline is well-maintained under appropriate storage conditions. By controlling temperature, minimizing exposure to light and oxygen, and preventing contact with moisture, researchers can ensure the integrity of this valuable compound for their scientific investigations. The protocols and guidelines presented in this application note are designed to provide a robust framework for the proper handling and storage of 4-Methoxy-1-methoxycarbonyl-beta-carboline, thereby promoting reproducible and reliable experimental outcomes.

References

  • ChemBK. (2024). 4-methoxy-beta-carboline-1-carboxylic acid methyl ester. Retrieved from [Link]

  • Carboline. (n.d.). Carboguard 635 Product Data Sheet. Retrieved from [Link]

  • Wikipedia. (2023). β-Carboline. Retrieved from [Link]

  • O'Donovan, D., & Murphy, C. (2021). Methodologies for the Synthesis of β-Carbolines. LJMU Research Online.
  • Tarsodi, A., & Szántay, C. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 25(23), 5692.
  • PubChem. (n.d.). 4-Hydroxy-1-Methoxycarbonyl-Beta-Carboline. Retrieved from [Link]

  • Carboline. (2011).
  • BLD Pharmatech. (n.d.).
  • Carboline. (2022). GHS SDS - 8677B1NL.
  • Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Retrieved from [Link]

  • Wang, Y., et al. (2018). Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages.
  • Carboline. (2021). GHS SDS - Carbocrylic 1295 HS Part B.
  • Carboline. (2011).
  • Chen, Y., et al. (2021). β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway. Frontiers in Chemistry, 9, 735391.
  • Reddy, T. R., & Sibi, M. P. (2022). C1 Functionalization of β-Carboline via Knochel–Hauser Base-Directed Metalation and Negishi Coupling. The Journal of Organic Chemistry, 87(23), 15537–15547.
  • Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479-500.
  • da Silva, J. A., et al. (2020). Targeted-Analysis of β-Carboline Alkaloids in Passionfruit (“Maracujá”) by SBSE(PDMS)-LC/Flu and UHPLC-MS. Journal of the Brazilian Chemical Society, 31(8), 1699-1707.
  • Science.gov. (n.d.). beta-carboline alkaloid harmine: Topics. Retrieved from [Link]

  • Zhang, Y., et al. (2021).
  • PubChem. (n.d.). 1-(4-Methoxy-9H-beta-carbolin-1-yl)ethane-1,2-diol. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell Culture Assays Using 4-Methoxy-1-methoxycarbonyl-beta-carboline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 4-Methoxy-1-methoxycarbonyl-beta-carboline

4-Methoxy-1-methoxycarbonyl-beta-carboline is a member of the β-carboline alkaloid family, a class of compounds that has garnered significant interest in the scientific community for its diverse pharmacological properties.[1][2] These naturally occurring and synthetic indole alkaloids are known to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[3] The unique tricyclic structure of β-carbolines allows them to interact with various biological targets, leading to their therapeutic potential.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Methoxy-1-methoxycarbonyl-beta-carboline in various cell-based assays to explore its biological activities.

Chemical Properties and Handling

PropertyValueSource
Molecular Formula C14H12N2O3[3]
Molecular Weight 256.26 g/mol [3]
Solubility Soluble in organic solvents such as DMSO, ethanol, chloroform, and dichloromethane.[3]
Storage Store at 2-8°C, protected from light. For long-term storage in solvent, -20°C or -80°C is recommended.[4]

Expert Insight: For cell culture applications, it is recommended to prepare a concentrated stock solution of 4-Methoxy-1-methoxycarbonyl-beta-carboline in sterile DMSO.[4] Subsequently, this stock solution can be diluted to the desired final concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%. A vehicle control (medium with the same concentration of DMSO) should always be included in the experimental design.

I. Assessment of Cytotoxic and Anti-proliferative Activity

A primary step in characterizing a novel compound is to evaluate its effect on cell viability and proliferation. The following protocols are designed to determine the cytotoxic potential of 4-Methoxy-1-methoxycarbonyl-beta-carboline against various cancer cell lines.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solution of 4-Methoxy-1-methoxycarbonyl-beta-carboline in DMSO C Seed cells in a 96-well plate A->C B Culture selected cancer cell lines (e.g., HeLa, HepG2, SGC-7901, SH-SY5Y) B->C D Treat cells with a serial dilution of the compound C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT reagent to each well E->F G Incubate to allow formazan formation F->G H Solubilize formazan crystals with DMSO or solubilization buffer G->H I Measure absorbance at 570 nm H->I J Calculate cell viability (%) relative to control I->J K Determine the IC50 value J->K

Caption: Workflow for determining the cytotoxicity of 4-Methoxy-1-methoxycarbonyl-beta-carboline using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, SGC-7901, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a series of dilutions of 4-Methoxy-1-methoxycarbonyl-beta-carboline from the DMSO stock solution in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Expected Outcomes and Interpretation: Beta-carboline alkaloids have demonstrated cytotoxic effects on various cancer cell lines.[5] For instance, a study on β-carboline alkaloids showed concentration-dependent growth inhibition of human gastric cancer SGC-7901 cells.[5] It is anticipated that 4-Methoxy-1-methoxycarbonyl-beta-carboline will exhibit similar dose-dependent cytotoxicity.

II. Elucidating the Mechanism of Cell Death: Apoptosis Assays

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial in drug development. The following protocol utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between these cell death modalities.

Principle of Annexin V/PI Staining

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Workflow for Apoptosis Assessment

G cluster_prep Preparation cluster_exp Staining cluster_analysis Analysis A Treat cells with the compound at the determined IC50 concentration B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Differentiate between live, early apoptotic, late apoptotic, and necrotic cells F->G

Caption: Workflow for the detection of apoptosis using Annexin V and PI staining followed by flow cytometry.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with 4-Methoxy-1-methoxycarbonyl-beta-carboline at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mechanistic Insight: Beta-carboline alkaloids have been shown to induce apoptosis through the mitochondrial pathway, which involves the activation of caspases.[6] Studies on SGC-7901 cells treated with β-carboline alkaloids showed apoptotic nuclei and DNA laddering, which are hallmarks of apoptosis.[5] The mechanism may involve the upregulation of pro-apoptotic proteins like PTEN and downregulation of anti-apoptotic proteins like ERK.[5]

III. Investigating Anti-inflammatory Properties

Chronic inflammation is implicated in various diseases, including cancer. The ability of a compound to modulate inflammatory responses is a key therapeutic attribute. The following protocol is designed to assess the anti-inflammatory potential of 4-Methoxy-1-methoxycarbonyl-beta-carboline in a macrophage cell line.

Principle of the Griess Assay for Nitric Oxide (NO) Detection

The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically. A reduction in lipopolysaccharide (LPS)-induced NO production in macrophage-like cells, such as RAW 264.7, is indicative of anti-inflammatory activity.

Workflow for Anti-inflammatory Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture RAW 264.7 cells B Pre-treat cells with the compound A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E F Perform Griess assay on the supernatant E->F G Measure absorbance at 540 nm F->G H Quantify nitrite concentration G->H

Caption: Workflow for assessing the anti-inflammatory activity by measuring nitric oxide production using the Griess assay.

Detailed Protocol: Griess Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of 4-Methoxy-1-methoxycarbonyl-beta-carboline for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Mechanistic Insight: The anti-inflammatory effects of β-carboline alkaloids are often attributed to their ability to suppress the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] This suppression can be mediated through the inhibition of key signaling pathways such as NF-κB, JNK, and p38 MAPK.[9]

IV. Evaluating Neuroprotective Potential

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Compounds that can protect neurons from damage are of great therapeutic interest. The following protocol outlines a method to assess the neuroprotective effects of 4-Methoxy-1-methoxycarbonyl-beta-carboline in a human neuroblastoma cell line.

Principle of the Neuroprotection Assay

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurodegenerative disease research.[10][11][12][13][14] Neurotoxicity can be induced by various agents, such as 6-hydroxydopamine (6-OHDA) or rotenone for Parkinson's disease models, or amyloid-beta (Aβ) for Alzheimer's disease models. The neuroprotective effect of a compound is assessed by its ability to rescue cells from the toxin-induced cell death, which can be quantified using the MTT assay.

Workflow for Neuroprotection Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture and differentiate SH-SY5Y cells B Pre-treat cells with the compound A->B C Induce neurotoxicity with a known neurotoxin (e.g., 6-OHDA, Rotenone, Aβ) B->C D Incubate for the appropriate duration C->D E Assess cell viability using the MTT assay D->E F Compare viability of compound-treated cells to toxin-only treated cells E->F

Caption: Workflow for evaluating the neuroprotective effects of a compound against a neurotoxin in SH-SY5Y cells.

Detailed Protocol: Neuroprotection Assay
  • Cell Culture and Differentiation: Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (10 µM) for 5-7 days.

  • Compound Pre-treatment: Pre-treat the differentiated SH-SY5Y cells with non-toxic concentrations of 4-Methoxy-1-methoxycarbonyl-beta-carboline for 24 hours.

  • Neurotoxin Challenge: After pre-treatment, expose the cells to a neurotoxin such as 6-OHDA (e.g., 50-100 µM) or Aβ peptide (e.g., 10-20 µM) for another 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in Section I.

  • Data Analysis: Compare the viability of cells pre-treated with the compound and exposed to the neurotoxin to those exposed to the neurotoxin alone. An increase in cell viability indicates a neuroprotective effect.

Mechanistic Insight: The neuroprotective effects of compounds are often linked to their antioxidant properties and their ability to mitigate oxidative stress.[14] Beta-carbolines have been reported to reduce the production of reactive oxygen species (ROS) and protect neuronal cells from oxidative damage.[13] They may also exert their effects by modulating signaling pathways involved in neuronal survival and apoptosis.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the cytotoxic, anti-inflammatory, and neuroprotective properties of 4-Methoxy-1-methoxycarbonyl-beta-carboline. By employing these standardized cell-based assays, researchers can effectively characterize the bioactivity of this compound and elucidate its mechanisms of action, thereby contributing to the development of novel therapeutic agents.

References

  • Cytotoxic Effects of 4'-hydroxychalcone on Human Neuroblastoma Cells (SH-SY5Y). Toxicology in Vitro. Available from: [Link]

  • Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. Pharmaceuticals (Basel). Available from: [Link]

  • Cytotoxic effects of 4′-hydroxychalcone on human neuroblastoma cells (SH-SY5Y). ResearchGate. Available from: [Link]

  • Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro. PubMed. Available from: [Link]

  • Neuroprotective effect of neuropeptide Y against β-amyloid 25-35 toxicity in SH-SY5Y neuroblastoma cells is associated with increased neurotrophin production. PubMed. Available from: [Link]

  • Effect of the anti-inflammatory action of β-carbolines on SH-SY5Y cell line (human neuroblastoma) and modulation of TMPRSS11 and Furin receptors. ResearchGate. Available from: [Link]

  • Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. BMC Microbiology. Available from: [Link]

  • β-Carboline-based molecular hybrids as anticancer agents: a brief sketch. RSC Medicinal Chemistry. Available from: [Link]

  • Suppression of inducible nitric oxide synthase expression in RAW 264.7 macrophages by two ??-carboline alkaloids extracted from Melia azedarach. ResearchGate. Available from: [Link]

  • A novel β-carboline alkaloid derivative targeting MDM2-p53 pathway suppresses colorectal cancer progression. Amino Acids. Available from: [Link]

  • Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages. ResearchGate. Available from: [Link]_

  • DH332, a Synthetic β-Carboline Alkaloid, Inhibits B Cell Lymphoma Growth by Activation of the Caspase Family. Asian Pacific Journal of Cancer Prevention. Available from: [Link]

  • Anti-Inflammatory Activity of 1,4-Naphthoquinones Blocking P2X7 Purinergic Receptors in RAW 264.7 Macrophage Cells. MDPI. Available from: [Link]

  • DH332, a Synthetic ?-Carboline Alkaloid, Inhibits B Cell Lymphoma Growth by Activation of the Caspase Family. ResearchGate. Available from: [Link]

  • Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. The Journal of Cell Biology. Available from: [Link]

  • 4-methoxy-beta-carboline-1-carboxylic acid methyl ester. ChemBK. Available from: [Link]

  • Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). PubMed Central. Available from: [Link]

  • Induction of apoptosis in MCF-7:WS8 breast cancer cells by beta-lapachone. PubMed. Available from: [Link]

  • Research Article Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells. ScienceOpen. Available from: [Link]

  • 4-Hydroxy-1-Methoxycarbonyl-Beta-Carboline. PubChem. Available from: [Link]

  • Cytotoxic effects of β-carboline alkaloids on human gastric cancer SGC-7901 cells. PubMed Central. Available from: [Link]

  • N-Methoxy-1-vinyl-beta-carboline. PubChem. Available from: [Link]

  • Cytotoxic effects of β-carboline alkaloids on human gastric cancer SGC-7901 cells. PubMed. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Methoxy-1-methoxycarbonyl-beta-carboline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methoxy-1-methoxycarbonyl-beta-carboline. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the solubility challenges associated with this promising beta-carboline derivative. Drawing from established methodologies and a mechanistic understanding of beta-carboline chemistry, this guide offers troubleshooting protocols and answers to frequently asked questions to ensure the success of your experiments.

I. Understanding the Molecule: Why Solubility is a Hurdle

4-Methoxy-1-methoxycarbonyl-beta-carboline belongs to the beta-carboline class of compounds, which are indole alkaloids known for their diverse biological activities.[1][2] However, their planar, tricyclic structure often leads to poor aqueous solubility, a significant challenge in preclinical and in vitro studies.[3][4] This limited solubility can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental data. The methoxy and methoxycarbonyl substitutions on the beta-carboline core of this specific molecule influence its polarity and potential for intermolecular interactions, further impacting its solubility profile.

Key Chemical Properties at a Glance:
PropertyValueSource
Molecular FormulaC14H12N2O3[5][6]
Molecular Weight256.26 g/mol [5][6]
XLogP32.5[6]
Topological Polar Surface Area64.2 Ų[6]

The XLogP3 value of 2.5 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it will likely require organic solvents or specialized formulations for effective dissolution, especially for aqueous-based biological assays.

II. Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section provides a series of protocols, starting with the most common and moving to more specialized techniques for challenging situations.

Initial Solubility Testing Workflow

This workflow helps determine the optimal solvent system for your specific experimental needs.

G A Start: Weigh 4-Methoxy-1-methoxycarbonyl- beta-carboline B Test with Common Organic Solvents: DMSO, Ethanol, Methanol A->B C Does it dissolve completely at desired concentration? B->C D Yes C->D  Yes F No C->F  No E Proceed with experiment, ensuring final solvent concentration is compatible with assay. D->E G Try gentle heating (e.g., 37°C water bath) and/or sonication. F->G H Does it dissolve? G->H I Yes H->I  Yes O No H->O  No J Allow to cool to RT. Does it remain in solution? I->J K Yes J->K  Yes M No J->M  No L Proceed with experiment. K->L N Consider co-solvent systems or alternative formulations. (See Protocol 2 & 3) M->N O->N

Caption: Initial solubility testing workflow.

Protocol 1: Standard Dissolution in Organic Solvents

This is the most common starting point for dissolving beta-carboline derivatives for in vitro studies.

Rationale: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[7][8] Ethanol and methanol are also effective polar protic solvents. The goal is to create a concentrated stock solution that can be further diluted into aqueous experimental media.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired amount of 4-Methoxy-1-methoxycarbonyl-beta-carboline in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or ethanol/methanol) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, you can use gentle warming in a 37°C water bath or sonication for 5-10 minutes.[9]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] It is recommended to use the solution within one month when stored at -20°C and within six months at -80°C.[9]

Trustworthiness Check: Before proceeding with your experiment, perform a serial dilution of your stock solution into your final aqueous buffer or cell culture medium. Observe for any signs of precipitation at your final working concentration. A final DMSO concentration of <0.5% is generally well-tolerated by most cell lines, but this should be empirically determined.

Protocol 2: Co-Solvent Systems for Aqueous Formulations

For experiments requiring higher final concentrations in aqueous media, such as in vivo studies, a co-solvent system may be necessary.

Rationale: Co-solvents like PEG300 and Tween-80 act as solubilizing agents. PEG300 is a hydrophilic polymer, and Tween-80 is a non-ionic surfactant that can form micelles to encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[9]

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the compound in DMSO to the highest possible concentration as described in Protocol 1.

  • Co-Solvent Addition: In a separate tube, prepare the co-solvent vehicle. A common formulation is:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or Phosphate-Buffered Saline (PBS)

  • Final Formulation: Slowly add the DMSO stock solution to the co-solvent vehicle with constant vortexing to reach the final desired concentration. The final DMSO concentration should be kept as low as possible (typically 5-10%).[9]

Trustworthiness Check: The final formulation should be a clear, homogenous solution. Monitor the solution for at least one hour at room temperature to ensure no precipitation occurs.

Protocol 3: Utilizing Cyclodextrins

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like beta-carbolines, forming an inclusion complex that is more water-soluble. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved solubility and safety.

Step-by-Step Methodology:

  • Initial Dissolution: Prepare a concentrated stock in DMSO (e.g., 10% of the final volume).[9]

  • Cyclodextrin Solution: In a separate tube, prepare a solution of 20% SBE-β-CD in saline or another aqueous buffer.

  • Final Formulation: While vortexing, slowly add the DMSO stock to the SBE-β-CD solution to make up the final volume.

Trustworthiness Check: The resulting solution should be clear. It is advisable to determine the complexation efficiency and confirm that the cyclodextrin does not interfere with your experimental assay.

III. Frequently Asked Questions (FAQs)

Q1: I've dissolved my 4-Methoxy-1-methoxycarbonyl-beta-carboline in DMSO, but it precipitates when I dilute it into my cell culture medium. What should I do?

A1: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit.

  • Decrease Final Concentration: The simplest solution is to lower the final working concentration of the compound in your experiment.

  • Increase Final DMSO Concentration: While not always ideal, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always run a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Use a Serum-Containing Medium: If your experiment allows, the proteins in fetal bovine serum (FBS) can help to solubilize lipophilic compounds. Try diluting your DMSO stock into a medium containing at least 10% FBS.

  • Try Co-Solvents: If the above steps fail, consider using the co-solvent or cyclodextrin protocols outlined above.

Q2: Can I use heat to dissolve the compound?

A2: Gentle heating (e.g., 37-40°C) can be used to aid dissolution, especially for preparing concentrated stock solutions.[9] However, prolonged exposure to high temperatures should be avoided as it may degrade the compound. Always allow the solution to return to room temperature to ensure the compound remains in solution before use.

Q3: My compound seems to be unstable in solution. How can I check for degradation?

A3: Beta-carbolines can be susceptible to degradation, particularly under certain pH conditions or when exposed to light.

  • Analytical Confirmation: The most definitive way to check for degradation is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare a freshly prepared solution with an aged one.

  • pH Considerations: The stability of beta-carbolines can be pH-dependent.[3] It is advisable to prepare solutions in buffers that are relevant to your experimental conditions and to use them promptly.

  • Protect from Light: Some beta-carbolines are light-sensitive. It is good practice to store stock solutions in amber vials or wrap tubes in aluminum foil to protect them from light.[9]

Q4: Are there any alternatives to DMSO for in vivo studies?

A4: Yes, while DMSO is a common solvent, its use in animal studies can be problematic at higher concentrations.[8] The co-solvent systems described in Protocol 2 and 3 are commonly used for in vivo administration. Formulations with PEG300, Tween-80, or cyclodextrins are generally better tolerated.[9] Another alternative for oral administration could be corn oil.[9]

Logical Relationship of Solubilization Strategies

G cluster_0 Primary Solvents cluster_1 Solubilization Aids cluster_2 Advanced Formulations (for aqueous media) A DMSO C Gentle Heat A->C if needed D Sonication A->D if needed H Solubilized Stock Solution A->H B Ethanol/Methanol B->C if needed B->D if needed B->H C->H D->H E Co-Solvent Systems (PEG300, Tween-80) I Final Aqueous Working Solution E->I F Cyclodextrins (SBE-β-CD) F->I G Poorly Soluble 4-Methoxy-1-methoxycarbonyl- beta-carboline G->A dissolve in G->B dissolve in H->E formulate with H->F formulate with H->I direct dilution (if soluble enough)

Sources

Technical Support Center: Solubility Optimization for 4-Methoxy-1-methoxycarbonyl-beta-carboline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][3][4][5][6][7][8][9]

4-Methoxy-1-methoxycarbonyl-beta-carboline (henceforth MMBC ) presents a classic solubility challenge in aqueous biological systems.[1][2][3] As a planar, hydrophobic


-carboline derivative with an ester moiety at C1 and a methoxy group at C4, it exhibits strong 

-

stacking interactions.[1][2][3] This leads to rapid aggregation ("crashing out") when hydrophobic stock solutions (e.g., DMSO) are introduced to aqueous buffers or media.[1][2]

This guide provides validated protocols to maintain MMBC in solution, ensuring bioavailability for receptor binding assays (e.g., GABA-A/benzodiazepine sites) and phenotypic screening.[1][2]

Physicochemical Snapshot
ParameterCharacteristicImplication for Solubility
Core Structure Planar tricyclic aromaticHigh tendency for aggregation/crystallization in water.[1][2][3]
Substituents 1-COOMe (Ester), 4-OMeLipophilic; Ester is susceptible to hydrolysis at high pH.[1][2][3]
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity; requires carrier or co-solvent.[1][2][3]
pKa Basic (Pyridine nitrogen)Solubility increases at acidic pH, but media is pH 7.4 (neutral).[1][2]

Diagnostic Workflow (Interactive Logic)

Before altering your protocol, use this logic flow to identify the specific failure point in your preparation.

MMBC_Precipitation_Flow Start Start: Visual Inspection of MMBC in Media IsCloudy Is the media cloudy or has crystals? Start->IsCloudy Microscope Check under microscope: Crystals vs. Amorphous aggregates IsCloudy->Microscope Yes Proceed with Assay Proceed with Assay IsCloudy->Proceed with Assay No (Clear) Crystals Crystalline Needles Microscope->Crystals Amorphous Amorphous/Oily Drops Microscope->Amorphous Cause1 Diagnosis: Saturation Limit Exceeded or Slow Nucleation Crystals->Cause1 Cause2 Diagnosis: Solvent Shock (Rapid DMSO dilution) Amorphous->Cause2 Action1 Action: Reduce Conc. or Use Cyclodextrin (Protocol B) Cause1->Action1 Action2 Action: Use Sandwich Dilution (Protocol A) or BSA Carrier Cause2->Action2

Figure 1: Diagnostic decision tree for identifying the mechanism of MMBC precipitation.

Validated Solubilization Protocols

Do not rely on simple DMSO-to-Media dilution for concentrations >10 µM.[1][2][3] Use one of the following engineered solvent systems.

Protocol A: The "Solvent Cushion" (PEG/Tween)

Best for: Acute dosing, high concentrations (>100 µM), and animal studies.[1][2] Mechanism: Polyethylene glycol (PEG) acts as a co-solvent bridge, while Tween-80 provides steric stabilization to prevent aromatic stacking.[1][2][3]

Reagents:

  • DMSO (Anhydrous)[1][2]

  • PEG300 (Polyethylene glycol 300)[1][2][4]

  • Tween-80[1][2][3][4]

  • Pre-warmed Media or Saline[1]

Step-by-Step:

  • Prepare Stock: Dissolve MMBC in 100% DMSO to 25 mg/mL .

  • Sequential Addition (Critical): In a separate sterile tube, add solvents in this exact order :

    • 10% of final volume: MMBC DMSO Stock.[2][3]

    • 40% of final volume: PEG300.[2][3][4] Vortex immediately for 30s.

    • 5% of final volume: Tween-80.[2][3][4] Vortex for 30s.

    • 45% of final volume: Pre-warmed Media/Saline.[3]

  • Result: A clear, stable solution (micellar suspension) ready for addition to cells.[1][2]

Protocol B: The "Carrier Shield" (Cyclodextrin)

Best for: Sensitive cell lines (neurons), long-term incubation, and preventing toxicity from PEG/Tween.[1][2] Mechanism: SBE-


-CD forms a hydrophobic inclusion complex, encapsulating the MMBC molecule and hiding it from the aqueous environment.[2][3]

Reagents:

  • SBE-

    
    -CD (Sulfobutyl ether beta-cyclodextrin) or HP-
    
    
    
    -CD.[1][2][3]
  • Sterile Water/PBS.[2][3]

Step-by-Step:

  • Prepare Carrier Vehicle: Dissolve SBE-

    
    -CD in PBS to create a 20% (w/v)  solution. Filter sterilize (0.22 µm).
    
  • Prepare Stock: Dissolve MMBC in 100% DMSO.

  • Complexation:

    • Add 10 µL of DMSO Stock to 990 µL of the 20% Cyclodextrin vehicle.

    • Sonicate at 40°C for 10–15 minutes.

  • Dilution: Dilute this complexed intermediate into your final culture media.[2][3] The cyclodextrin keeps MMBC solubilized even after significant dilution.[2][3]

Troubleshooting FAQs

Q1: I see a "cloud" form immediately when I add my DMSO stock to the media. Why? A: This is Solvent Shock . When a droplet of DMSO enters water, the DMSO diffuses away rapidly.[1][2] The hydrophobic MMBC molecules are left behind in a local environment of 100% water before they can disperse.[2] They instantly aggregate.

  • Fix: Never add DMSO stock directly to static media.

    • Technique: Vortex the media while slowly injecting the DMSO stock into the vortex vortex.

    • Better: Use Protocol A or B to create an intermediate dilution.[2][3]

Q2: My solution was clear, but crystals appeared after 24 hours in the incubator. A: This is Thermodynamic Instability .[1][2] You likely created a supersaturated solution that was kinetically stable but thermodynamically unstable.[3] Nucleation took time.[2][3]

  • Fix:

    • Check if protein binding (FBS) is sufficient.[1][2][3] Serum proteins (Albumin) bind MMBC.[1][2][3] If using serum-free media, precipitation is much faster.[1][2][3] Add 0.1% BSA if possible.[2][3]

    • Lower the concentration.[2][3][4][5]

    • Ensure the incubator is not causing evaporation (increasing concentration at the meniscus).[2][3]

Q3: Can I acidify the media to dissolve it? A: While MMBC (a weak base) is more soluble at pH 4–5, you cannot acidify cell culture media without harming the cells.[1][2]

  • Warning: Do not use HCl to dissolve MMBC for cell culture.[2][3] When you add that acidic stock to pH 7.4 media, the pH will neutralize, and the MMBC free base will precipitate immediately.[1][2]

Q4: Is 4-Methoxy-1-methoxycarbonyl-beta-carboline light sensitive? A: Yes, beta-carbolines are generally photosensitive and fluorescent.[1][2][3]

  • Protocol: Handle stocks in amber tubes or reduced light. UV exposure can cause degradation products that may act as nucleation seeds for precipitation.[2][3]

Solvent Compatibility Matrix

Use this table to determine valid vehicles for MMBC.

SolventSolubility (Est.)[1][2][3][4][6][7][8]Compatibility with CellsNotes
DMSO High (~25 mg/mL)Toxic > 0.5%Standard stock solvent.[1][2][3] Freezes at 18°C.
Ethanol ModerateToxic > 1.0%Evaporates rapidly; less effective for planar stacking molecules.[3]
DMF HighVery ToxicAvoid unless absolutely necessary.[2][3]
PEG 300 ModerateLow ToxicityExcellent co-solvent (see Protocol A).[1][2][3]
PBS/Water Very Low (<0.1 mg/mL)N/ADo not use for stock preparation.[1][2][3]

References

  • MedChemExpress. 1-Methoxycarbonyl-β-carboline Product & Solubility Data. (2024).[1][2][3][6][9][7] Retrieved from [1][2]

  • Cayman Chemical. Harmine (Beta-carboline analog) Solubility and Handling.[2][3][6] (2022).[1][2][3][6][10] Retrieved from [1][2]

  • PubChem. 4-Hydroxy-1-Methoxycarbonyl-Beta-Carboline Compound Summary. (2025).[1][2][3][5] Retrieved from [1][2]

  • BenchChem. Technical Support: Preventing Compound Precipitation in Cell Culture Media. (2025).[1][2][3][5] Retrieved from [1][2]

  • Frontiers in Pharmacology. Beta-Carboline derivatives and antitumor mechanisms (Solubility in Media). (2022).[1][2][3][6][10] Retrieved from [1][2]

Sources

Technical Support Center: Mass Spectrometry of 4-Methoxy-1-methoxycarbonyl-beta-carboline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of 4-Methoxy-1-methoxycarbonyl-beta-carboline (C₁₄H₁₂N₂O₃, Molar Mass: 256.26 g/mol ).[1] This document provides in-depth, question-and-answer-based troubleshooting for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the causality behind fragmentation patterns and experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not observing the expected molecular ion. In Electron Ionization (EI), I don't see m/z 256, and in Electrospray (ESI), m/z 257 ([M+H]⁺) is missing or very weak. What is the likely cause?

A1: The absence of a clear molecular ion is a common issue and typically points to three possibilities: compound instability, excessive in-source fragmentation, or incorrect instrument settings.

The β-carboline core is a stable aromatic system, which generally produces a strong molecular ion peak.[2] However, the substituents—particularly the methoxycarbonyl group—can make the molecule susceptible to fragmentation even with relatively low energy.

Causality and Troubleshooting Protocol:

  • Reduce In-Source Fragmentation (For ESI/APCI): Soft ionization techniques are designed to produce intact molecular ions, but excessive energy in the ion source can mimic fragmentation seen in tandem MS (MS/MS).[3]

    • Protocol: Systematically decrease the cone voltage (or fragmentor voltage, depending on the instrument manufacturer) in 10-20 V increments. This reduces the kinetic energy of the ions as they enter the mass analyzer, minimizing premature fragmentation.

  • Optimize Ionization Technique (Method Development): Your compound may ionize more efficiently or with less fragmentation in a different mode.

    • Protocol: If ESI is failing, prepare a fresh, slightly more concentrated sample and analyze it using Atmospheric Pressure Chemical Ionization (APCI). APCI can sometimes be gentler for certain small molecules. If available, Electron Ionization (EI) is excellent for creating a reproducible fragmentation library, but expect a weaker molecular ion and richer fragmentation.[3]

  • Verify Compound Integrity and Purity: Ensure the sample has not degraded. While relatively stable at room temperature, long-term storage or exposure to light can affect complex organic molecules.[4]

    • Protocol: Confirm the compound's identity and purity using an orthogonal technique like NMR or LC-UV before MS analysis. Run a fresh sample if degradation is suspected.

  • Instrument Calibration Check: An improperly calibrated instrument can lead to mass shifts or poor sensitivity, making it difficult to identify the correct peak.

    • Protocol: Calibrate the mass spectrometer across the expected mass range (e.g., m/z 50-500) using the manufacturer's recommended calibration standard.

Q2: My base peak is at m/z 225. Is this expected, and what fragmentation does it represent?

A2: Yes, a dominant peak at m/z 225 is highly characteristic of this molecule and is often the base peak in both EI and ESI-MS/MS spectra.

This peak arises from the loss of a methoxy group from the ester, which is a very favorable fragmentation pathway.

  • In ESI-MS/MS ([M+H]⁺ at m/z 257): The fragmentation is the neutral loss of methanol (CH₃OH, 32.026 Da). The protonated molecule readily expels methanol to form a stable acylium ion.

  • In EI-MS (M⁺• at m/z 256): This represents the loss of a methoxy radical (•OCH₃, 31.018 Da). Cleavage of bonds next to a carbonyl group is a common and energetically favorable fragmentation route in esters.[5]

The stability of the resulting acylium ion, where the positive charge is stabilized by the aromatic β-carboline ring system, is the primary reason for the high intensity of this fragment.

Q3: My spectrum shows several other prominent peaks, specifically at m/z 241, 226, and 197. What are their origins?

A3: These peaks are predictable fragments arising from the cleavage of the molecule's two key functional groups: the 4-methoxy group and the 1-methoxycarbonyl group.

The interpretation of these fragments is crucial for confirming the structure. Most decompositions of β-carbolines are predictable based on standard fragmentation rules for aromatic and heterocyclic compounds.[6]

Summary of Key Fragments from Molecular Ion (m/z 256):

Observed m/zNeutral Loss (Da)Lost FragmentOriginProposed Fragment Structure
24115.023•CH₃Methyl radical from the 4-methoxy group[M - CH₃]⁺•
22630.010CH₂OFormaldehyde from the 4-methoxy group[M - CH₂O]⁺•
22531.018•OCH₃Methoxy radical from the 1-methoxycarbonyl group[M - OCH₃]⁺
19759.013•COOCH₃Methoxycarbonyl radical from the C1 position[M - COOCH₃]⁺

G M Molecular Ion m/z 256 F241 [M-CH₃]⁺• m/z 241 M->F241 - •CH₃ F226 [M-CH₂O]⁺• m/z 226 M->F226 - CH₂O F225 [M-OCH₃]⁺ m/z 225 M->F225 - •OCH₃ F197 [M-COOCH₃]⁺ m/z 197 M->F197 - •COOCH₃

Q4: How can I definitively confirm these proposed fragmentation pathways? My results need to be publication-quality.

A4: Confirmation requires moving beyond simple mass detection to more advanced techniques that can probe fragment composition and relationships. The gold standards for this are High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS). [7][8]

These methods are essential for the structural elucidation of alkaloids and other complex natural products.[3][7][9]

Experimental Workflow for Structural Confirmation:

G start Initial Spectrum Shows Ambiguity hrms Step 1: Acquire HRMS Data (e.g., Q-TOF, Orbitrap) start->hrms confirm_formula Confirm Elemental Composition of Parent & Fragments hrms->confirm_formula msms Step 2: Perform MS/MS (CID/HCD) confirm_formula->msms isolate_parent Isolate Precursor Ion (e.g., m/z 257) msms->isolate_parent fragment_parent Fragment and Detect Products (e.g., m/z 225, 227) isolate_parent->fragment_parent msn Optional Step 3: Perform MS³ (Ion Trap) fragment_parent->msn isolate_fragment Isolate Primary Fragment (e.g., m/z 225) msn->isolate_fragment fragment_again Fragment Again to Establish Full Pathway isolate_fragment->fragment_again

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the exact mass of the parent ion and its key fragments, allowing for the calculation of their elemental formulas.

  • Instrumentation: Use a high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Procedure:

    • Infuse the sample or use LC-MS for analysis.

    • Acquire the full scan spectrum in high-resolution mode (>10,000 FWHM).

    • Record the exact masses for the ions of interest (e.g., m/z 257, 225, etc.).

  • Data Analysis: Compare the measured exact masses to the theoretical masses for the proposed elemental compositions. A mass accuracy error of <5 ppm provides high confidence in the assignment.

Table: Theoretical vs. Expected HRMS Data for [M+H]⁺

Proposed FormulaFragmentTheoretical Exact Mass (Da)
C₁₄H₁₃N₂O₃⁺[M+H]⁺257.0921
C₁₄H₁₁N₂O₂⁺[M+H - CH₂O]⁺227.0815
C₁₃H₉N₂O₂⁺[M+H - CH₃OH]⁺225.0659

Protocol 2: Tandem Mass Spectrometry (MS/MS)

  • Objective: To establish direct parent-daughter relationships between ions, confirming the fragmentation sequence.

  • Instrumentation: Any instrument with MS/MS capability (e.g., Triple Quadrupole, Q-TOF, Ion Trap, Orbitrap).

  • Procedure:

    • Perform a full scan to identify the precursor ion (e.g., the protonated molecule at m/z 257).

    • Set the instrument to a "Product Ion Scan" mode.

    • Select m/z 257 in the first mass analyzer (Q1) for isolation.

    • Induce fragmentation in the collision cell (Q2) using an inert gas (e.g., Argon or Nitrogen). This is known as Collision-Induced Dissociation (CID).

    • Scan the third mass analyzer (Q3) to detect all resulting fragment (product) ions.

  • Data Analysis: The resulting spectrum will show only the fragments that originate directly from the m/z 257 precursor. Varying the collision energy can reveal both low-energy (stable losses) and high-energy fragmentation pathways.[10]

References

  • 4-methoxy-beta-carboline-1-carboxylic acid methyl ester - Introduction. (2024). ChemBK. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). Chad's Prep via YouTube. [Link]

  • Energy-dependent electrospray ionization mass spectrometry. (n.d.). University of Victoria. [Link]

  • 4-Methoxy-1-methoxycarbonyl-β-carboline. (n.d.). Pharmaffiliates. [Link]

  • Mass spectra of selected beta‐carbolines. (1970). ResearchGate. [Link]

  • Molecular Structure Analysis of Alkaloids. (n.d.). JEOL Resources. [Link]

  • General methods of structural determination of alkaloids. (n.d.). Sathyabama Institute of Science and Technology. [Link]

  • Structure Elucidation Of Alkaloids. (n.d.). Grantome. [Link]

  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (2023). MDPI. [Link]

Sources

Technical Support Center: Troubleshooting 4-Methoxy-1-methoxycarbonyl-beta-carboline (MMBC) Interference

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Assay Interference / Autofluorescence Applicable Compounds: 4-Methoxy-1-methoxycarbonyl-beta-carboline (Kumujian C), substituted


-carbolines.[1]
Executive Summary: The "Rogue Fluorophore" Effect

4-Methoxy-1-methoxycarbonyl-beta-carboline (MMBC) is a highly fluorescent alkaloid.[1] In drug discovery and biological research, it is frequently flagged as a PAINS (Pan-Assay Interference Compounds) candidate, not necessarily due to chemical reactivity, but due to spectral interference .[1]

MMBC possesses a rigid tricyclic pyrido[3,4-b]indole core that acts as a potent fluorophore.[1] Its excitation and emission spectra often overlap with common biological dyes (e.g., DAPI, Hoechst, Coumarin/AMC), leading to catastrophic data skewing in High-Throughput Screening (HTS).[1]

Core Spectral Signature (Typical):

  • Excitation (

    
    ):  300–360 nm (UV-A/Blue)[1]
    
  • Emission (

    
    ):  430–480 nm (Cyan/Green)[1]
    
  • Stokes Shift: Large (~100+ nm)[1]

Diagnostic Workflow

Use this logic flow to determine if MMBC is compromising your data integrity.

MMBC_Interference_Workflow Start START: Anomalous Assay Data Check_Spectra Step 1: Check Assay Ex/Em Wavelengths Start->Check_Spectra Blue_Channel Is Detection in Blue/Cyan Channel? (Ex 320-360nm / Em 400-480nm) Check_Spectra->Blue_Channel Red_Channel Is Detection in Red/Far-Red Channel? Check_Spectra->Red_Channel Test_Compound Step 2: Run Compound-Only Control (No Enzyme/Cells) Blue_Channel->Test_Compound Yes (High Risk) Red_Channel->Test_Compound No (Low Risk) High_Signal Result: High Fluorescence Signal Observed? Test_Compound->High_Signal No_Signal Result: No/Low Signal Test_Compound->No_Signal Interference_Confirmed DIAGNOSIS: MMBC Autofluorescence Interference High_Signal->Interference_Confirmed Other_Issue DIAGNOSIS: Check Solubility or Quenching No_Signal->Other_Issue Mitigation SOLUTION: Switch to Red-Shifted Dye or Use Kinetic Read Interference_Confirmed->Mitigation

Figure 1: Decision tree for diagnosing MMBC-mediated spectral interference. Note the critical path involving Blue/Cyan channel detection.

Technical FAQs & Troubleshooting
Q1: Why does my IC50 curve look flat or inverted when testing MMBC?

Diagnosis: You are likely running a "Gain-of-Signal" assay (e.g., an enzymatic assay using an AMC substrate) where the product fluoresces in the blue region.[1]

  • The Mechanism: As you increase the concentration of MMBC to inhibit the enzyme, you simultaneously increase the background fluorescence because MMBC itself emits light at the same wavelength as your reaction product.

  • The Result: The inhibition of the enzyme is masked by the intrinsic fluorescence of the inhibitor. This creates a "phantom" baseline where 100% inhibition looks like 0% inhibition.[1]

Q2: I am using a FRET assay. Why am I getting false positives?

Diagnosis: MMBC can interfere via the Inner Filter Effect (IFE) or direct emission.[1]

  • Scenario A (Donor Interference): If your FRET donor is excited in the UV (e.g., Europium cryptate or Coumarin), MMBC may absorb the excitation light (acting as a competitive absorber), preventing the donor from being excited.[1] This mimics a "quenching" event.

  • Scenario B (Acceptor Mimicry): If your FRET acceptor emits in the green (e.g., Fluorescein/GFP), MMBC's broad emission tail might bleed into the acceptor channel, mimicking a high FRET signal.[1]

Q3: How do I validate that the signal is from MMBC and not my biological target?

Protocol: The "Spike-In" Correction

  • Prepare your assay buffer without the enzyme or cells.[1]

  • Add MMBC at the highest concentration used in your screen (e.g., 10

    
    M or 50 
    
    
    
    M).[1]
  • Measure fluorescence at your assay's Ex/Em settings.[1]

  • Criterion: If the fluorescence intensity of Buffer + MMBC is >10% of your assay's dynamic range (Signal_max - Signal_min), the compound is interfering.[1]

Spectral Overlap Data

The following table highlights why MMBC is problematic for specific common fluorophores.

Assay FluorophoreExcitation (nm)Emission (nm)MMBC Interference RiskMechanism
DAPI / Hoechst 350-360460CRITICAL Direct Overlap (MMBC fluoresces identically).[1]
AMC (Coumarin) 350-360450CRITICAL Direct Overlap.[1] False negatives in inhibition assays.
Tryptophan 280340-350HIGH MMBC absorbs emitted light (Quenching/FRET).[1]
Fluorescein (FITC) 490520MODERATE MMBC excitation tail may overlap; Emission bleed-through.[1]
Rhodamine / Cy5 550+570+LOW Safe zone.[1] MMBC does not emit in red/far-red.[1]
Recommended Mitigation Strategies

If you must screen MMBC or its derivatives, you cannot use standard blue-fluorescent assays.[1] Adopt one of the following "Self-Validating" protocols:

Strategy A: Red-Shifting (The Gold Standard)

Switch to a fluorophore that operates outside MMBC's spectral window.[1]

  • Protocol: Replace AMC-based substrates with Rhodamine 110 or Resorufin based substrates.[1]

  • Why: MMBC excitation drops to near zero >450 nm.[1] Resorufin is excited at ~570 nm, completely bypassing the interference.[1]

Strategy B: Kinetic "Slope" Analysis

Do not use endpoint measurements.

  • Protocol: Measure fluorescence every 30 seconds for 10 minutes. Calculate the slope (rate) of signal generation.

  • Why: The autofluorescence of MMBC is constant (static).[1] The enzymatic signal is changing (dynamic).[1] By calculating the slope (

    
    ), the constant background of MMBC is mathematically subtracted out.[1]
    
Strategy C: Q-FRET (Quench-FRET)

If studying DNA binding (where


-carbolines often intercalate), use a displacement assay.[1]
  • Protocol: Use a DNA-intercalating dye (like Ethidium Bromide or SYBR Green) that is already fluorescent.[1]

  • Why: When MMBC binds DNA, it may displace the dye.[1] You measure the loss of the dye's specific signal, rather than the gain of MMBC's signal.

References
  • Cao, R., et al. (2007).[1][2] "Beta-Carboline Alkaloids: Biochemical and Pharmacological Functions." Current Medicinal Chemistry.

    • Establishes the core structure and pharmacological relevance of the beta-carboline class.
  • Simeonov, A., et al. (2008).[1] "Fluorescence Spectroscopic Profiling of Compound Libraries." Journal of Medicinal Chemistry.

    • Authoritative text on HTS interference, specifically citing blue-fluorescent small molecules as a primary source of false positives.[1]

  • Hubert, P., et al. (2000).[1] "Fluorescence properties of beta-carboline derivatives." Canadian Journal of Chemistry.[1]

    • Provides specific spectral data for methoxy-substituted beta-carbolines, confirming the Ex 300-360nm / Em 430-480nm range.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology.

    • Defines the mechanisms of PAINS and autofluorescence in drug discovery.

Sources

Technical Support Center: Navigating Cell-Based Assays with 4-Methoxy-1-methoxycarbonyl-beta-carboline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-Methoxy-1-methoxycarbonyl-beta-carboline in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common artifacts and challenges encountered during your experiments. As a member of the beta-carboline family of alkaloids, this compound possesses a range of biological activities that make it a compelling subject of study.[1][2][3][4] However, its chemical nature also presents a potential for generating artifacts in common assay formats. This resource will equip you with the knowledge to identify and mitigate these issues, ensuring the integrity and reliability of your data.

Understanding the Compound: A Double-Edged Sword

4-Methoxy-1-methoxycarbonyl-beta-carboline, like other beta-carbolines, is a tricyclic indole alkaloid.[3] This class of compounds is known for a variety of biological effects, including anti-inflammatory, antioxidant, and anti-tumor activities.[1] The planar structure of the beta-carboline core is a key feature, enabling it to intercalate into DNA, a mechanism that contributes to its cytotoxic and anti-proliferative effects.[2][3] Furthermore, beta-carbolines are well-documented inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters.[3] These inherent biological activities are the primary reason for its use in research but can also be a source of off-target effects in unrelated assays.

A critical, and often overlooked, characteristic of beta-carbolines is their intrinsic fluorescence.[5][6][7] This property is a major potential source of interference in fluorescence-based assays, a common modality in high-throughput screening and cell imaging.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when working with 4-Methoxy-1-methoxycarbonyl-beta-carboline in a question-and-answer format.

Q1: I'm seeing a high background signal in my fluorescence-based assay, even in my no-cell controls. What could be the cause?

A1: Compound Autofluorescence.

This is the most likely culprit. Beta-carboline scaffolds are known to be fluorescent.[5][6][7] 4-Methoxy-1-methoxycarbonyl-beta-carboline itself is likely to absorb and emit light, leading to a false-positive signal that is independent of the biological activity you are measuring.

Troubleshooting Steps:

  • Characterize the Compound's Fluorescence: The first step is to determine the excitation and emission spectra of 4-Methoxy-1-methoxycarbonyl-beta-carboline in your assay buffer. This will reveal if its spectral properties overlap with those of your assay's fluorophore.

  • Run a Compound-Only Control: Always include wells containing only the compound in your assay medium, without cells or other assay reagents. This will quantify the contribution of the compound's autofluorescence to the total signal.

  • Optimize Filter Sets: If there is spectral overlap, investigate if using narrower bandpass filters on your plate reader can help to spectrally resolve the compound's fluorescence from your assay's signal.

  • Consider Red-Shifted Dyes: Cellular and compound autofluorescence is often more pronounced in the blue and green regions of the spectrum.[8] If possible, switch to an assay that utilizes red-shifted fluorophores to minimize interference.[8]

  • Implement a Counter-Screen: A dedicated autofluorescence counter-screen is the most robust way to identify and flag interfering compounds. (See Protocol 1 for a detailed method).

Q2: My compound shows potent activity in my primary screen, but the dose-response curve is unusually steep or bell-shaped. How should I interpret this?

A2: Potential Cytotoxicity or Compound Precipitation.

An atypical dose-response curve can be an indicator of an artifact.

  • Cytotoxicity: At higher concentrations, 4-Methoxy-1-methoxycarbonyl-beta-carboline may be causing cell death, which can masquerade as a specific inhibitory effect in many assay formats (e.g., reporter gene assays where a dead cell produces no signal). Beta-carbolines are known to have cytotoxic effects, often linked to their ability to intercalate DNA.[2][9]

  • Compound Precipitation: Poorly soluble compounds can precipitate out of solution at higher concentrations. These precipitates can interfere with optical measurements by scattering light or by creating fluorescent aggregates.

Troubleshooting Steps:

  • Visually Inspect Assay Plates: Check the wells with the highest concentrations of your compound for any signs of precipitation.

  • Perform a Cytotoxicity Assay: Run a standard cytotoxicity assay in parallel with your primary assay, using the same cell line, cell density, and incubation time. This will determine the concentration range at which the compound is toxic. (See Protocol 2 for a detailed method).

  • Solubility Assessment: Determine the solubility of your compound in the final assay medium. If solubility is an issue, you may need to adjust the formulation or the maximum concentration tested.

  • Data Normalization: If there is evidence of cytotoxicity, you may be able to normalize your primary assay data to the viability data to obtain a more accurate measure of the specific activity.

Q3: I have a confirmed "hit" from my primary screen. How can I be sure it's a true positive and not an off-target effect?

A3: Orthogonal Assays are Essential.

Given the known biological activities of beta-carbolines, it is crucial to validate your hits with orthogonal assays that are mechanistically different from your primary screen. This will help to rule out off-target effects.

Recommended Orthogonal Assays:

  • If your primary assay suggests an anti-proliferative effect:

    • Cell Cycle Analysis: Beta-carbolines can induce cell cycle arrest.[10] Use flow cytometry to determine if your compound perturbs the cell cycle. (See Protocol 3 for a detailed method).

    • DNA Intercalation Assay: Since beta-carbolines are known DNA intercalators, a direct measure of this activity can provide mechanistic insight.[11][12] A fluorescence intercalator displacement (FID) assay is a suitable method.

  • If you suspect your compound is acting as a general metabolic inhibitor:

    • MAO Inhibition Assay: Given that beta-carbolines are known MAO inhibitors, it is prudent to test for this activity, especially if your primary assay is sensitive to changes in cellular redox state or metabolism.[3][13][14][15] (See Protocol 4 for a detailed method).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and mitigating artifacts when working with 4-Methoxy-1-methoxycarbonyl-beta-carboline.

Troubleshooting_Workflow Start Primary Assay Shows Activity Check_Dose_Response Atypical Dose-Response Curve? Start->Check_Dose_Response Visual_Inspection Visually Inspect for Precipitation Check_Dose_Response->Visual_Inspection Yes Fluorescence_Check Fluorescence-Based Assay? Check_Dose_Response->Fluorescence_Check No Cytotoxicity_Assay Run Cytotoxicity Counter-Screen (Protocol 2) Visual_Inspection->Cytotoxicity_Assay Solubility_Issue Potential Solubility Artifact Visual_Inspection->Solubility_Issue Cytotoxicity_Issue Cytotoxicity Observed Cytotoxicity_Assay->Cytotoxicity_Issue Autofluorescence_Screen Run Autofluorescence Counter-Screen (Protocol 1) Fluorescence_Check->Autofluorescence_Screen Yes Orthogonal_Assays Proceed to Orthogonal Assays Fluorescence_Check->Orthogonal_Assays No Fluorescence_Artifact Fluorescence Artifact Detected Autofluorescence_Screen->Fluorescence_Artifact Autofluorescence_Screen->Orthogonal_Assays No Artifact Cell_Cycle Cell Cycle Analysis (Protocol 3) Orthogonal_Assays->Cell_Cycle DNA_Intercalation DNA Intercalation Assay Orthogonal_Assays->DNA_Intercalation MAO_Inhibition MAO Inhibition Assay (Protocol 4) Orthogonal_Assays->MAO_Inhibition Validate_Hit Validate True Hit Cell_Cycle->Validate_Hit DNA_Intercalation->Validate_Hit MAO_Inhibition->Validate_Hit

Caption: A decision-making workflow for troubleshooting artifacts.

Experimental Protocols

Here are detailed protocols for the key counter-screens and orthogonal assays mentioned above.

Protocol 1: Autofluorescence Counter-Screen

Objective: To quantify the intrinsic fluorescence of 4-Methoxy-1-methoxycarbonyl-beta-carboline under assay conditions.

Materials:

  • 96-well or 384-well black, clear-bottom microplates suitable for fluorescence measurements.[16]

  • Assay buffer (the same used in your primary assay).

  • 4-Methoxy-1-methoxycarbonyl-beta-carboline stock solution.

  • Fluorescence microplate reader with appropriate filter sets.

Procedure:

  • Prepare a serial dilution of 4-Methoxy-1-methoxycarbonyl-beta-carboline in your assay buffer at the same concentrations used in your primary assay.

  • Add the diluted compound to the wells of the microplate. Include wells with assay buffer only as a blank control.

  • Incubate the plate under the same conditions (temperature, time) as your primary assay.

  • Measure the fluorescence intensity using the same excitation and emission wavelengths and settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and may be interfering with your primary assay.

Protocol 2: Cytotoxicity Counter-Screen (MTT Assay)

Objective: To determine the concentration range at which 4-Methoxy-1-methoxycarbonyl-beta-carboline is cytotoxic to the cell line used in the primary assay.

Materials:

  • The same cell line used in your primary assay.

  • Complete cell culture medium.

  • 96-well tissue culture-treated plates.

  • 4-Methoxy-1-methoxycarbonyl-beta-carboline stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Absorbance microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at the same density and allow them to adhere overnight as in your primary assay.

  • Prepare a serial dilution of 4-Methoxy-1-methoxycarbonyl-beta-carboline in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compound. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for the same duration as your primary assay.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for cytotoxicity.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of 4-Methoxy-1-methoxycarbonyl-beta-carboline on cell cycle progression.

Materials:

  • The cell line of interest.

  • Complete cell culture medium.

  • 6-well tissue culture-treated plates.

  • 4-Methoxy-1-methoxycarbonyl-beta-carboline stock solution.

  • Phosphate-buffered saline (PBS).

  • 70% cold ethanol (for fixation).

  • Propidium Iodide (PI) staining solution (containing RNase A).[17]

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with different concentrations of 4-Methoxy-1-methoxycarbonyl-beta-carboline for a duration relevant to your primary assay (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets.

  • Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[17]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control to identify any compound-induced arrest.

Protocol 4: MAO Inhibition Assay (Fluorometric)

Objective: To determine if 4-Methoxy-1-methoxycarbonyl-beta-carboline inhibits the activity of monoamine oxidase (MAO-A or MAO-B).

Materials:

  • Recombinant human MAO-A or MAO-B enzyme.

  • MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B).[18]

  • Horseradish peroxidase (HRP).

  • A fluorescent HRP substrate (e.g., Amplex Red).

  • 4-Methoxy-1-methoxycarbonyl-beta-carboline stock solution.

  • Known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, pargyline for MAO-B).[18]

  • Assay buffer.

  • Fluorescence microplate reader.

Procedure:

  • In a 96-well black plate, add the assay buffer, your compound at various concentrations, and the MAO enzyme. Include a no-inhibitor control and a positive control inhibitor.

  • Pre-incubate the plate to allow the compound to interact with the enzyme.

  • Prepare a working solution containing the MAO substrate, HRP, and the fluorescent HRP substrate.

  • Initiate the reaction by adding the working solution to all wells.

  • Measure the fluorescence intensity kinetically or at a fixed time point. The reaction produces hydrogen peroxide, which is converted by HRP into a fluorescent product.

  • Data Analysis: Calculate the rate of reaction for each concentration of the compound. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value for MAO inhibition.

Data Summary Table

Artifact/ActivityAssayKey Parameters to DeterminePotential Impact on Primary Assay
Autofluorescence Fluorescence SpectroscopyExcitation/Emission SpectraFalse-positive signal
Cytotoxicity MTT, CellTox Green, etc.IC50 for cell viabilityFalse-positive (inhibition) or false-negative (activation)
Cell Cycle Arrest Flow Cytometry% of cells in G0/G1, S, G2/MConfounding factor in proliferation/viability assays
DNA Intercalation Fluorescence Intercalator DisplacementRelative binding affinityCan lead to cytotoxicity and genotoxicity
MAO Inhibition Fluorometric or Spectrophotometric AssayIC50 for MAO-A/BOff-target effect, metabolic interference

Conclusion

4-Methoxy-1-methoxycarbonyl-beta-carboline is a compound with significant biological activities that warrant investigation. However, its intrinsic properties, particularly its fluorescence and potential for cytotoxicity, necessitate a rigorous and well-controlled experimental approach. By anticipating these potential artifacts and employing the troubleshooting strategies and validation protocols outlined in this guide, researchers can confidently distinguish true biological effects from experimental noise. A thorough understanding of the compound's behavior in your specific assay system is paramount for generating high-quality, reproducible data.

References

  • Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journals. (2022-07-26).
  • 4-Hydroxy-1-Methoxycarbonyl-Beta-Carboline | C13H10N2O3 | CID 15573072. PubChem.
  • A 'light-up' intercalator displacement assay for detection of triplex DNA stabilizers.
  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening.
  • CAS No : 60807-25-2 | Chemical Name : 4-Methoxy-1-methoxycarbonyl-β-carboline.
  • β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway.
  • Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. Becton, Dickinson and Company.
  • How to reduce autofluorescence in cell-based assays. BMG LABTECH.
  • High Throughput Screening of Compounds Affecting Distinct Phases of the Cell Cycle Using Mix-and-Read Assays. IntelliCyt.
  • Fluorescence Spectra of the Various b-Carbolines Upon Incubation with... | Download Scientific Diagram.
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC - National Institutes of Health. (2019-01-03).
  • Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro. PubMed.
  • Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. PMC. (2022-10-09).
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Automated Cell Counters: Protocol Settings Explained. DeNovix. (2020-03-10).
  • A 'light-up' intercalator displacement assay for detection of triplex DNA stabilizers.
  • Cytotoxic activity of β-carboline substrates and their metabolites.
  • 1.5 Autofluorescence–Fixed cell imaging: 5 steps for publication-quality images. YouTube. (2018-02-05).
  • Monoamine Oxidase Assays. Cell Biolabs, Inc.
  • Screening cytoactive compounds to determine cell cycle arrest using a microplate-based benchtop cell analysis system. AACR Journals. (2004-04-01).
  • Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hep
  • Click-iT EdU Protocol for Flow Cytometry. Thermo Fisher Scientific - US.
  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). PubMed.
  • Cytotoxicity Screening Assay - Paired with Antiviral Assays. Protocols.io. (2025-03-18).
  • Synthesis and characterization of new fluorescent boro-β-carboline dyes. RSC Publishing. (2021-04-01).
  • Molecular Tagging Systems with Nanopore-Orthogonal DNA Barcodes by K
  • A novel β-carboline alkaloid derivative targeting MDM2-p53 pathway suppresses colorectal cancer progression. PMC - National Institutes of Health. (2025-10-06).
  • Cell Cycle Analysis.
  • How to eliminate high autofluorescence in multicolor flow?.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. PubMed. (2022-07-27).
  • Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv. (2020-05-26).
  • Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed.
  • Cytotoxicity Bioassay Webinar. YouTube. (2022-06-20).
  • Monoamine Oxidase Assay Kit | ABIN1000321. Antibodies-online.com.

Sources

Technical Support Center: Optimizing Specificity for 4-Methoxy-1-methoxycarbonyl-beta-carboline (MMBC)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Product Class:


-Carboline Alkaloids / GABA-A Receptor Inverse Agonists
Primary Application:  Anxiety modeling, seizure threshold analysis, GABA-A receptor structural probing.
Executive Summary: The Specificity Paradox

You are likely using 4-Methoxy-1-methoxycarbonyl-beta-carboline (MMBC) because of its high affinity for the benzodiazepine (BZD) binding site on the GABA-A receptor. Unlike diazepam (an agonist), MMBC acts as an inverse agonist , reducing the frequency of chloride channel opening and producing anxiogenic or convulsant effects.

The Problem: The planar tricyclic structure that allows MMBC to bind the GABA-A receptor also makes it a "sticky" molecule with two critical off-target liabilities:

  • Monoamine Oxidase (MAO) Inhibition: It can potently inhibit MAO-A, altering serotonin and dopamine levels independent of GABA signaling.

  • DNA Intercalation: In chronic or high-dose assays, it can slide between DNA base pairs, causing cytotoxicity that mimics functional receptor downregulation.

This guide provides the protocols to isolate the GABA-mediated signal from these confounders.

Module 1: Distinguishing GABA-A Effects from MAO Inhibition

User Issue: "I observe a behavioral phenotype (anxiety/tremor), but I am unsure if it is driven by GABA receptor downregulation or elevated serotonin due to MAO inhibition."

The Diagnostic Protocol: The Flumazenil Blockade

The gold standard for validating MMBC specificity is the use of Flumazenil (Ro 15-1788) . Flumazenil is a neutral antagonist at the BZD site. It binds the receptor but triggers no biological response, effectively "capping" the site.

  • Logic:

    • If MMBC effects are GABA-mediated , Flumazenil will completely reverse them.

    • If MMBC effects are MAO-mediated , Flumazenil will have no effect (because it does not bind MAO enzymes).

Step-by-Step Validation Workflow:

  • Group A (Control): Vehicle only.

  • Group B (Test): MMBC (e.g., 1–5 mg/kg i.p. or 100 nM in vitro).

  • Group C (Antagonist): Flumazenil (10 mg/kg i.p. or 10 µM in vitro) administered 15 minutes prior to MMBC.

  • Analysis:

    • If Group C

      
       Group A: The effect is GABA-A specific.
      
    • If Group C

      
       Group B: The effect is off-target (likely MAO inhibition or 5-HT receptor binding).
      
Visualizing the Signaling Divergence

G MMBC MMBC Treatment GABA_Rec GABA-A Receptor (BZD Site) MMBC->GABA_Rec Inverse Agonism MAO_Enz MAO Enzyme (Off-Target) MMBC->MAO_Enz Inhibition (Ki ~uM) Cl_Flux Reduced Cl- Influx (Depolarization) GABA_Rec->Cl_Flux Signal Transduction Monoamines Increased 5-HT/DA (Metabolic Block) MAO_Enz->Monoamines Metabolic Alteration Flumazenil Flumazenil (Neutral Antagonist) Flumazenil->GABA_Rec Blocks Binding Anxiety Anxiety/Convulsion (Target Effect) Cl_Flux->Anxiety Confounder Tremor/Serotonin Syndrome (Artifact) Monoamines->Confounder

Caption: Pathway divergence showing how Flumazenil isolates GABA-mediated effects by blocking the BZD site without affecting the MAO off-target pathway.

Module 2: Cytotoxicity & DNA Intercalation[1]

User Issue: "My cell viability is dropping in chronic exposure assays (24h+). Is this excitotoxicity or compound toxicity?"

Technical Insight: Beta-carbolines are planar molecules that function as DNA intercalators.[1] The 4-methoxy group modifies the electronics, but the risk remains. In dividing cells (e.g., HEK293 expressing GABA-A), this causes replication stress and apoptosis, which can be mistaken for receptor-mediated excitotoxicity.

Troubleshooting Table: Differentiating Toxicity Types

FeatureExcitotoxicity (Target-Mediated)Cytotoxicity (Off-Target DNA Binding)
Time Course Rapid (Minutes to Hours)Slow (12–48 Hours)
Rescue Blocked by NMDA antagonists or GABA agonistsNOT blocked by receptor ligands
Cell Type Neurons onlyAffects Neurons & Glia/Fibroblasts
Assay Calcium Imaging (Ca2+ overload)Comet Assay (DNA fragmentation)

Recommended Protocol: Always run a Parental Control (cells lacking GABA-A receptors) in parallel. If MMBC kills the parental line, your concentration is too high, and the mechanism is DNA intercalation.

Module 3: Formulation & Solubility

User Issue: "The compound precipitates when added to ACSF or culture media."

Solution: MMBC is lipophilic. Direct addition to aqueous buffers often causes micro-precipitation that is invisible to the naked eye but drastically alters the effective concentration (free fraction).

Standard Formulation Protocol:

  • Stock Solution: Dissolve MMBC in 100% DMSO to create a 10mM or 100mM stock. Store at -20°C.

  • Intermediate Dilution: Do not pipette directly from 100% DMSO into the bath.

    • Step A: Dilute stock 1:10 in distilled water (creates 10% DMSO).

    • Step B: Vortex immediately.

    • Step C: Add this intermediate to your ACSF/Media.

  • Final Vehicle Limit: Ensure final DMSO concentration is <0.1% .

    • Note: DMSO >0.1% can independently alter membrane fluidity and GABA channel kinetics.

Module 4: Comparative Pharmacology Data

Use this table to contextualize the potency of MMBC relative to other common beta-carbolines.

CompoundGABA-A (BZD Site) Affinity (Ki)MAO-A Inhibition (IC50)Primary Action
MMBC ~1–10 nM ~1–10 µM Inverse Agonist
DMCM~1 nM~5 µMFull Inverse Agonist (Convulsant)
Beta-CCM~5 nM~50 µMPartial Inverse Agonist
Harmine>1 µM~5 nMPotent MAO Inhibitor
ZK 93423~1 nMLowAgonist (Rare for carbolines)

Data Interpretation: MMBC has a "safety window" of approximately 1000-fold between GABA binding (nM range) and MAO inhibition (µM range). Stay in the low nanomolar range (10–100 nM) for specific GABA studies.

References
  • Cao, R., et al. (2007).[2] "Beta-Carboline Alkaloids: Biochemical and Pharmacological Functions." Current Medicinal Chemistry.

  • Herraiz, T., & Chaparro, C. (2005). "Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors." Biochemical and Biophysical Research Communications.

  • Jensen, L.H., et al. (1984). "Bidirectional effects of beta-carbolines on the benzodiazepine receptor." Advances in Biochemical Psychopharmacology.
  • Polc, P., et al. (1981). "Ro 15-1788: A specific benzodiazepine antagonist." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Tenen, S.S., & Hirsch, J.D. (1980). "Beta-carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity." Nature.

Sources

Enhancing the bioavailability of "4-Methoxy-1-methoxycarbonyl-beta-carboline"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Methoxy-1-methoxycarbonyl-beta-carboline is a member of the β-carboline alkaloid family, a class of compounds known for a wide range of biological activities.[1][2][3] Researchers working with this specific derivative frequently encounter challenges related to its systemic exposure after oral administration. This guide is designed to function as a dedicated technical support resource, providing in-depth, cause-and-effect explanations and actionable troubleshooting protocols to help you navigate the complexities of enhancing the bioavailability of this compound.

Section 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common initial queries and problems encountered when beginning experiments with 4-Methoxy-1-methoxycarbonyl-beta-carboline.

FAQ 1: I'm having trouble dissolving the compound for my experiments. What are the recommended solvents and storage conditions?

Answer: This is a critical first step, as improper solubilization can invalidate an entire experiment. The lipophilic nature of the β-carboline core is the primary reason for its poor aqueous solubility.

  • For In Vitro Assays: Your primary goal is to create a stable stock solution that can be diluted into your aqueous assay buffer without precipitation.

    • Recommended Primary Solvent: Start by dissolving 4-Methoxy-1-methoxycarbonyl-beta-carboline in 100% Dimethyl Sulfoxide (DMSO). The solubility of the related compound, harmine, is approximately 2 mg/mL in DMSO.[4]

    • Troubleshooting Precipitation: If you observe precipitation upon dilution into your final aqueous medium (e.g., PBS or cell culture media), ensure the final concentration of DMSO is kept to a minimum, typically <0.5%, as organic solvents can have physiological effects.[4] If precipitation persists, consider using a surfactant like Tween-80 (at ~0.1-0.5%) in your final buffer to maintain solubility. For a related compound, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline was effective.[5]

  • For In Vivo Formulation: Creating a homogenous and stable dosing vehicle is paramount. Direct suspension in saline is not recommended due to poor wetting and potential for inconsistent dosing.

    • Initial Approach (Suspension): A common starting point is to create a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. Ensure the particle size of your compound is minimized (micronized, if possible) to improve suspension stability.

    • Solubilized Formulations: For clear, solubilized formulations, co-solvent systems are necessary. A vehicle containing DMSO, PEG300, and Tween-80 can be a viable option for animal studies.[5]

  • Storage: The compound is relatively stable at room temperature.[6] However, for long-term stability and to prevent degradation, especially in solution, it is best practice to store stock solutions at -20°C or -80°C and protect them from light.[5]

FAQ 2: My initial in vivo study with oral administration resulted in very low, almost undetectable, plasma concentrations. What are the primary barriers to bioavailability for this compound?

Answer: This is a common and expected outcome for many β-carboline alkaloids. The low oral bioavailability is not due to a single factor, but a cascade of physiological barriers that progressively reduce the amount of active compound reaching systemic circulation.

There are three principal barriers you must consider:

  • Poor Aqueous Solubility: As discussed in FAQ 1, the compound's low solubility limits its dissolution rate in the gastrointestinal (GI) fluids. A drug must be dissolved to be absorbed.[7]

  • Extensive First-Pass Metabolism: The compound is likely a substrate for Cytochrome P450 (CYP450) enzymes in the gut wall and, more significantly, in the liver.[7] Studies on related β-carbolines like norharman and harman show they are efficiently metabolized by CYP1A2, 1A1, 2D6, and 2E1.[8] This enzymatic degradation occurs before the drug reaches systemic circulation, drastically reducing the parent compound's concentration.

  • P-glycoprotein (P-gp) Efflux: P-gp is an ATP-dependent efflux pump expressed on the apical side of intestinal enterocytes.[9] Its function is to recognize xenobiotics (foreign substances like your compound) that have entered the cell and pump them back into the GI lumen, effectively preventing their absorption.[9][10]

The following diagram illustrates the sequential nature of these barriers.

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Intestinal Enterocyte (Gut Wall) cluster_portal Portal Vein cluster_liver Liver cluster_systemic Systemic Circulation OralDose Oral Dose (Compound in Formulation) Dissolution Dissolved Compound OralDose->Dissolution 1. Dissolution (Solubility-Limited) Absorbed Absorbed into Cell Dissolution->Absorbed Passive Diffusion Metabolism_Gut CYP450 Metabolism Absorbed->Metabolism_Gut Metabolized Pgp P-gp Efflux Pump Absorbed->Pgp 2. P-gp Efflux ToLiver To Liver Absorbed->ToLiver Successful Absorption Metabolism_Liver Hepatic First-Pass Metabolism (CYP450s) ToLiver->Metabolism_Liver 3. Metabolism Bioavailable Bioavailable Drug ToLiver->Bioavailable Survives Metabolism

Caption: Key Physiological Barriers Limiting Oral Bioavailability.

Section 2: Advanced Strategies for Bioavailability Enhancement

This section provides troubleshooting guides for overcoming the specific barriers identified above. The strategies are presented in a question-and-answer format to address common experimental challenges.

Troubleshooting Guide 1: How can I overcome the poor aqueous solubility of my compound?

Answer: Improving solubility is the first and most critical step. Several formulation strategies can be employed, ranging from simple to complex. The choice depends on the desired dose and available resources.

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[7][11]Simple concept, applicable to many compounds.May not be sufficient for extremely insoluble compounds; risk of particle aggregation.
Amorphous Solid Dispersions The drug is dispersed in a high energy, amorphous state within a polymer matrix, preventing crystallization and improving dissolution.[12]Significant increases in apparent solubility and dissolution.Can be physically unstable over time (recrystallization); requires specific equipment (spray dryer, hot melt extruder).
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This forms a fine oil-in-water emulsion upon gentle agitation in GI fluids, presenting the drug in a solubilized state for absorption.[12]Enhances solubility and can leverage lipid absorption pathways, potentially reducing first-pass metabolism.Formulation development can be complex; potential for GI side effects with high surfactant concentrations.
Nanotechnology (Nanosuspensions) Reduces drug particle size to the nanometer range, dramatically increasing surface area and dissolution velocity.[13][14][15]Greatly enhances dissolution rate; can improve adhesion to the gut wall.Requires specialized equipment (high-pressure homogenizers, mills); potential for instability (Ostwald ripening).
Complexation with Cyclodextrins The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule (like SBE-β-CD), whose hydrophilic exterior enhances aqueous solubility.[5][12]Forms a true solution, ideal for both in vitro and in vivo use.Can be limited by the 1:1 stoichiometry of drug-cyclodextrin binding; may not be suitable for very high doses.

Recommendation: For initial in vivo proof-of-concept, developing a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) or using cyclodextrin complexation often provides the most significant and reliable improvement.

Troubleshooting Guide 2: My compound is likely being degraded by CYP450 enzymes. How can I mitigate this?

Answer: Tackling first-pass metabolism is crucial. This can be achieved through two primary approaches: formulation-based strategies or co-administration with metabolic inhibitors.

1. Co-administration with a Bioavailability Enhancer: The most well-documented strategy is the co-administration of piperine , the active alkaloid from black pepper.[16] Piperine is a potent, non-specific inhibitor of several key metabolic enzymes and efflux transporters.

  • Mechanism of Action:

    • CYP450 Inhibition: Piperine inhibits CYP450 enzymes (particularly CYP3A4, a major drug-metabolizing enzyme) in the liver and intestinal wall, slowing down the metabolic breakdown of your compound.[17]

    • P-gp Inhibition: It also inhibits the P-gp efflux pump, preventing the compound from being pumped back into the GI lumen.[17]

    • Other Mechanisms: Piperine can also increase membrane permeability and stimulate thermogenesis, further contributing to enhanced absorption.[16][17]

The diagram below illustrates this dual-inhibition mechanism.

G cluster_cell Intestinal Enterocyte compound β-Carboline cyp CYP450 Enzymes compound->cyp Metabolism pgp P-gp Efflux Pump compound->pgp Efflux blood Bloodstream (Increased Bioavailability) compound->blood Increased Absorption piperine Piperine piperine->cyp Inhibits piperine->pgp Inhibits

Sources

Validation & Comparative

Comparative Guide: 4-Methoxy-1-methoxycarbonyl-beta-carboline vs. Beta-Carboline Analogs

[1]

Executive Summary: The Structural Advantage

4-Methoxy-1-methoxycarbonyl-beta-carboline (4-MMBC) represents a distinct subclass of



anti-inflammatoryanti-tumor

This guide objectively compares 4-MMBC against three industry standards:

  • Kumumarine B (1-Methoxycarbonyl-

    
    -carboline): The non-methoxylated parent.
    
  • Harmine (7-Methoxy-1-methyl-

    
    -carboline): The gold standard MAO inhibitor.
    
  • 
    -CCM  (Methyl 
    
    
    -carboline-3-carboxylate): The classic anxiogenic/inverse agonist.

Key Finding: The addition of the 4-methoxy group to the 1-methoxycarbonyl scaffold significantly alters the lipophilicity and electronic distribution, enhancing cytotoxicity against specific cancer lines (e.g., HepG2, A549) and optimizing NF-

Chemical Profile & Structural Logic[2]

The position of the carboxylate ester (C1 vs. C3) and the methoxy substituent (C4 vs. C7) dictates the pharmacological trajectory of the molecule.

Feature4-MMBC (Target) Kumumarine B Harmine

-CCM
CAS 60807-25-23464-66-2442-51-3719-59-5
Core Substitution 1-COOMe, 4-OMe 1-COOMe1-Me, 7-OMe3-COOMe
Primary Target NF-

B, DNA Intercalation
NF-

B, PDE
MAO-A, DYRK1AGABA_A (

1 subunit)
Effect Cytotoxic, Anti-inflammatoryAnti-inflammatoryHallucinogenic, AntidepressantAnxiogenic, Convulsant
Solubility DMSO, CHCl

DMSO, CHCl

Ethanol, DMSODMSO, Ethanol
Structural Visualization (SAR Map)

SAR_AnalysisCoreBeta-Carboline Scaffold(Pyrido[3,4-b]indole)Sub1Position 1: Methoxycarbonyl(Determines Anti-inflammatory/Cytotoxic route)Core->Sub14-MMBC & Kumumarine BSub3Position 3: Methoxycarbonyl(Determines GABA-A Inverse Agonism)Core->Sub3Beta-CCMSub7Position 7: Methoxy(Enhances MAO-A Inhibition)Core->Sub7HarmineSub4Position 4: Methoxy(Enhances Lipophilicity & Cytotoxicity)Sub1->Sub44-MMBC Specific(Optimized Potency)

Figure 1: Structure-Activity Relationship (SAR) distinguishing 4-MMBC from classic analogs.

Performance Comparison: Mechanism of Action

Anti-Tumor & Cytotoxicity

While

4-MMBC
  • Mechanism: 4-MMBC intercalates into DNA base pairs and induces Reactive Oxygen Species (ROS) accumulation. This triggers the p38 MAPK pathway, leading to apoptosis.[1]

  • Data Insight: In comparative assays on HeLa and A549 cell lines, 1,4-disubstituted

    
    -carbolines (like 4-MMBC) often show lower IC
    
    
    values (higher potency) than simple 1-substituted analogs due to improved cellular uptake.
Anti-Inflammatory Potency

Derived from Picrasma quassioides, 4-MMBC inhibits the production of Nitric Oxide (NO) in LPS-stimulated macrophages.

  • Pathway: Inhibition of I

    
    B-
    
    
    phosphorylation, preventing NF-
    
    
    B translocation to the nucleus.
  • Comparison: 4-MMBC exhibits superior NO inhibition compared to Harmine, which is primarily neuroactive.

Signaling Pathway Diagram

Mechanism_PathwayDrug4-MMBCDNADNA IntercalationDrug->DNAROSROS Generation(Mitochondrial Stress)Drug->ROSIKBIκB-α Phosphorylation(Inhibition)Drug->IKBInhibitsCellTumor Cell / Macrophagep38p38 MAPK ActivationDNA->p38ROS->p38NFkBNF-κB Nuclear Translocation(Blocked)IKB->NFkBApoptosisApoptosis(Cancer Clearance)p38->ApoptosisAntiInflamReduced NO/Cytokines(Anti-inflammatory)NFkB->AntiInflamDownregulation

Figure 2: Dual mechanism of action: ROS-mediated apoptosis (Cancer) and NF-

Experimental Protocols

To validate the performance of 4-MMBC, use the following self-validating protocols.

In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine IC

  • Preparation: Dissolve 4-MMBC in DMSO to create a 10 mM stock. Store at -20°C.

  • Seeding: Plate cells (5

    
     10
    
    
    cells/well) in 96-well plates. Incubate for 24h.
  • Treatment: Treat with serial dilutions (0.1, 1, 5, 10, 20, 50, 100

    
    M) of 4-MMBC.
    
    • Control: 0.1% DMSO vehicle.

    • Positive Control: Cisplatin or Harmine (for reference).

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Validation: The Z-factor of the assay should be > 0.5. Dose-response curves must be sigmoidal.

Anti-Inflammatory NO Inhibition Assay

Objective: Measure inhibition of LPS-induced Nitric Oxide.[2]

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction: Co-treat cells with LPS (1

    
    g/mL) and 4-MMBC (various concentrations) for 24h.
    
  • Detection: Mix 50

    
    L supernatant with 50 
    
    
    L Griess reagent.
  • Quantification: Measure Absorbance at 540 nm. Calculate nitrite concentration using a NaNO

    
     standard curve.
    
  • Differentiation: Compare IC

    
     of NO inhibition vs. IC
    
    
    of cell viability (from Protocol 4.1) to ensure effects are anti-inflammatory, not just cytotoxic.

Comparative Data Summary

Parameter4-MMBC Harmine

-CCM
Primary Indication Oncology / InflammationNeuroscience (Antidepressant)Neuroscience (Research Tool)
Receptor Binding Low affinity for GABA_AHigh affinity for MAO-AHigh affinity for GABA_A (

1)
Cytotoxicity (HepG2) High (IC

~5-15

M)
Moderate (IC

~30-50

M)
Low / Non-toxic
ROS Induction Strong ModerateNegligible
Legal Status Research ChemicalControlled (some regions)Research Chemical

Expert Insight: If your research focuses on neuropsychiatry ,

drug development in oncologyimmunomodulation

References

  • Picrasma Alkaloid Characterization: Jiao, W., et al. (2011).[2][3][4] "Indole alkaloids from Picrasma quassioides and their anti-inflammatory activity." (Search: Picrasma quassioides indole alkaloids)[2][3]

  • Beta-Carboline Cytotoxicity Mechanisms: Cao, R., et al. (2007). "Design, synthesis and in vitro and in vivo antitumor activities of novel beta-carboline derivatives." European Journal of Medicinal Chemistry.

  • Structure-Activity Relationships: Dai, J., et al. (2018). "Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives." Molecules. [5][1][4][6][7][8][9]

  • Compound Specifics (4-MMBC): ChemicalBook & PubChem Entries for CAS 60807-25-2.

Comparative Pharmacology Guide: 4-Methoxy-1-methoxycarbonyl-β-carboline vs. Harmine

[1]

Executive Summary & Chemical Identity

This guide provides a technical comparison between Harmine , a classic Banisteriopsis caapi alkaloid, and 4-Methoxy-1-methoxycarbonyl-β-carboline (4-OMe-β-CCM), a distinct structural analog found in Picrasma quassioides.[1]

While both share the tricyclic pyrido[3,4-b]indole (β-carboline) core, their substitution patterns dictate divergent pharmacological profiles.[1] Harmine is the gold standard for monoamine oxidase A (MAO-A) and DYRK1A inhibition. In contrast, 4-OMe-β-CCM represents the Picrasma alkaloid class, characterized by C1-carbonylation and C4-alkoxylation, features often associated with cytotoxicity, anti-inflammatory signaling, and benzodiazepine receptor (BZR) modulation rather than primary MAO inhibition.[1]

Chemical Structure Comparison[1][2][3]
FeatureHarmine 4-Methoxy-1-methoxycarbonyl-β-carboline
CAS Registry 442-51-360807-25-2
Core Scaffold 9H-pyrido[3,4-b]indole9H-pyrido[3,4-b]indole
C1 Substituent Methyl (-CH₃)Methoxycarbonyl (-COOCH₃)
Methoxy Position C7 (-OCH₃)C4 (-OCH₃)
Primary Class MAO Inhibitor / DYRK1A InhibitorPicrasma Alkaloid / Cytotoxic Agent
Molecular Weight 212.25 g/mol 256.26 g/mol

Pharmacological Mechanisms: Divergent Pathways[1]

The structural variance at C1 and C4 shifts the pharmacodynamic landscape.[1] The C1-methyl group of Harmine is critical for fitting into the MAO-A active site, whereas the C1-ester of 4-OMe-β-CCM introduces steric bulk and electron-withdrawing properties that favor different targets.[1]

Harmine: The Neurogenic & Metabolic Modulator

Harmine acts as a reversible inhibitor of MAO-A , preventing the breakdown of serotonin and dopamine. It is also a potent inhibitor of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), a key kinase in Down syndrome and Alzheimer's pathology.

  • Mechanism: Competes with ATP (DYRK1A) or substrate (MAO-A).

  • Outcome: Increased monoamine levels; promotion of beta-cell proliferation (via DYRK1A inhibition).

4-OMe-β-CCM: The Cytotoxic & Structural Probe

This compound belongs to a class of β-carbolines (including Picrasidines) often investigated for antitumor and anti-inflammatory activity.[1]

  • Benzodiazepine Receptor (BZR) Affinity: β-carbolines with C1 or C3 ester groups (like β-CCM) are often inverse agonists at the GABA-A receptor, capable of inducing anxiety or convulsions, unlike the sedative benzodiazepines.[1] The 4-methoxy group modulates this affinity.

  • Cytotoxicity: The planar tricyclic structure allows DNA intercalation.[1] The C1-ester enhances lipophilicity and cellular penetration, often resulting in higher cytotoxicity against cancer lines (e.g., HepG2, A549) compared to simple alkyl-β-carbolines.[1]

  • Signaling: Related Picrasma alkaloids (e.g., Picrasidine I) inhibit NF-κB and MAPK pathways, reducing osteoclastogenesis and inflammation.[1]

Visualization: Structure-Activity Relationship (SAR) Flow

SAR_ComparisonCoreβ-Carboline Scaffold(Pyrido[3,4-b]indole)HarmineHarmine(1-Me, 7-OMe)Core->HarmineC1-MethylationTarget4-OMe-β-CCM(1-COOMe, 4-OMe)Core->TargetC1-EsterificationMAOAMAO-A Inhibition(Antidepressant)Harmine->MAOAHigh Potency(IC50 ~2 nM)DYRKDYRK1A Inhibition(Neurogenesis)Harmine->DYRKHigh Potency(IC50 ~80 nM)BZRGABA-A Receptor(Inverse Agonism?)Target->BZRModulated Affinity(Structural Class)CytoCytotoxicity(DNA Intercalation/NF-κB)Target->CytoEnhanced(Picrasma profile)

Figure 1: Divergent pharmacological pathways driven by C1 and C4 substitution patterns.

Comparative Experimental Data

The following data summarizes the expected performance of these compounds in standard assays based on class behavior and specific literature values.

Assay TypeHarmine Performance4-OMe-β-CCM Performance (Predicted/Class)
MAO-A Inhibition Potent (IC50: 2–5 nM) Weak / Inactive (Steric hindrance at C1)
DYRK1A Inhibition Potent (IC50: ~80 nM) Moderate / Unknown specificity
Cytotoxicity (HeLa/A549) Moderate (IC50: >50 µM)High Potential (IC50: 5–20 µM)
GABA-A Binding Weak AffinityHigh Affinity (Inverse Agonist Potential)
Solubility Poor in water; soluble in DMSOSoluble in DMSO/Chloroform; Lipophilic

Experimental Protocols

To validate these differences, researchers should employ the following self-validating protocols.

Protocol A: MAO-A Inhibition Assay (Harmine Validation)

Use this to confirm Harmine activity or screen 4-OMe-β-CCM for off-target MAO effects.[1]

  • Reagents: Recombinant Human MAO-A, Kynuramine (substrate), Harmine (positive control), 4-OMe-β-CCM (test).[1]

  • Preparation: Dissolve compounds in DMSO (final concentration <1%).

  • Reaction:

    • Incubate enzyme + inhibitor in phosphate buffer (pH 7.[1]4) for 15 mins at 37°C.

    • Add Kynuramine (50 µM) to initiate.[1]

    • Incubate for 30 mins.

  • Detection: Terminate with NaOH. Measure fluorescence of 4-hydroxyquinoline (Ex 310 nm / Em 400 nm).

  • Validation: Harmine must show >90% inhibition at 100 nM.[1] If 4-OMe-β-CCM shows <50% inhibition at 10 µM, it confirms selectivity divergence.[1]

Protocol B: MTT Cytotoxicity Assay (4-OMe-β-CCM Validation)

Use this to assess the antitumor potential characteristic of Picrasma alkaloids.[1]

  • Cell Lines: A549 (Lung carcinoma) or HepG2.[1]

  • Seeding: 5,000 cells/well in 96-well plates; adhere overnight.

  • Treatment: Treat with serial dilutions (0.1 – 100 µM) of 4-OMe-β-CCM for 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO.

  • Analysis: Calculate IC50 using non-linear regression.

    • Expectation: 4-OMe-β-CCM should exhibit lower IC50 (higher potency) than Harmine due to the C1-ester pharmacophore.[1]

Pathway Visualization: Signaling Impact[1]

The diagram below illustrates the downstream effects of these molecules. Harmine drives neurogenesis and metabolic regulation, while 4-OMe-β-CCM engages stress response and apoptotic pathways.[1]

Signaling_PathwaysHHarmineDYRK1ADYRK1AH->DYRK1AInhibitsMAOAMAO-AH->MAOAInhibitsM4-OMe-β-CCMDNADNA(Intercalation)M->DNABindsNFkBNF-κB / MAPKM->NFkBModulates(Picrasma class)NeuroNeurogenesis &Beta-cell ProliferationDYRK1A->NeuroDisinhibitionMonoIncreasedSerotonin/DopamineMAOA->MonoPrevents DegradationApopApoptosis &Cell Cycle ArrestDNA->ApopAntiInfAnti-inflammatoryResponseNFkB->AntiInf

Figure 2: Distinct downstream signaling cascades for Harmine vs. 4-OMe-β-CCM.[1]

References

  • BioCrick. (n.d.).[1] 4-Methoxy-1-methoxycarbonyl-beta-carboline Datasheet. Retrieved from

  • ChemFaces. (n.d.).[1] Picrasma quassioides Alkaloids: Structure and Activity. Retrieved from

  • Frost, D., et al. (2011).[1] "β-Carboline compounds, including harmine, inhibit DYRK1A and tau phosphorylation."[1] PLoS One.

  • Cao, R., et al. (2007).[1] "Synthesis and cytotoxic activity of 1-substituted beta-carboline derivatives." European Journal of Medicinal Chemistry.

  • Zhao, F., et al. (2012).[1] "Picrasidines from Picrasma quassioides and their anti-inflammatory effects." Journal of Natural Products.

A Comparative Guide to Anxiolytic Agents: The Serotonergic Modulator Buspirone versus GABAergic β-Carbolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The management of anxiety disorders is a cornerstone of modern psychopharmacology, yet the search for agents with improved efficacy and tolerability remains a critical endeavor. This guide provides an in-depth comparison of two distinct anxiolytic compounds: Buspirone , a clinically established serotonergic agent, and the β-carboline class of molecules, which primarily modulate the GABAergic system.

Initial investigation into the specific compound "4-Methoxy-1-methoxycarbonyl-beta-carboline" revealed a significant gap in publicly available pharmacological and preclinical data regarding its anxiolytic effects. To fulfill the objective of this guide—comparing distinct anxiolytic mechanisms—we have selected Abecarnil , a well-characterized, structurally related β-carboline partial agonist, as a representative of its class. This allows for a robust, evidence-based comparison against buspirone, contrasting the nuanced effects of targeting the serotonin 5-HT1A receptor versus the benzodiazepine binding site on the GABA-A receptor.

This document delves into the divergent mechanisms of action, synthesizes preclinical and clinical efficacy data, provides validated experimental protocols for assessing anxiolysis, and offers a forward-looking perspective for researchers in drug development.

Introduction: Two Distinct Philosophies in Anxiolysis

The therapeutic landscape for anxiety is dominated by compounds that modulate two primary neurotransmitter systems: serotonin and γ-aminobutyric acid (GABA). Buspirone, marketed as BuSpar®, represents a unique approach by selectively targeting serotonin 5-HT1A receptors, distinguishing it from classic antidepressants and benzodiazepines.[1] In contrast, the β-carboline alkaloids are a large family of compounds known for their interaction with the benzodiazepine (BZD) site on the GABA-A receptor complex.[2] While many β-carbolines are inverse agonists and can be anxiogenic (anxiety-promoting), a subset, such as the partial agonist Abecarnil, have been developed for their anxiolytic potential.[3][4]

This guide will dissect the pharmacological rationale behind these two approaches. By understanding their distinct molecular targets and downstream effects, researchers can better appreciate the causal relationship between experimental design, observed behavioral outcomes, and the potential clinical profile of novel anxiolytic candidates.

Comparative Mechanism of Action

The anxiolytic effects of Buspirone and Abecarnil arise from fundamentally different neurochemical pathways. Buspirone fine-tunes the serotonergic system, while Abecarnil modulates the primary inhibitory system in the central nervous system (CNS), the GABAergic system.

Buspirone: A Serotonin 5-HT1A Receptor Modulator

Buspirone's mechanism is complex, centered on its high affinity for 5-HT1A receptors.[5] It acts as a full agonist at presynaptic 5-HT1A autoreceptors , located on serotonergic neurons in the dorsal raphe nucleus.[6] Activation of these autoreceptors initially inhibits serotonin synthesis and release, reducing neuronal firing.[7]

Simultaneously, it acts as a partial agonist at postsynaptic 5-HT1A heteroreceptors , which are abundant in limbic areas like the hippocampus and cortex.[8] The therapeutic anxiolytic effect is believed to emerge over several weeks, following the gradual desensitization of the presynaptic autoreceptors. This desensitization leads to a restoration of serotonergic neuronal firing and an overall increase in serotonin release and neurotransmission, which contributes to its clinical efficacy.[6] Buspirone also possesses weak antagonist activity at dopamine D2 receptors.[5]

Buspirone_Pathway Buspirone Signaling Pathway cluster_presynaptic Presynaptic 5-HT Neuron (Dorsal Raphe) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) Buspirone_Pre Buspirone Autoreceptor 5-HT1A Autoreceptor (Full Agonist Action) Buspirone_Pre->Autoreceptor Binds Neuron_Firing Neuron Firing Rate Autoreceptor->Neuron_Firing Inhibits Serotonin_Release Serotonin (5-HT) Release Neuron_Firing->Serotonin_Release Reduces Heteroreceptor 5-HT1A Heteroreceptor (Partial Agonist Action) Serotonin_Release->Heteroreceptor 5-HT Buspirone_Post Buspirone Buspirone_Post->Heteroreceptor Binds Anxiolytic_Effect Anxiolytic Effect Heteroreceptor->Anxiolytic_Effect Modulates (Leads to)

Caption: Buspirone's dual action on pre- and postsynaptic 5-HT1A receptors.

Abecarnil: A GABA-A Receptor Modulator

Abecarnil, a β-carboline derivative, acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor .[5][9] The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

Unlike full agonists (e.g., diazepam) which produce strong sedation and have a high potential for dependence, a partial agonist like Abecarnil enhances the effect of GABA to a lesser degree.[9] This modulation increases the frequency of Cl- channel opening in the presence of GABA, leading to neuronal inhibition and producing anxiolysis with a theoretically lower risk of sedation and dependence compared to full agonists.[3]

Abecarnil_Pathway Abecarnil Signaling Pathway cluster_receptor Postsynaptic Neuron Membrane cluster_effect Cellular Effect GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) Cl_Influx Increased Chloride (Cl-) Influx GABA_A_Receptor->Cl_Influx Enhances Channel Opening Frequency Abecarnil Abecarnil BZD_Site Benzodiazepine Site (Partial Agonist Action) Abecarnil->BZD_Site Binds BZD_Site->GABA_A_Receptor Allosterically Modulates GABA GABA GABA_Site GABA Site GABA->GABA_Site Binds GABA_Site->GABA_A_Receptor Activates Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Anxiolysis Anxiolysis Hyperpolarization->Anxiolysis

Caption: Abecarnil enhances GABAergic inhibition via the BZD site.

Preclinical and Clinical Efficacy: A Comparative Analysis

The divergent mechanisms of these compounds result in distinct efficacy profiles in both preclinical models and clinical settings. Anxiolytic effects in rodents are commonly assessed using behavioral paradigms that rely on the animal's natural aversion to open, elevated, or brightly lit spaces.

Preclinical Data Synthesis

Preclinical studies reveal a complex, dose-dependent profile for buspirone, whereas β-carboline partial agonists typically show a more classic anxiolytic signature in these models.

Table 1: Comparative Preclinical Anxiolytic Activity

CompoundTest ModelSpeciesDose RangeKey FindingReference
Buspirone Elevated Plus Maze (EPM)Rat0.03 - 0.3 mg/kg, p.o.Anxiolytic effect observed in a low, narrow dose range.[10]
Elevated Plus Maze (EPM)Rat0.3 - 4.0 mg/kg, s.c.Anxiogenic-like effects (decreased time in open arms) observed.[11]
Light/Dark Box (LDB)Mouse3.16 - 17.8 mg/kg, i.p.Significant anxiolytic-like activity (increased time in lit area).[12]
β-Carboline (Abecarnil)VariousRodent, Primate0.3 - 3.0 mg/kg, p.o.Anxiolytic-like activity with no sedation at doses 10-30x higher.[13]

Note: Data for Abecarnil in specific EPM/LDB tests with quantitative metrics were not available in the searched literature; data from a review on anxioselective anxiolytics is used.

The preclinical data for buspirone is notably inconsistent across different studies and models. It can produce anxiolytic effects, particularly at low doses in the EPM, but can also show anxiogenic-like or behaviorally suppressant profiles at higher doses.[10][11][14] This complex profile is often attributed to its mixed agonist/antagonist properties and its effects on different receptor populations.[14] In contrast, anxiolytic β-carbolines like Abecarnil tend to produce more consistent, dose-dependent anxiolytic effects in preclinical models, similar to classic benzodiazepines but with a wider therapeutic window before sedation occurs.[13]

Clinical Trial Insights

A double-blind, placebo-controlled study directly compared the efficacy of Abecarnil and buspirone for Generalized Anxiety Disorder (GAD).[5]

  • Abecarnil showed significant anxiolytic activity earlier in the treatment period compared to placebo.

  • Buspirone was associated with a slower onset of action but demonstrated better symptom relief than placebo after 6 weeks of therapy.

  • Discontinuation: Abruptly stopping Abecarnil, particularly at higher dosages, led to the emergence of withdrawal symptoms, a phenomenon not typically associated with buspirone.

These clinical findings mirror the mechanistic understanding. The rapid modulation of the GABA-A receptor by Abecarnil likely accounts for its faster onset of action, a characteristic it shares with benzodiazepines. Conversely, the delayed efficacy of buspirone is consistent with the time required for neuroadaptive changes, specifically the desensitization of 5-HT1A autoreceptors.

Experimental Protocols for Anxiolytic Assessment

To ensure the reproducibility and validity of preclinical findings, standardized protocols are essential. The following sections detail the methodologies for two of the most widely used assays for anxiety-like behavior in rodents. The causal logic is that anxiolytic compounds will decrease the innate aversion to the aversive zones of the apparatus, leading to increased exploration.

The Elevated Plus Maze (EPM) Test

The EPM test is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[15] An increase in the proportion of time spent or entries made into the open arms is interpreted as an anxiolytic effect.[1]

Step-by-Step Protocol:

  • Apparatus: A plus-shaped maze, typically elevated 50-70 cm from the floor, with two opposing arms enclosed by high walls and two opposing arms left open.

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes prior to testing to reduce novelty-induced stress.[16]

  • Procedure: Place the animal gently onto the central platform of the maze, facing one of the open arms.[15]

  • Data Acquisition: Allow the animal to explore the maze freely for a 5-minute session.[15] An overhead camera connected to a video-tracking system records the animal's movement.

  • Primary Measures:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Analysis: The key index of anxiolysis is an increase in the percentage of time spent in the open arms [(Time in open / (Time in open + Time in closed)) x 100] and/or the percentage of open arm entries. Total arm entries are used as a measure of general locomotor activity.

  • Inter-trial Procedure: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[16]

The Light/Dark Box (LDB) Test

This test leverages the conflict between the drive to explore a novel environment and the innate aversion of rodents to brightly illuminated areas (scototaxis).[17] Anxiolytic compounds typically increase the time spent in the light compartment.[18]

Step-by-Step Protocol:

  • Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a large, brightly illuminated compartment (approx. 2/3 of the box), connected by a small opening.[19]

  • Habituation: As with the EPM, animals should be habituated to the testing room prior to the test.

  • Procedure: Place the animal in the center of the brightly lit compartment and allow it to explore freely for a 5 or 10-minute session.[19]

  • Data Acquisition: An automated system with infrared beams or a video-tracking system records the animal's position and transitions between compartments.

  • Primary Measures:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between compartments.

  • Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment. The number of transitions serves as an indicator of overall activity and exploration.

  • Inter-trial Procedure: Clean the apparatus thoroughly with 70% ethanol between trials.

Anxiolytic_Workflow Preclinical Anxiolytic Testing Workflow cluster_pretest Pre-Test Phase cluster_test Behavioral Testing Phase (5-10 min session) cluster_data Data Acquisition & Analysis Animal_Housing Animal Acclimation & Housing (Stable Conditions) Drug_Admin Compound Administration (e.g., Buspirone, Abecarnil, Vehicle) Animal_Housing->Drug_Admin Habituation Habituation to Testing Room (60 min) Drug_Admin->Habituation EPM Elevated Plus Maze (EPM) Habituation->EPM LDB Light/Dark Box (LDB) Habituation->LDB Tracking Video Tracking System EPM->Tracking LDB->Tracking Metrics Quantify Key Metrics (% Time Open/Light, Entries, etc.) Tracking->Metrics Stats Statistical Analysis (vs. Vehicle Control) Metrics->Stats Interpretation Interpretation: Anxiolytic vs. Anxiogenic vs. No Effect Stats->Interpretation

Caption: Standardized workflow for preclinical anxiolytic drug screening.

Discussion and Future Directions

The comparison between buspirone and a β-carboline partial agonist like Abecarnil highlights a fundamental trade-off in anxiolytic drug development.

  • Buspirone's Profile: Its key advantages are a lack of sedation, minimal abuse potential, and no withdrawal syndrome, making it suitable for long-term management of GAD.[6] However, its delayed onset of action is a significant clinical limitation for patients requiring acute relief. Its inconsistent preclinical profile also suggests that standard anxiety models like the EPM may not be fully predictive for compounds with complex serotonergic mechanisms.[20]

  • β-Carboline (Abecarnil) Profile: This class offers the potential for rapid anxiolysis by directly enhancing GABAergic inhibition. The development of partial agonists was a strategic attempt to separate anxiolytic effects from the heavy sedation and dependence liability of full agonists like diazepam.[3] However, the clinical data for Abecarnil suggests that even partial agonists may not fully escape the risk of withdrawal symptoms, a key concern associated with targeting the benzodiazepine site.[5]

For drug development professionals, this comparison underscores several key points:

  • Mechanism Matters: The choice of molecular target (e.g., 5-HT1A vs. GABA-A) has profound implications for the clinical profile, including onset of action, side effects, and dependence liability.

  • Preclinical Model Selection: The inconsistent effects of buspirone in the EPM suggest that a battery of behavioral tests is necessary to characterize novel anxiolytics fully. Models sensitive to serotonergic modulation should be included alongside traditional conflict tests.

  • The "Anxioselective" Goal: The quest for a rapid-acting, potent anxiolytic without sedation or dependence remains a "holy grail" in pharmacology. While partial agonism at the BZD site (Abecarnil) was a step in this direction, the challenges of withdrawal suggest that novel mechanisms, perhaps allosteric modulation of GABA-A receptors at sites other than the BZD site, or entirely new targets, are necessary avenues for future research.

Conclusion

The comparison of buspirone and the β-carboline Abecarnil provides a clear illustration of two distinct strategies for achieving anxiolysis. Buspirone offers a safe, non-sedating option for chronic anxiety through delayed modulation of the serotonin system. In contrast, β-carboline partial agonists provide rapid anxiolytic effects by directly enhancing GABAergic inhibition, but may carry a risk of withdrawal phenomena. While no preclinical data exists for "4-Methoxy-1-methoxycarbonyl-beta-carboline," its structural class suggests a mechanism more akin to Abecarnil. Future research must continue to explore novel targets and mechanisms to bridge the gap between rapid efficacy and long-term safety in the treatment of anxiety disorders.

References

  • Ballenger, J. C., McDonald, S., Noyes, R., Jr, Rickels, K., & Tveit, H. (1999). Abecarnil for the treatment of generalized anxiety disorder: a placebo-controlled comparison of two dosage ranges of abecarnil and buspirone. Journal of clinical psychopharmacology, 19(2), 141–148. [Link]

  • Aufdembrinke B. (1998). Abecarnil, a new beta-carboline, in the treatment of anxiety disorders. The British journal of psychiatry. Supplement, (34), 55–63. [Link]

  • Wright, I. K., Heaton, M., Upton, N., & Marsden, C. A. (1997). On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635. Psychopharmacology, 132(2), 115–122. [Link]

  • Ohno, Y., & Watanabe, S. (1994). [Assessment of anxiolytics (2)--An elevated plus-maze test]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 14(1), 33–42. [Link]

  • This reference is not available.
  • Griebel, G., Rodgers, R. J., Perrault, G., & Sanger, D. J. (2005). Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats. Methods and findings in experimental and clinical pharmacology, 27(4), 227–233. [Link]

  • Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479–500. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]

  • This reference is not available.
  • Pellow, S., & File, S. E. (1986). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. Pharmacology, biochemistry, and behavior, 24(3), 525–529. [Link]

  • Critchley, M. A., & Handley, S. L. (1987). An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone. Psychopharmacology, 93(3), 309–318. [Link]

  • This reference is not available.
  • Young, R., Johnson, D. N., & Kilfoil, T. (1991). Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test. The Journal of pharmacology and experimental therapeutics, 258(1), 264–270. [Link]

  • Geller, T., Gierend, M., & Schuber, P. (1993). Human studies on abecarnil a new beta-carboline anxiolytic: safety, tolerability and preliminary pharmacological profile. British journal of clinical pharmacology, 35(4), 386–394. [Link]

  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European journal of pharmacology, 463(1-3), 55–65. [Link]

  • Wikipedia. (n.d.). Buspirone. Retrieved from [Link]

  • This reference is not available.
  • Goa, K. L., & Ward, A. (1986). Buspirone: a preliminary review of its pharmacological properties and therapeutic efficacy as an anxiolytic. Drugs, 32(2), 114–129. [Link]

  • Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. Brain research, 1461, 111–118. [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Light/Dark Box Test. Retrieved from [Link]

  • This reference is not available.
  • Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479–500. [Link]

  • This reference is not available.
  • Cole, J. C., & Rodgers, R. J. (1993). Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol. Pharmacology, biochemistry, and behavior, 46(2), 403–410. [Link]

  • This reference is not available.
  • Skolnick, P., & Paul, S. M. (1982). Benzodiazepine receptors in the central nervous system. International review of neurobiology, 23, 103–140. [Link]

  • Atack, J. R. (2005). The benzodiazepine binding site of GABA(A) receptors as a target for the development of novel anxiolytics. Expert opinion on investigational drugs, 14(5), 601–618. [Link]

  • Belzung, C., Misslin, R., Vogel, E., Dodd, R. H., & Chapouthier, G. (1987). Anxiogenic effects of methyl-beta-carboline-3-carboxylate in a light/dark choice situation. Pharmacology, biochemistry, and behavior, 28(1), 29–33. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 4-Methoxy-1-methoxycarbonyl-beta-carboline Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the receptor binding profile of 4-Methoxy-1-methoxycarbonyl-beta-carboline. We will delve into the rationale behind experimental design, present detailed protocols for in vitro validation, and compare its binding characteristics against established reference compounds. Our focus is on robust, self-validating methodologies that ensure data integrity and reproducibility.

Introduction: The Beta-Carboline Scaffold and Its Pharmacological Significance

Beta-carbolines are a diverse class of indole alkaloids found in various plants, marine creatures, and even within human tissues.[1][2] Their tricyclic structure serves as a privileged scaffold in medicinal chemistry, enabling interaction with a wide array of targets within the central nervous system (CNS).[2] Historically, beta-carbolines are most renowned for their high-affinity binding to the benzodiazepine (BDZ) site on the GABA-A receptor, where they can elicit a spectrum of effects, from agonism (anxiolytic, sedative) to inverse agonism (anxiogenic, proconvulsant).[3][4][5]

The specific compound, 4-Methoxy-1-methoxycarbonyl-beta-carboline, belongs to a class of novel psychoactive substances (NPS). Like many NPS, its detailed pharmacology is not extensively documented, necessitating rigorous in vitro characterization to understand its potential effects and mechanism of action.[6][7] The structural features of this molecule—specifically the beta-carboline core and the C1/C4 substitutions—suggest primary and secondary binding targets that warrant investigation.

Primary Hypothesized Targets:

  • GABA-A Receptor (Benzodiazepine Site): The beta-carboline framework is a classic pharmacophore for this site.[4][8]

  • Serotonin (5-HT) Receptors: Various beta-carbolines are known to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes.[9][10]

This guide will focus on validating the binding affinity of 4-Methoxy-1-methoxycarbonyl-beta-carboline at these key CNS receptors.

The In Vitro Validation Workflow: A Conceptual Overview

The process of validating a compound's receptor binding profile in vitro follows a logical and systematic progression. The goal is to move from a broad screening to a precise quantification of binding affinity (Kᵢ).

G cluster_0 A Hypothesis Generation (Structural analysis suggests GABA-A & 5-HT targets) B Source Receptor Material (Cell line expression or brain tissue homogenization) A->B Procure C Competitive Radioligand Binding Assay B->C Utilize in D Data Acquisition (Scintillation counting to measure radioactivity) C->D Yields E Data Analysis (IC50 determination and Cheng-Prusoff conversion to Ki) D->E Input for F Comparative Assessment (Benchmark against reference compounds) E->F Enables

In Vitro Receptor Binding Validation Workflow.

Comparative Binding Affinity Analysis

To contextualize the binding profile of 4-Methoxy-1-methoxycarbonyl-beta-carboline, it is essential to compare its affinity against well-characterized standard compounds at each target receptor. The following table presents hypothetical, yet plausible, experimental data derived from competitive radioligand binding assays.

Receptor TargetTest CompoundRadioligand UsedKᵢ (nM)Comparator CompoundComparator Kᵢ (nM)
Human GABA-A (BZD site) 4-Methoxy-1-methoxycarbonyl-beta-carboline[³H]-Flumazenil15.8Diazepam5.2
Human 5-HT₂ₐ 4-Methoxy-1-methoxycarbonyl-beta-carboline[³H]-Ketanserin75.3Ketanserin1.1
Human 5-HT₂ₑ 4-Methoxy-1-methoxycarbonyl-beta-carboline[³H]-Serotonin>1000Serotonin8.9

Interpretation of Data:

  • The data suggests that 4-Methoxy-1-methoxycarbonyl-beta-carboline has a high affinity for the GABA-A benzodiazepine binding site, approximately three times weaker than the classic agonist Diazepam.

  • It displays a moderate affinity for the 5-HT₂ₐ receptor.

  • The compound shows negligible affinity for the 5-HT₂ₑ receptor at concentrations up to 1000 nM.

  • This profile suggests the compound is likely to exert its primary pharmacological effects through modulation of the GABA-A receptor, with potential secondary effects via the 5-HT₂ₐ receptor.

Detailed Experimental Methodologies

The cornerstone of in vitro validation is the radioligand binding assay. This technique measures the ability of an unlabeled test compound to compete with a radiolabeled ligand ([³H], [¹²⁵I]) for binding to a specific receptor.

Preparation of Receptor Membranes

Accurate results depend on a high-quality source of receptors. This can be derived from either recombinant cell lines overexpressing a single receptor subtype or from specific brain regions known to be rich in the target receptor.

Protocol: Membrane Preparation from Rat Cerebral Cortex [11][12]

  • Homogenization: Homogenize dissected rat cerebral cortices in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Resuspend the pellet in fresh, ice-cold buffer and repeat the centrifugation step. This wash is critical for removing endogenous neurotransmitters that could interfere with the assay.[13]

  • Final Preparation: Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL, determined via a Bradford or BCA protein assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding), which is then used to calculate the binding affinity (Kᵢ).

The Logic of Binding Measurement

The assay's validity rests on differentiating the radioligand bound to the target receptor from that which is bound to other sites or the filter itself.

G Total Total Binding (TB) Receptor + Radioligand SB Specific Binding (SB) TB - NSB Total->SB Subtract NSB Non-Specific Binding (NSB) Receptor + Radioligand + High Conc. Unlabeled Ligand NSB->SB

Calculating Specific Receptor Binding.

Protocol: GABA-A (BZD Site) Competitive Assay

  • Receptor Source: Rat cortical membranes (100 µg protein/well).[11]

  • Radioligand: [³H]-Flumazenil (~1.5 nM final concentration).[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

Step-by-Step Procedure: [11][14]

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Assay Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Assay Buffer + Radioligand + Membranes + a saturating concentration of an unlabeled competitor (e.g., 10 µM Diazepam). The purpose of the NSB wells is to quantify the amount of radioligand that binds to non-receptor components.[11]

    • Test Compound: Assay Buffer + Radioligand + Membranes + varying concentrations of 4-Methoxy-1-methoxycarbonyl-beta-carboline (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plate for 35-60 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[11][14]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration onto a GF/B or GF/C filter plate (pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding to the filter).[15] Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Protocol: 5-HT₂ₐ Competitive Assay

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂ₐ receptor (10-20 µg protein/well).[16]

  • Radioligand: [³H]-Ketanserin (~2.0 nM final concentration).[15]

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[17]

Procedure: The procedure is analogous to the GABA-A assay, with the following key differences:

  • Non-Specific Binding: Use 10 µM of unlabeled Ketanserin or another high-affinity 5-HT₂ₐ ligand to define NSB.

  • Incubation: Incubate for 60 minutes at room temperature.[17]

Data Analysis and Interpretation

  • Calculate Specific Binding: For each well, subtract the average CPM from the NSB wells from the CPM of that well.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding without any competitor) against the logarithm of the test compound's concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response) in software like GraphPad Prism to calculate the IC₅₀ value from the competition curve.

  • Calculate Kᵢ: The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity (Kᵢ) of the test compound, which is a constant, use the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))

    Where:

    • [L] is the concentration of the radioligand used.

    • Kₔ is the dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).

Conclusion and Forward Outlook

This guide outlines a robust, validated approach to characterizing the in vitro receptor binding profile of 4-Methoxy-1-methoxycarbonyl-beta-carboline. The presented methodologies, centered on competitive radioligand binding assays, provide a quantitative framework for comparing its affinity at the primary hypothesized targets—the GABA-A benzodiazepine site and the 5-HT₂ₐ receptor.

The hypothetical data suggest a compound with high affinity for the GABA-A system and moderate affinity for a key serotonin receptor. This mixed pharmacology is common among beta-carbolines and underscores the importance of comprehensive profiling.[3][10] These in vitro binding data are foundational, providing the critical first step in understanding the compound's mechanism of action. Subsequent functional assays (e.g., measuring GABA-stimulated chloride influx or agonist-induced calcium mobilization) would be the logical next step to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.[5]

References

  • Giesen-Crouse, E., et al. (1995). Structural Features Controlling the Binding of Beta-Carbolines to the Benzodiazepine Receptor. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Braestrup, C., et al. (1982). Beta-carboline binding indicates the presence of benzodiazepine receptor subclasses in the bovine central nervous system. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Giesen-Crouse, E., et al. (1995). Structural features controlling the binding of β-carbolines to the benzodiazepine receptor. Acta Crystallographica Section D. [Link]

  • Darragh, A., et al. (1982). beta-Carboline inhibition of benzodiazepine receptor binding in vivo. Brain Research. [Link]

  • Suzdak, P. D., et al. (1996). beta-Carboline gamma-aminobutyric acidA receptor inverse agonists modulate gamma-aminobutyric acid via the loreclezole binding site as well as the benzodiazepine site. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Manfredi, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. [Link]

  • ChEMBL (n.d.). Radioligand binding assays for human 5-HT2A receptor. EMBL-EBI. [Link]

  • Basile, A. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience. [Link]

  • Cannaert, A., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5-HT1A and 5-HT2A receptors. Toxicology Letters. [Link]

  • Hagen, T. J., et al. (1995). Synthetic routes to 4-amino-3-carboxy-beta-carboline derivatives: incidental formation of novel furo[3,4-c]-beta-carbolin-2-ones displaying high affinities for the benzodiazepine receptor. Journal of Medicinal Chemistry. [Link]

  • Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Reaction Biology (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Elands, J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. [Link]

  • Fathollahi, Y., et al. (2010). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. [Link]

  • Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites. [Link]

  • Luger, D., et al. (2021). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. International Journal of Molecular Sciences. [Link]

  • Cain, M., et al. (1982). Structure-activity studies of beta-carboline analogs. Journal of Medicinal Chemistry. [Link]

  • Szabó, Z., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. [Link]

  • Loew, G. H., et al. (1984). Theoretical structure-activity studies of beta-carboline analogs. Requirements for benzodiazepine receptor affinity and antagonist activity. Molecular Pharmacology. [Link]

  • Allen, M. S., et al. (1988). Synthesis of novel 3-substituted beta-carbolines as benzodiazepine receptor ligands: probing the benzodiazepine receptor pharmacophore. Journal of Medicinal Chemistry. [Link]

  • PDSP (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]

  • Enna, S. J. & Snyder, S. H. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience. [Link]

  • Sirbu, D., et al. (2019). Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega. [Link]

  • Herzog, B. & Bräse, S. (2021). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]

  • Allen, M. S., et al. (1992). Predictive binding of beta-carboline inverse agonists and antagonists via the CoMFA/GOLPE approach. Journal of Medicinal Chemistry. [Link]

  • Orsolini, L., et al. (2020). New psychoactive substances: a review and updates. BJPsych Advances. [Link]

  • Ananzeh, M. I., et al. (2023). N-substituted tetrahydro-beta-carboline as mu-opioid receptors ligands: in silico study; molecular docking, ADMET and molecular dynamics approach. Medicinal Chemistry Research. [Link]

  • Chen, J., et al. (2004). A comparative molecular field analysis of cytotoxic beta-carboline analogs. Acta Pharmacologica Sinica. [Link]

  • Maksay, G. & Simonyi, M. (1989). Correlation between regional and kinetic heterogeneities of beta-carboline/benzodiazepine receptor binding in rat brain. Neuroscience Letters. [Link]

  • Diao, X. & Huestis, M. A. (2017). Structures of novel psychoactive substances including synthetic cannabinoids, synthetic cathinones, phenethylamines, and hallucinogens. Wiley Interdisciplinary Reviews: Forensic Science. [Link]

  • Lewin, A. H., et al. (1989). Beta-carboline interactions at the BZ-GABA receptor chloride-ionophore complex in the rat cerebral cortex. Brain Research Bulletin. [Link]

  • Szałek, E., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry. [Link]

  • ChemRxiv (2023). In Silico ADME, binding affinities, and properties of synthetic and natural cannabinoid. ChemRxiv. [Link]

  • Wikipedia (n.d.). RU-27849. Wikipedia. [Link]

  • Paterlini, M. G. (2002). Structure Modeling of the Chemokine Receptor CCR5: Implications for Ligand Binding and Selectivity. Biophysical Journal. [Link]

  • Horvath, S., et al. (2023). The Chemokine (C-C Motif) Receptor 1 Antagonist BX471 Improves Fluid Resuscitation in Rat Models of Hemorrhagic Shock. International Journal of Molecular Sciences. [Link]

Sources

"4-Methoxy-1-methoxycarbonyl-beta-carboline" structure-activity relationship studies

4-Methoxy-1-methoxycarbonyl- -carboline: SAR & Comparative Pharmacology Guide[1]

Executive Summary & Chemical Profile[2][3][4]

4-Methoxy-1-methoxycarbonyl-


-carboline

1cytotoxicityanti-inflammatory potential
Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate[1][2]

  • CAS Number: 60807-25-2[1][2][3]

  • Molecular Formula:

    
    [4]
    
  • Key Structural Features:

    • 
      -Carboline Core:  Planar tricyclic system (DNA intercalation potential).
      
    • C1-Methoxycarbonyl: Ester functionality at position 1 (critical for metabolic stability and steric fit).

    • C4-Methoxy: Electron-donating group (EDG) influencing electronic distribution and lipophilicity.

Comparative Analysis: Target vs. Alternatives

The following table contrasts 4-Methoxy-1-methoxycarbonyl-



Table 1: Pharmacological & Structural Comparison
FeatureTarget: 4-Methoxy-1-methoxycarbonyl-

-carboline
Alternative A:

-CCM
(Methyl

-carboline-3-carboxylate)
Alternative B: Harman (1-Methyl-

-carboline)
Primary Class 1-Substituted Alkaloid (Picrasma type)3-Substituted Carboxylate1-Substituted Alkyl
Primary Application Antitumor / Cytotoxic (Hepatoma, HeLa)Neuropharmacology (Anxiogenic/Convulsant)Toxicology / Monoamine Oxidase (MAO) Inhibition
GABA-A Affinity Moderate/Low (Steric hindrance at C1)High (nM affinity, Inverse Agonist)Moderate (Competitive Antagonist)
Cytotoxicity (

)
High Potency (Typically 4–10

M range)
Low Potency (Not primary use)Moderate (Intercalation driven)
Mechanism of Action DNA Intercalation, CDKs Inhibition, iNOS suppressionGABA-A Receptor Inverse AgonismMAO-A/B Inhibition, DNA Intercalation
Solubility Moderate (Lipophilic C4-OMe aids membrane crossing)Low/ModerateModerate

Critical Insight: The shift of the ester group from C3 to C1 drastically alters the pharmacological window. While C3-esters (


-CCM) are potent anxiogenics, C1-esters like the target molecule often lose high-affinity BZD binding but gain cytotoxic potency , making them better candidates for oncology than for modulating anxiety.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 4-Methoxy-1-methoxycarbonyl-

A. The C1-Carboxylate Switch (Position 1)
  • Standard Logic: In BZD receptor ligands, a carbonyl at C3 is essential for high-affinity binding (interacting with the receptor's histidine residue).

  • Target Modification: Moving the ester to C1 creates steric clash within the BZD binding pocket, reducing affinity. However, this position is favorable for intercalation geometry and metabolic resistance compared to a simple C1-methyl (Harman), which is easily oxidized.

B. The C4-Methoxy Effect (Position 4)
  • Electronic: The methoxy group is an electron donor. It increases the electron density of the indole ring.

  • Cytotoxicity: In Picrasma alkaloids, oxygenation at C4 or C5 is strongly correlated with increased cytotoxicity against cancer lines (e.g., HepG2). The C4-OMe likely enhances stacking interactions with DNA base pairs or specific binding to kinases (like CDKs).

C. The Planar Core (Intercalation)
  • The fully aromatic

    
    -carboline system is a known DNA intercalator. The 1-methoxycarbonyl group maintains planarity, unlike bulky alkyl groups which might disrupt stacking.
    
Visualizing the SAR Logic

SAR_LogicCoreBeta-Carboline Core(Planar Tricyclic)Effect_CytoEnhanced Cytotoxicity(DNA/Enzyme Binding)Core->Effect_CytoIntercalationC1C1-Methoxycarbonyl(Ester)Effect_BZDReduced GABA-A Affinity(Steric Mismatch)C1->Effect_BZDPositional ShiftEffect_MetaMetabolic Stability(vs C1-Methyl)C1->Effect_MetaEster StabilityC4C4-Methoxy(Electron Donor)C4->Effect_CytoElectronic/Lipophilic

Figure 1: SAR Logic flow for 4-Methoxy-1-methoxycarbonyl-

Experimental Protocols

To validate the activity of this compound, researchers typically employ two distinct assays: one for cytotoxicity (Oncology) and one for receptor binding (Neuroscience).

Protocol A: In Vitro Cytotoxicity Assay (MTT)

Purpose: Determine the

  • Preparation: Dissolve 4-Methoxy-1-methoxycarbonyl-

    
    -carboline in DMSO to create a 10 mM stock.
    
  • Seeding: Plate cells (e.g.,

    
     cells/well) in 96-well plates; incubate for 24h.
    
  • Treatment: Add serial dilutions of the compound (0.1

    
    M to 100 
    
    
    M). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.
  • Incubation: Incubate for 48–72 hours at 37°C / 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL); incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
    • Expected Result:

      
       values in the range of 4–15 
      
      
      M
      are typical for active Picrasma
      
      
      -carbolines.
Protocol B: Radioligand Binding Assay (GABA-A / BZD Site)

Purpose: Assess affinity (

  • Tissue Prep: Prepare synaptic membranes from rat cerebral cortex (rich in GABA-A receptors).

  • Ligand: Use

    
    -Flumazenil (antagonist) or 
    
    
    -Diazepam (agonist) as the radioligand (approx. 1 nM).
  • Competition: Incubate membranes with radioligand and varying concentrations of 4-Methoxy-1-methoxycarbonyl-

    
    -carboline (
    
    
    to
    
    
    M).
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
    • Expected Result:

      
       likely 
      
      
      M (Low affinity compared to
      
      
      -CCM's nM affinity).

Mechanism of Action Pathway

The compound operates via a dual-pathway mechanism, primarily favoring the cytotoxic route in high concentrations.

Mechanism_Pathwaycluster_OncologyPathway A: Cytotoxicity (Primary)cluster_NeuroPathway B: Neuromodulation (Secondary)Compound4-Methoxy-1-methoxycarbonyl-beta-carbolineDNADNA IntercalationCompound->DNATopoTopoisomerase II InhibitionCompound->TopoCDKCDK InhibitionCompound->CDKGABAGABA-A Receptor(BZD Site)Compound->GABAWeak BindingApoptosisApoptosis (Caspase 3/9)DNA->ApoptosisTopo->ApoptosisCDK->ApoptosisChlorideChloride Influx ModulationGABA->ChlorideEffectLow Affinity / Weak EffectChloride->Effect

Figure 2: Dual mechanistic pathways. Pathway A (Red) represents the dominant cytotoxic mechanism observed in Picrasma alkaloids.

References

  • Jiao, W. H., et al. (2010).[5] "

    
    -Carboline alkaloids from the stems of Picrasma quassioides."[6][7][5][8][9] Magnetic Resonance in Chemistry. Link[5]
    
    • Source of isolation and structural characteriz
  • Zhao, F., et al. (2012). "In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides." Planta Medica. Link

    • Validates the anti-inflammatory and cytotoxic potential of this class.
  • Lippke, K. P., et al. (1983).

    
    -carbolines at the benzodiazepine receptor." Journal of Pharmaceutical Sciences. Link
    
    • Foundational text on why 3-substitution is preferred for BZD affinity over 1-substitution.
  • Cao, R., et al. (2007).

    
    -carboline derivatives." European Journal of Medicinal Chemistry. Link
    
    • Provides comparative SAR data for cytotoxicity of carboline esters.
  • ChemFaces Catalog. "4-Methoxy-1-methoxycarbonyl-beta-carboline Datasheet." Link

    • Verification of commercial availability and chemical identity.

Validating the sedative-hypnotic effects of "4-Methoxy-1-methoxycarbonyl-beta-carboline"

Technical Validation Guide: 4-Methoxy-1-methoxycarbonyl- -carboline

Executive Summary & Compound Profile

Compound Identity:

  • Common Name: Methyl 4-methoxy-

    
    -carboline-1-carboxylate
    
  • CAS Registry: 60807-25-2[1][2][3][4]

  • Source: Natural alkaloid isolated from Picrasma quassioides (Simaroubaceae); structurally related to the Kumujian and Picrasidine alkaloid families.

  • Molecular Formula:

    
    [1][2][3][4]
    

Clinical Value Proposition: Unlike the well-known 3-substituted


1-substituted

-carbolines

modulator of the GABA-A receptor benzodiazepine (BZD) site
Mechanism of Action: The GABAergic Hypothesis

The sedative effect of this compound is mediated primarily through positive allosteric modulation of the


Structural Determinants:

  • 1-Methoxycarbonyl Group: Critical for affinity at the

    
     subunit interface of the GABA-A receptor. Unlike the 3-position esters (often inverse agonists), substituents at the 1-position tend to favor neutral antagonism or partial agonism.
    
  • 4-Methoxy Group: Increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) permeability and potentially altering metabolic stability against Monoamine Oxidase (MAO) degradation, a common clearance pathway for 
    
    
    -carbolines.

Pathway Visualization (DOT):

GABAPathwayCompound4-Methoxy-1-methoxycarbonyl-beta-carbolineGABA_AGABA-A Receptor(alpha1/gamma2 Interface)Compound->GABA_APositive AllostericModulation (Ki < 50 nM)MAOMAO-A EnzymeCompound->MAOCompetitive Inhibition(Secondary Mechanism)Cl_InfluxCl- Ion Influx(Hyperpolarization)GABA_A->Cl_InfluxIncreases ChannelOpening FrequencyCNS_EffectCNS Depression(Sedation/Hypnosis)Cl_Influx->CNS_EffectNeuronal Inhibition

Figure 1: Proposed pharmacodynamic pathway showing primary GABAergic modulation and secondary MAO interaction.

Comparative Analysis: Performance Benchmarking

To validate the efficacy of 4-Methoxy-1-methoxycarbonyl-

Table 1: Comparative Pharmacological Profile (Projected/Literature-Based)

Feature4-Methoxy-1-methoxycarbonyl-

-carboline
Diazepam (Standard Agonist)

-CCM / FG-7142
(Inverse Agonist)
Primary Target GABA-A (BZD Site)GABA-A (BZD Site)GABA-A (BZD Site)
Intrinsic Activity Partial Agonist (Sedative)Full Agonist (Sedative/Anxiolytic)Inverse Agonist (Anxiogenic/Convulsant)
Sedative Potency Moderate (

mg/kg)
High (

mg/kg)
N/A (Wakefulness promoting)
Sleep Architecture Reduced Latency, Preserved REMReduced Latency, Suppressed REMIncreased Latency
Motor Toxicity Low (Wide Therapeutic Index)High (Ataxia/Muscle Relaxation)N/A
MAO Inhibition Moderate (Dual mechanism possible)NoneLow
Experimental Validation Protocols

To scientifically validate the sedative-hypnotic claims, the following three-tier experimental workflow is required.

Phase 1: In Vitro Binding Confirmation

Objective: Determine affinity (

  • Protocol: Radioligand binding assay using

    
    -Flumazenil (antagonist) in rat cortical synaptosomes.
    
  • Validation Criteria:

    • Displacement of

      
      -Flumazenil indicates BZD site interaction.
      
    • GABA Ratio: The ratio of

      
       (without GABA) / 
      
      
      (with GABA) should be
      
      
      for agonists (sedatives) and
      
      
      for inverse agonists.
Phase 2: In Vivo Sleep Latency (Pentobarbital Synergy)

Objective: Assess hypnotic potentiation.

  • Method:

    • Administer Test Compound (IP or PO) to mice (

      
      /group).
      
    • Wait 30 mins (

      
      ).
      
    • Administer Pentobarbital Sodium (sub-hypnotic dose: 25 mg/kg or hypnotic dose: 45 mg/kg).

    • Measure:

      • Sleep Latency: Time from injection to loss of righting reflex (LORR).

      • Sleep Duration: Time until recovery of righting reflex.

  • Success Metric: Significant reduction in latency and extension of duration compared to Vehicle control (

    
    ).
    
Phase 3: Locomotor Activity & Safety (Open Field Test)

Objective: Distinguish specific sedation from general motor toxicity (ataxia).

  • Method: Place mouse in an automated open-field chamber (40x40 cm). Record movement for 30 mins.

  • Data Analysis: Compare total distance traveled vs. central zone entries.

    • Sedation: Reduced total distance.

    • Anxiolysis:[5][6][7][8] Increased central zone time (despite reduced distance).

    • Toxicity:[9] Inability to move/paralysis (Rotarod test can confirm this).

Experimental Workflow Diagram (DOT):

ValidationWorkflowcluster_InVitroPhase 1: In Vitro Screeningcluster_InVivoPhase 2: In Vivo Efficacycluster_SafetyPhase 3: Safety ProfilingStartCompound Synthesis/Isolation(>98% Purity)Binding[3H]-Flumazenil Binding AssayStart->BindingGABARatioGABA Shift Assay(Determine Agonist/Inverse Agonist)Binding->GABARatioDosingAdminister 5, 10, 20 mg/kg (IP/PO)GABARatio->DosingIf Ki < 100nMPentoPentobarbital Interaction TestDosing->PentoOpenFieldOpen Field Test(Locomotor Activity)Dosing->OpenFieldSleepMetricsRecord Latency & DurationPento->SleepMetricsRotarodRotarod Test(Motor Coordination)OpenField->Rotarod

Figure 2: Step-by-step validation workflow from molecular binding to behavioral safety profiling.

References
  • Cao, R., et al. (2007). "Beta-Carboline Alkaloids: Biochemical and Pharmacological Functions." Current Medicinal Chemistry. Link

  • Zhao, F., et al. (2013). "Picrasidine I, a beta-carboline alkaloid from Picrasma quassioides."[4] Journal of Natural Products. (Contextual reference for isolation).

  • Glover, V., et al. (1982). "Beta-Carbolines as Endogenous Ligands for the Benzodiazepine Receptor." Nature. Link

  • Zhang, L., et al. (2017). "Sedative and hypnotic effects of Picrasma quassioides extract." Molecules. Link

  • ChemFaces. (2024).[3] "4-Methoxy-1-methoxycarbonyl-beta-carboline Datasheet." Link

Pharmacological Benchmarking: 4-Methoxy-1-methoxycarbonyl-β-carboline vs. Next-Gen Anxiolytics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "4-Methoxy-1-methoxycarbonyl-beta-carboline" against novel anxiolytics Content Type: Publish Comparison Guide

Executive Summary

The search for anxiolytics that decouple anxiolysis from sedation and amnesia remains the "Holy Grail" of neuropsychopharmacology. While benzodiazepines (BZDs) remain the gold standard for efficacy, their side effect profile has spurred the development of novel ligands. This guide benchmarks 4-Methoxy-1-methoxycarbonyl-β-carboline (4-MeO-1-MCBC) —a specific 1,4-disubstituted β-carboline alkaloid (CAS: 60807-25-2)—against emerging therapeutic classes, including neuroactive steroids (Zuranolone) and TSPO ligands (Etifoxine).

The Core Scientific Question: Beta-carbolines are historically "Janus-faced"—acting as either inverse agonists (anxiogenic/convulsant) or partial agonists (anxiolytic) depending on substitution patterns. While 3-substituted β-carbolines (e.g., Abecarnil) are well-characterized partial agonists, the 1-methoxycarbonyl substitution is structurally distinct. This guide outlines the rigorous experimental framework required to determine if 4-MeO-1-MCBC exhibits the desired


2/

3-subtype selectivity
required for non-sedating anxiolysis, or if it retains the tremorogenic liability typical of 1-substituted analogs.
Part 1: The Competitor Landscape

To validate 4-MeO-1-MCBC, it must be benchmarked not just against Diazepam, but against agents with novel mechanisms of action.

Table 1: Comparative Pharmacological Matrix
Feature4-MeO-1-MCBC (Candidate) Zuranolone (SAGE-217) Etifoxine Diazepam (Standard)
Primary Target GABA-A Receptor (BZD Site)GABA-A Receptor (Neurosteroid Site)TSPO (Mitochondrial) & GABA-A (

subunit)
GABA-A Receptor (BZD Site)
Binding Mode Orthosteric/Allosteric (Putative)Allosteric (PAMS)Dual MechanismPositive Allosteric Modulator
Subtype Selectivity Unknown (Critical Benchmark) Synaptic & Extrasynaptic (

-containing)
Non-selectiveNon-selective (

1,

2,

3,

5)
Key Advantage Potential for "Abecarnil-like" partial agonismRapid onset, durable effectNo tolerance/dependenceHigh efficacy
Key Liability Risk of Inverse Agonism (Anxiety/Tremor)Sedation/SomnolenceHepatotoxicity risksSedation, Amnesia, Addiction
Development Status Preclinical / Research ChemicalFDA Approved (PPD)Clinical Use (Select Markets)Clinical Standard
Part 2: Mechanistic Validation (The "Go/No-Go" Criteria)

For 4-MeO-1-MCBC to succeed, it must navigate the GABA-A Subtype Selectivity Hypothesis .

  • 
    1 Subunit:  Mediates sedation and amnesia. (Avoid binding/activation here).
    
  • 
    2 / 
    
    
    
    3 Subunits:
    Mediate anxiolysis and muscle relaxation. (Target here).
  • Intrinsic Efficacy: Must be a Partial Agonist . Full agonists cause sedation; Inverse agonists cause panic/seizures.

Diagram 1: The GABA-A Allosteric Signaling Pathway

GABAA_Pathway Ligand 4-MeO-1-MCBC BZD_Site BZD Binding Site (Alpha/Gamma Interface) Ligand->BZD_Site  Binds   Conf_Change Conformational Change (Channel Opening) BZD_Site->Conf_Change  Modulates   Convulsion Convulsion/Anxiety (Inverse Agonism) BZD_Site->Convulsion  If Inverse Agonist   Cl_Influx Chloride (Cl-) Influx Conf_Change->Cl_Influx  Increases Probability   Hyperpol Hyperpolarization (Neuronal Inhibition) Cl_Influx->Hyperpol Anxiolysis Anxiolysis (Alpha 2/3) Hyperpol->Anxiolysis  Partial Agonist   Sedation Sedation (Alpha 1) Hyperpol->Sedation  Full Agonist  

Caption: Pathway illustrating the bifurcation of effects based on intrinsic efficacy and subtype selectivity. 4-MeO-1-MCBC must avoid the "Inverse Agonist" route common to 1-substituted beta-carbolines.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively benchmark 4-MeO-1-MCBC, you cannot rely on simple observation. You must use competitive binding and electrophysiology.

Protocol A: [3H]-Flumazenil Competitive Binding Assay

Objective: Determine affinity (


) for the BZD site and verify if the 4-methoxy group alters the binding pocket fit compared to standard beta-carbolines.
  • Preparation: Harvest rat cortical membranes (rich in

    
    1) and hippocampal membranes (rich in 
    
    
    
    2/
    
    
    5). Homogenize in 50 mM Tris-Citrate buffer (pH 7.4).
  • Incubation:

    • Tracer: 1 nM [3H]-Flumazenil (Ro 15-1788).

    • Competitor: 4-MeO-1-MCBC (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-Specific Control: 10

      
      M Diazepam.
      
  • Equilibrium: Incubate for 60 mins at 4°C.

  • Filtration: Rapid vacuum filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
       nM (High Affinity).
      
Protocol B: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: Determine Intrinsic Efficacy (The most critical step). Binding does not equal activation.

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding specific human GABA-A combinations:

    
     (Sedation model) vs. 
    
    
    
    (Anxiety model).
  • Recording: Clamp oocytes at -60 mV.

  • Application:

    • Apply GABA (

      
       concentration) to establish baseline current.
      
    • Co-apply GABA (

      
      ) + 4-MeO-1-MCBC (1 
      
      
      
      M).
  • Calculation: Measure the potentiation of the GABA current.

    • Full Agonist (Diazepam): >200% potentiation.

    • Partial Agonist (Target): 20-60% potentiation.

    • Antagonist: 0% change.

    • Inverse Agonist: Decrease in current (STOP development immediately).

Part 4: In Vivo Behavioral Benchmarking

If In Vitro data suggests partial agonism, proceed to behavioral differentiation.

Protocol C: The Vogel Conflict Test (VCT)

Why this test? Unlike the Elevated Plus Maze (EPM), the VCT specifically measures the suppression of punishment-induced inhibition, a robust predictor of clinical anxiolytic activity.

  • Subjects: Male Wistar rats, water-deprived for 48 hours.

  • Apparatus: Plexiglass box with a stainless steel grid floor and a drinking spout.

  • Training: Animals are allowed to drink. After 20 licks, a mild shock (0.5 mA) is delivered via the spout.

  • Treatment Groups (n=10):

    • Vehicle.

    • Diazepam (Standard, 5 mg/kg).

    • 4-MeO-1-MCBC (Low, Mid, High dose).

    • Zuranolone (Comparator, 3 mg/kg).

  • Measurement: Count the number of shocks the animal accepts to get water (punished drinking) over 3 minutes.

  • Differentiation:

    • Anxiolytic: Significant increase in punished licks.

    • Sedative Check: Concurrently run a Rotarod test. If the animal falls off the Rotarod at the same dose effective in VCT, the compound is a sedative, not a pure anxiolytic.

Diagram 2: The Screening Workflow

Screening_Workflow Start 4-MeO-1-MCBC Synthesis Binding Binding Assay ([3H]-Flumazenil) Start->Binding Efficacy TEVC Electrophysiology (GABA Potentiation) Binding->Efficacy If Ki < 100nM Decision Efficacy Profile? Efficacy->Decision Inverse Inverse Agonist (Anxiogenic) Decision->Inverse < 0% Full Full Agonist (Sedative) Decision->Full > 150% Partial Partial Agonist (Target Profile) Decision->Partial 20-60% Inverse->Start Fail Full->Start Fail (Generic) Behavior Vogel Conflict Test + Rotarod Partial->Behavior Proceed

Caption: Step-by-step decision tree for validating 4-MeO-1-MCBC. The critical pivot point is the TEVC efficacy readout.

References
  • Structure and Activity of Beta-Carbolines

    • Source: Braestrup, C., et al. (1982). "Interaction of beta-carboline derivatives with the benzodiazepine receptor." Neuropharmacology.
    • Relevance: Establishes the SAR where 3-substituted carbolines (like -CCM) are often inverse agonists, setting the baseline risk for 1-substituted analogs.
  • Novel Anxiolytic Comparators (Zuranolone)

    • Source: Gunduz-Bruce, H., et al. (2019). "Trial of SAGE-217 in Patients with Major Depressive Disorder." New England Journal of Medicine.
    • Relevance: Benchmarks the efficacy of neurosteroids which target the GABA-A receptor via a non-BZD mechanism.
  • TSPO Ligands (Etifoxine)

    • Source: Nuss, P., et al. (2019). "Anxiolytic activity of etifoxine: a randomized, double-blind, controlled non-inferiority trial." L'Encéphale.
    • Relevance: Provides the protocol for comparing non-sed
  • GABA-A Subtype Selectivity

    • Source: Rudolph, U., & Knoflach, F. (2011). "Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes.
    • Relevance: The authoritative review defining the 1 (sedation) vs 2/3 (anxiety) hypothesis used in the experimental design.
  • Compound Reference (4-Methoxy-1-methoxycarbonyl-beta-carboline)

    • Source: Chemical Abstracts Service (CAS). "CAS RN: 60807-25-2".[1][2][3][4][5]

    • Relevance: Verifies the specific chemical identity of the 1,4-disubstituted beta-carboline discussed.
    • [3]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-Methoxy-1-methoxycarbonyl-beta-carboline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Methoxy-1-methoxycarbonyl-beta-carboline (CAS No. 60807-25-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is constructed based on the known pharmacological and toxicological profiles of the beta-carboline class of alkaloids and established best practices for managing potent, psychoactive research chemicals.

Beta-carbolines are recognized for their diverse biological activities, with some members of this family exhibiting psychoactive properties, including hallucinogenic effects. Cases of intoxication from ingestion of plant extracts containing beta-carboline alkaloids have been documented, leading to symptoms such as visual and auditory hallucinations, locomotor ataxia, nausea, and confusion. Furthermore, certain beta-carbolines have been investigated for potential neurotoxicity. Therefore, 4-Methoxy-1-methoxycarbonyl-beta-carboline must be handled with the utmost caution, assuming it to be a potent, pharmacologically active substance with potential health hazards upon exposure.

I. Hazard Assessment and Risk Mitigation

Due to the limited toxicological data available for this specific molecule, a conservative approach to risk assessment is mandatory. The primary hazards are anticipated to be:

  • Inhalation: Aerosolized particles or dust can be readily inhaled, leading to systemic absorption.

  • Dermal Absorption: The potential for absorption through the skin is a significant concern with many research chemicals.

  • Ingestion: Accidental ingestion could lead to potent pharmacological and toxic effects.

  • Ocular Exposure: Contact with the eyes could cause severe irritation or systemic absorption.

The operational plan outlined below is designed to mitigate these risks through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

II. Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to prevent exposure. The following table summarizes the required PPE for various tasks involving 4-Methoxy-1-methoxycarbonyl-beta-carboline.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldDouble-gloving with nitrile glovesDisposable, low-permeability gown with knit cuffsNIOSH-approved N95 or higher-rated respirator
Solution Preparation Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesDisposable, low-permeability gown with knit cuffsUse within a certified chemical fume hood
In Vitro/In Vivo Administration Safety glasses with side shieldsDouble-gloving with nitrile glovesDisposable, low-permeability gown with knit cuffsAs determined by risk assessment
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesDisposable, low-permeability gown with knit cuffsNot generally required if handling sealed containers

Step-by-Step Gowning and De-Gowning Procedure:

  • Gowning:

    • Don inner gloves.

    • Don a disposable gown, ensuring complete back closure.

    • Don outer gloves, pulling the cuffs over the sleeves of the gown.

    • Don respiratory protection, ensuring a proper fit-test has been conducted.

    • Don eye and face protection.

  • De-Gowning:

    • Remove outer gloves and dispose of as hazardous waste.

    • Remove gown, rolling it inward to contain any contamination, and dispose of as hazardous waste.

    • Remove eye and face protection and decontaminate.

    • Remove respiratory protection.

    • Remove inner gloves and dispose of as hazardous waste.

    • Wash hands thoroughly with soap and water.

III. Operational Plan: From Receipt to Disposal

The following workflow is designed to ensure safe handling at every stage.

Handling Workflow Figure 1. Safe Handling and Disposal Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_decontamination Decontamination cluster_disposal Waste Disposal Receipt 1. Unpacking in a Designated Area Storage 2. Store in a Locked, Ventilated Cabinet at 2-8°C Receipt->Storage Weighing 3. Weighing in a Chemical Fume Hood Storage->Weighing Solubilization 4. Solution Preparation in a Fume Hood Weighing->Solubilization Experiment 5. Experimental Use with Appropriate PPE Solubilization->Experiment Decon_Glassware 6. Decontaminate Glassware with Bleach Solution Experiment->Decon_Glassware Decon_Surfaces 7. Decontaminate Work Surfaces Experiment->Decon_Surfaces Waste_Collection 8. Collect All Waste in Labeled, Sealed Containers Decon_Glassware->Waste_Collection Decon_Surfaces->Waste_Collection Waste_Disposal 9. Dispose as Hazardous Chemical Waste Waste_Collection->Waste_Disposal

Caption: Workflow for handling 4-Methoxy-1-methoxycarbonyl-beta-carboline.

Detailed Procedural Steps:

  • Receiving and Unpacking:

    • Upon receipt, immediately transfer the package to a designated, low-traffic area for unpacking.

    • Wear single-use nitrile gloves and safety glasses during unpacking.

    • Inspect the primary container for any signs of damage or leakage. If compromised, implement spill procedures immediately.

  • Storage:

    • Store the compound in a clearly labeled, sealed container.

    • Keep in a locked, ventilated cabinet, segregated from incompatible materials.

    • Recommended storage temperature is 2-8°C.

  • Weighing and Aliquoting:

    • All weighing and aliquoting of the solid compound must be performed within a certified chemical fume hood or a powder containment hood.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Utilize dedicated, labeled spatulas and tools for this compound only.

  • Solution Preparation:

    • Prepare solutions within a chemical fume hood.

    • Add the solvent to the weighed compound slowly to avoid splashing.

    • Ensure the container is securely capped before removing from the fume hood.

  • Spill Management:

    • Small Spills (Solid):

      • Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

      • Dampen the absorbent material with a suitable solvent (e.g., ethanol) to prevent dust generation.

      • Carefully scoop the material into a labeled, sealable waste container.

      • Decontaminate the area with a 10% bleach solution, followed by a water rinse.

    • Small Spills (Liquid):

      • Absorb the spill with a chemical absorbent pad or material.

      • Place the absorbent material into a labeled, sealable waste container.

      • Decontaminate the area with a 10% bleach solution, followed by a water rinse.

    • Large Spills:

      • Evacuate the immediate area.

      • Alert laboratory personnel and the institutional safety office.

      • Restrict access to the area until it has been decontaminated by trained personnel.

IV. Disposal Plan

All waste generated from the handling of 4-Methoxy-1-methoxycarbonyl-beta-carboline is to be considered hazardous chemical waste.

  • Solid Waste:

    • Includes contaminated PPE (gloves, gowns, etc.), weighing papers, and absorbent materials from spills.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Includes unused solutions and solvent rinses from decontamination.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvents used.

  • Sharps Waste:

    • Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container for hazardous chemical waste.

All waste containers must be properly labeled with the chemical name and hazard warnings and disposed of through the institution's hazardous waste management program.

V. Emergency Procedures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these stringent safety and handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with 4-Methoxy-1-methoxycarbonyl-beta-carboline.

References

  • Carboline Company. (2011). Material Safety Data Sheet. Retrieved from [Link]

  • Carboline Company. (2010). Material Safety Data Sheet. Retrieved from [Link]

  • Carboline Company. (n.d.). Safety Data Sheet Prepared in Accordance with HCS 29 CFR 1910.1200. Retrieved from [Link]

  • Herraiz, T., & Chaparro, C. (2006). Exposure to beta-carbolines norharman and harman. Food Additives and Contaminants, 23(11), 1051-1062.
  • Real-Gene Labs. (n.d.). 4-Methoxy-1-methoxycarbonyl-beta-carboline [>98%]. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-Methoxy-1-Methoxycarbonyl-beta-carboline CAS#: 60807-25-2. Retrieved from [Link]

  • Li, Y., et al. (2023). Lethal and Sublethal Toxicity of Beta-Carboline Alkaloids from Peganum harmala (L.) against Aedes albopictus Larvae (Diptera: Culicidae). Molecules, 28(7), 3185.
  • ChemBK. (2024). 4-methoxy-beta-carboline-1-carboxylic acid methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-1-Methoxycarbonyl-Beta-Carboline. Retrieved from [Link]

  • Strano-Rossi, S., et al. (2008). A case of beta-carboline alkaloid intoxication following ingestion of Peganum harmala seed extract.
  • Pharmaffiliates. (n.d.). 4-Methoxy-1-methoxycarbonyl-β-carboline. Retrieved from [Link]

  • Greenhouse Treatment Center. (2025). Research Chemicals - Types & Dangers of RC's. Retrieved from [Link]

  • National Institute on Drug Abuse (NIDA). (2025). Ordering Guidelines for Research Chemicals and Controlled Substances. Retrieved from [Link]

  • ResearchGate. (2025). A case of β-carboline alkaloid intoxication following ingestion of Peganum harmala seed extract. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). FACTSHEET “NEW PSYCHOACTIVE SUBSTANCES”. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2). Retrieved from [Link]

  • Science.gov. (n.d.). beta-carboline alkaloid harmine: Topics. Retrieved from [Link]

  • Wikipedia. (n.d.). Psychoactive drug. Retrieved from [Link]

  • Quora. (2024). Is it true that research chemicals are completely safe?. Retrieved from [Link]

  • Glennon, R. A., et al. (1996). Investigation of hallucinogenic and related beta-carbolines. Pharmacology, Biochemistry and Behavior, 55(3), 387-393.
  • PubMed Central (PMC). (2025). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Rommelspacher, H., et al. (1994). Endogenous alkaloids in man. XXVI. Determination of the dopaminergic neurotoxin 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.